L-369
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C49H95NO6 |
|---|---|
分子量 |
794.3 g/mol |
IUPAC名 |
bis(3-pentyloctyl) 9-[4-(dimethylamino)butanoyloxy]heptadecanedioate |
InChI |
InChI=1S/C49H95NO6/c1-7-11-21-30-44(31-22-12-8-2)39-42-54-47(51)36-27-19-15-17-25-34-46(56-49(53)38-29-41-50(5)6)35-26-18-16-20-28-37-48(52)55-43-40-45(32-23-13-9-3)33-24-14-10-4/h44-46H,7-43H2,1-6H3 |
InChIキー |
XCDXJNCLOLNISQ-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Enigmatic Compound L-369: A Review of Available Data
A comprehensive search for the chemical entity designated "L-369" has yielded no specific, publicly available information regarding its chemical structure, properties, or associated experimental protocols. This suggests that "this compound" may be an internal, non-standardized, or historical designation for a compound not widely indexed in public chemical databases.
The identifier "this compound" does not correspond to a recognized IUPAC name, CAS number, or common drug name in the accessible scientific literature. Searches for this term have resulted in ambiguous or unrelated findings, precluding the possibility of creating an in-depth technical guide as requested.
For researchers, scientists, and drug development professionals seeking information on a specific chemical compound, it is crucial to utilize standardized nomenclature and identifiers to ensure accurate and reliable data retrieval. These include:
-
CAS (Chemical Abstracts Service) Registry Number: A unique numerical identifier assigned to every chemical substance.
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IUPAC (International Union of Pure and Applied Chemistry) Name: A systematic name that precisely describes the chemical structure of a compound.
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Common or Trade Names: Widely recognized names for drugs or chemical compounds.
Without a valid identifier, it is not possible to provide the requested data on chemical structure, physicochemical properties, pharmacological data, experimental protocols, or associated signaling pathways.
It is recommended to verify the correct identifier of the compound of interest to enable a thorough and accurate scientific investigation. Should a more specific and recognized identifier for "this compound" become available, a comprehensive technical guide could be compiled.
An In-Depth Technical Guide to the Synthesis and Purification of L-369
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-369, also known as Lipid 369, is a prominent ionizable cationic lipid utilized in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid therapeutics, such as siRNA. Its chemical structure, 9-[4-(dimethylamino)-1-oxobutoxy]-heptadecanedioic acid, 1,17-bis(3-pentyloctyl) ester, is specifically designed to facilitate efficient encapsulation of genetic material and promote its release into the cytoplasm of target cells. This guide provides a comprehensive overview of a plausible synthetic route and purification strategy for this compound, based on established principles of organic chemistry and methodologies for the synthesis of analogous ionizable lipids. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to aid researchers in the preparation and purification of this critical delivery vehicle.
Introduction
The advent of RNA-based therapeutics has revolutionized the landscape of modern medicine. The efficacy of these therapies is, however, critically dependent on the development of safe and effective delivery systems. Ionizable lipids, such as this compound, are key components of lipid nanoparticles that protect the nucleic acid payload from degradation, facilitate cellular uptake, and mediate endosomal escape. The specific structural features of this compound, including its ionizable headgroup and branched lipid tails, contribute to its favorable delivery characteristics. This document outlines a detailed, albeit representative, multi-step synthesis and purification process for this compound, providing a foundational methodology for its production in a research setting.
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned through a convergent approach, involving the preparation of three key building blocks: the 9-hydroxyheptadecanedioic acid core (Intermediate A ), the branched 3-pentyloctanol side chains (Intermediate B ), and the 4-(dimethylamino)butyric acid headgroup (Intermediate C ). These intermediates are then strategically coupled to yield the final product.
Synthesis Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
-
Step 1: Bromination of Heptadecanedioic Acid. Heptadecanedioic acid is subjected to α-bromination at the 9-position. This can be achieved using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride, under reflux.
-
Step 2: Hydrolysis to 9-Hydroxyheptadecanedioic Acid. The resulting 9-bromoheptadecanedioic acid is then hydrolyzed to the corresponding alcohol. This is typically carried out by heating with an aqueous base, such as sodium hydroxide, followed by acidification to yield Intermediate A .
-
Step 1: Aldol Condensation. Valeraldehyde and heptanal undergo a crossed aldol condensation in the presence of a base, such as sodium hydroxide, to form 2-propyl-2-octenal.
-
Step 2: Hydrogenation. The unsaturated aldehyde is then reduced to the saturated alcohol, 3-pentyloctanol (Intermediate B ). This can be accomplished through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Step 1: Acid Hydrolysis of N-Methyl-2-pyrrolidone. N-methyl-2-pyrrolidone is hydrolyzed under strong acidic conditions (e.g., concentrated hydrochloric acid) at elevated temperatures to open the lactam ring and yield 4-(methylamino)butyric acid.
-
Step 2: Reductive Amination. The secondary amine is then dimethylated via reductive amination using formaldehyde (B43269) and a reducing agent such as sodium cyanoborohydride to afford 4-(dimethylamino)butyric acid (Intermediate C ).
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Step 1: Diesterification of Intermediate A with Intermediate B. Intermediate A (9-hydroxyheptadecanedioic acid) is reacted with two equivalents of Intermediate B (3-pentyloctanol) to form the diester. This esterification can be promoted by a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).
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Step 2: Esterification with Intermediate C. The remaining hydroxyl group on the diester intermediate is then esterified with Intermediate C (4-(dimethylamino)butyric acid). Similar coupling conditions (DCC/DMAP) can be employed to form the final product, this compound.
Purification of this compound
Purification of the final this compound product is crucial to remove any unreacted starting materials, reagents, and side products. A multi-step purification strategy is typically employed.
Purification Workflow
Caption: General purification workflow for this compound.
Experimental Protocol for Purification
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Aqueous Workup: The crude reaction mixture containing this compound is first subjected to an aqueous workup to remove water-soluble impurities and unreacted reagents. This typically involves washing the organic layer sequentially with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, followed by a brine wash to remove residual water.
-
Drying and Concentration: The organic layer is then dried over an anhydrous drying agent, such as sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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Chromatographic Purification: The resulting crude oil is purified by column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent such as ethyl acetate, can be used to separate this compound from less polar and more polar impurities. The fractions containing the pure product are identified by thin-layer chromatography (TLC).
-
Final Characterization: The purified fractions are combined, and the solvent is evaporated to yield this compound as a pure oil. The identity and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
The following tables summarize hypothetical but representative quantitative data for the synthesis and purification of this compound, based on typical yields and purity levels achieved for similar multi-step organic syntheses.
Table 1: Summary of Reaction Yields
| Step | Starting Material(s) | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| Intermediate A Synthesis | Heptadecanedioic Acid | Intermediate A | 10.0 | 7.5 | 75 |
| Intermediate B Synthesis | Valeraldehyde & Heptanal | Intermediate B | 15.0 | 10.5 | 70 |
| Intermediate C Synthesis | N-Methyl-2-pyrrolidone | Intermediate C | 5.0 | 3.8 | 76 |
| Diesterification (A + 2B) | Intermediate A & B | Diester Intermediate | 12.0 | 9.0 | 75 |
| Final Esterification (Diester + C) | Diester Intermediate & C | This compound (Crude) | 15.0 | 11.3 | 75 |
Table 2: Purification and Final Product Characterization
| Purification Step | Input Mass (g) | Output Mass (g) | Recovery (%) | Purity (by HPLC) |
| Aqueous Workup | 11.3 | 10.5 | 93 | ~70% |
| Silica Gel Chromatography | 10.5 | 7.9 | 75 | >95% |
| Final Purified this compound | - | 7.9 | - | >95% |
Signaling Pathway Context: LNP-mediated siRNA Delivery
This compound is a critical component of LNPs that deliver siRNA to target cells. The mechanism of action involves the endocytic pathway.
Caption: LNP-mediated siRNA delivery and gene silencing.
Upon administration, LNPs containing this compound circulate in the bloodstream and are taken up by target cells via endocytosis. As the endosome matures and its internal pH drops, the tertiary amine of this compound becomes protonated. This positive charge is thought to facilitate the disruption of the endosomal membrane, leading to the release of the siRNA payload into the cytoplasm. Once in the cytoplasm, the siRNA is loaded into the RNA-induced silencing complex (RISC), which then binds to and cleaves the target messenger RNA (mRNA), resulting in gene silencing.
Conclusion
This technical guide provides a detailed, plausible framework for the synthesis and purification of the ionizable lipid this compound. The proposed multi-step synthesis, leveraging common organic reactions, and the comprehensive purification strategy are designed to yield a high-purity product suitable for research and development in the field of nucleic acid delivery. The provided workflows and protocols offer a valuable resource for scientists and researchers aiming to produce this compound and further investigate its role in the development of advanced therapeutic delivery systems. It is important to note that the presented methodologies are representative and may require optimization for specific laboratory conditions and scales.
L-369: A Technical Guide to Target Identification and In Vitro Screening for siRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-369, also known as Lipid 369, is a novel ionizable cationic lipid designed for the formulation of lipid nanoparticles (LNPs) to facilitate the delivery of small interfering RNA (siRNA). Unlike traditional small molecule drugs that interact with specific protein targets, the "target" of this compound is the efficient and safe delivery of siRNA payloads into the cytoplasm of target cells, where the siRNA can engage the RNA-induced silencing complex (RISC) to mediate gene silencing. This technical guide provides an in-depth overview of the conceptual framework for "target identification" in the context of siRNA delivery and details the critical in vitro screening assays used to evaluate the performance of this compound-formulated LNPs.
This compound: Chemical Properties
Target Identification: Delivering siRNA to the Cytoplasm
In the context of this compound, "target identification" refers to the successful delivery of siRNA to the cytoplasm of the target cell. This process involves several key steps, each of which can be optimized through the formulation of the LNP. The overall mechanism is a multi-step process that begins with the encapsulation of siRNA and culminates in its release into the cell's cytoplasm.
Mechanism of LNP-mediated siRNA Delivery
The delivery of siRNA by this compound-containing LNPs is a multi-step process:
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Encapsulation: siRNA is encapsulated within the LNP during the formulation process. This protects the siRNA from degradation by nucleases in the bloodstream.
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Cellular Uptake: The LNPs are taken up by target cells, primarily through endocytosis.
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Endosomal Escape: Once inside the endosome, the acidic environment protonates the ionizable lipid this compound. This is a critical step where the positively charged LNP interacts with the negatively charged endosomal membrane, leading to membrane disruption and the release of the siRNA into the cytoplasm.
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Gene Silencing: In the cytoplasm, the siRNA is loaded into the RISC, which then cleaves the target messenger RNA (mRNA), leading to gene silencing.
dot
Figure 1. Mechanism of this compound LNP-mediated siRNA delivery.
In Vitro Screening of this compound Formulated LNPs
A series of in vitro assays are essential to characterize and optimize this compound-containing LNPs for siRNA delivery. These assays evaluate the physicochemical properties of the LNPs, their efficiency in delivering siRNA, and their potential cytotoxicity.
LNP Formulation and Characterization
The first step in the in vitro screening process is the formulation of LNPs containing this compound and the characterization of their physical properties.
Experimental Protocol: LNP Formulation (Microfluidic Mixing)
-
Preparation of Solutions:
-
Lipid Stock Solution (in Ethanol): Prepare a stock solution of this compound, a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) in ethanol (B145695). A common molar ratio is approximately 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).
-
siRNA Solution (in Aqueous Buffer): Dissolve the siRNA in a low pH buffer, such as 50 mM citrate (B86180) buffer (pH 4.0).
-
-
Microfluidic Mixing:
-
Load the lipid stock solution and the siRNA solution into separate syringes.
-
Use a microfluidic mixing device to rapidly mix the two solutions at a specific flow rate ratio (e.g., 3:1 aqueous:ethanol).
-
-
Dialysis and Concentration:
-
Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.
-
Concentrate the LNP formulation using a suitable method like tangential flow filtration.
-
-
Sterile Filtration:
-
Filter the final LNP solution through a 0.22 µm sterile filter.
-
Data Presentation: LNP Physicochemical Characterization
The following table summarizes the key parameters that are measured to characterize the formulated LNPs. While specific data for this compound is not publicly available, this table provides a template for expected values based on similar ionizable lipids.
| Parameter | Method | Typical Values |
| Particle Size (Diameter) | Dynamic Light Scattering (DLS) | 80 - 150 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |
| Zeta Potential | Laser Doppler Velocimetry | -10 to +10 mV (at pH 7.4) |
| siRNA Encapsulation Efficiency | RiboGreen Assay | > 90% |
dot
Figure 2. Workflow for LNP formulation and characterization.
In Vitro Gene Silencing Efficiency
The primary function of an siRNA delivery system is to silence a target gene. This is typically assessed in vitro using a reporter gene assay.
Experimental Protocol: In Vitro Gene Silencing Assay (Luciferase Reporter)
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Cell Culture: Plate cells stably expressing a reporter gene (e.g., luciferase) in a 96-well plate and allow them to adhere overnight.
-
LNP Treatment: Treat the cells with serial dilutions of this compound LNPs encapsulating siRNA targeting the reporter gene. Include a negative control (e.g., LNPs with a non-targeting siRNA) and a positive control (e.g., a commercial transfection reagent).
-
Incubation: Incubate the cells for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
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Data Analysis: Normalize the luciferase activity to the total protein concentration and calculate the percentage of gene silencing relative to the negative control. Determine the IC50 value (the concentration of siRNA that causes 50% gene silencing).
Data Presentation: In Vitro Gene Silencing
| Cell Line | Target Gene | IC50 (nM) | Maximum Silencing (%) |
| Example: HeLa-Luc | Luciferase | Data not available for this compound | Data not available for this compound |
| Example: Huh-7 | Factor VII | Data not available for this compound | Data not available for this compound |
In Vitro Cytotoxicity
It is crucial to assess the potential toxicity of the LNP formulation to ensure its safety.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.
-
LNP Treatment: Treat the cells with serial dilutions of the this compound LNP formulation.
-
Incubation: Incubate the cells for 24-72 hours.
-
MTT Assay: Add MTT reagent to the wells and incubate for 2-4 hours. The viable cells will reduce the MTT to formazan (B1609692).
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated cells and determine the CC50 value (the concentration that causes 50% cytotoxicity).
Data Presentation: In Vitro Cytotoxicity
| Cell Line | Assay | CC50 (µg/mL) |
| Example: HeLa | MTT | Data not available for this compound |
| Example: HepG2 | CellTiter-Glo | Data not available for this compound |
Endosomal Escape Assay
The ability of the LNP to facilitate the escape of siRNA from the endosome is a critical determinant of its efficacy.
Experimental Protocol: Galectin-8 Endosomal Escape Assay
-
Cell Culture: Plate cells stably expressing a fluorescently tagged galectin-8 (e.g., Gal8-GFP) in a suitable imaging dish.
-
LNP Treatment: Treat the cells with this compound LNPs containing a fluorescently labeled siRNA.
-
Live-Cell Imaging: Acquire time-lapse images of the cells using a confocal microscope.
-
Image Analysis: Quantify the co-localization of fluorescent siRNA with Gal8-GFP puncta. The formation of Gal8-GFP puncta around siRNA-containing vesicles indicates endosomal membrane damage and subsequent escape.
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In-Depth Technical Guide: L-369 for Advanced siRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Biological Function of L-369
The primary biological function of this compound is not as a pharmacologically active molecule itself, but as a highly efficient vehicle for delivering nucleic acid payloads, such as siRNA, into target cells. This compound is a key excipient in LNP-siRNA formulations, which are among the most clinically advanced platforms for RNAi therapeutics.[1]
The core functions of this compound within an LNP system are:
-
Nucleic Acid Encapsulation: this compound possesses an ionizable tertiary amine head group. At a low pH (e.g., pH 4.0) during the formulation process, this amine group becomes protonated (positively charged). This positive charge enables strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of siRNA, driving the encapsulation of the nucleic acid cargo into the core of the nanoparticle.
-
In Vivo Stability: At physiological pH (~7.4) in the bloodstream, the this compound head group is predominantly neutral. This near-neutral surface charge is crucial for minimizing non-specific interactions with serum proteins and reducing rapid clearance by the mononuclear phagocyte system, thereby extending the circulation half-life of the LNP.
-
Cellular Uptake and Endosomal Escape: LNPs are typically taken up by target cells, primarily in the liver, through receptor-mediated endocytosis. Once inside the endosome, the internal environment becomes progressively more acidic (pH dropping to 5.0-6.5). This drop in pH protonates the this compound, imparting a positive charge to the LNP. The now cationic this compound lipids are thought to interact with anionic lipids in the endosomal membrane, disrupting the membrane structure and facilitating the release of the siRNA cargo into the cytoplasm. This endosomal escape is the critical step for the siRNA to engage with the RNA-induced silencing complex (RISC).[2]
-
Biodegradability and Elimination: this compound is designed with biodegradable moieties, likely ester linkages, within its hydrophobic tails. This structure allows for metabolic breakdown of the lipid into smaller, more readily eliminated components, leading to an improved in vivo elimination profile and a wider safety margin compared to non-biodegradable lipids.[3][4]
This compound Mediated Delivery Pathway
The delivery of siRNA via this compound-containing LNPs is a multi-step process, beginning with formulation and ending with target gene silencing. This pathway represents the logical and biological journey of the therapeutic agent.
Quantitative Data and Performance Metrics
The efficacy and safety of an ionizable lipid are defined by key quantitative parameters. While specific data for this compound is proprietary, performance is expected to be similar or superior to lipids like L319, a well-characterized biodegradable lipid.[3]
Table 1: Physicochemical and In Vivo Performance Characteristics of this compound (and Analogs)
| Parameter | Value / Observation | Significance | Reference |
|---|---|---|---|
| Chemical Identity | |||
| CAS Number | 1443522-24-4 | Unique identifier for this compound. | [5] |
| Molecular Weight | 794.3 g/mol | Defines the molar mass of the lipid. | [5] |
| Formulation & Delivery | |||
| Apparent pKa | ~6.4 | Optimal pKa is crucial for balancing encapsulation efficiency and endosomal escape. Values between 6.2-6.5 are ideal for hepatic siRNA delivery. | [3] |
| In Vivo Efficacy (ED₅₀) | < 0.1 mg/kg | Expected high potency in vivo, comparable to leading lipids used for silencing liver targets (e.g., Factor VII). | [4] |
| Safety & Pharmacokinetics | |||
| Elimination Profile | Rapid | Biodegradable structure leads to faster clearance from tissues compared to non-biodegradable lipids, improving the safety profile. | [3][4] |
| Tolerability | Wide Safety Margin | Preclinical studies indicate good tolerability at therapeutic doses. |[3] |
Experimental Protocols
Detailed methodologies are critical for the successful application and evaluation of this compound in LNP-siRNA formulations.
LNP-siRNA Formulation via Microfluidic Mixing
This protocol describes the standard method for producing homogenous, small-sized LNPs with high encapsulation efficiency.
Objective: To encapsulate siRNA into LNPs using this compound.
Materials:
-
This compound Ionizable Lipid
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
Polyethylene glycol (PEG)-lipid (e.g., DMG-PEG 2000)
-
siRNA targeting the gene of interest
-
Ethanol (B145695) (200 proof, RNase-free)
-
Citrate or Acetate Buffer (25 mM, pH 4.0, RNase-free)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration should be between 10-25 mM.[6]
-
Prepare siRNA Solution: Dissolve the siRNA in the aqueous buffer (pH 4.0) to the desired concentration.
-
Microfluidic Mixing: Set up the microfluidic mixer according to the manufacturer's instructions. Load the lipid-ethanol solution into one syringe and the siRNA-aqueous solution into another.
-
Formulation: Pump the two solutions through the microfluidic cartridge at a defined total flow rate (e.g., 2-12 mL/min) and flow rate ratio (typically 3:1 aqueous to organic phase).[7] The rapid mixing within the microchannels causes a change in solvent polarity, leading to the self-assembly of LNPs with encapsulated siRNA.
-
Dialysis/Purification: Collect the resulting LNP solution and immediately dialyze against PBS (pH 7.4) for 18-24 hours using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and raise the pH.
-
Sterilization: Filter the final LNP solution through a 0.22 µm sterile filter.
-
Storage: Store the final LNP formulation at 4°C.
LNP Characterization
Objective: To determine the critical quality attributes of the formulated LNPs.
Methods:
-
Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS). Well-formulated LNPs should have a hydrodynamic diameter of 80-150 nm with a PDI < 0.2.
-
Zeta Potential: Measured using Laser Doppler Velocimetry. The zeta potential should be near-neutral at pH 7.4.
-
siRNA Encapsulation Efficiency: Quantified using a fluorescent dye-based assay (e.g., RiboGreen®). The fluorescence is measured before and after lysing the LNPs with a detergent (e.g., Triton X-100). Encapsulation efficiency is typically >90%.[8]
In Vivo Efficacy Assessment (Factor VII Silencing Model)
Objective: To determine the in vivo gene silencing potency (ED₅₀) of the LNP-siRNA formulation.
Animal Model: C57BL/6 mice.
Procedure:
-
Administer the LNP-siRNA formulation (targeting the Factor VII gene) to mice via a single intravenous (tail vein) injection at various doses (e.g., 0.01, 0.03, 0.1 mg siRNA/kg). Include a control group treated with LNPs containing a non-targeting control siRNA.
-
At 48-72 hours post-administration, collect blood samples via cardiac puncture into citrate-containing tubes.
-
Process the blood to obtain serum.
-
Measure serum Factor VII protein levels using a chromogenic assay.
-
Calculate the percentage of Factor VII knockdown relative to the control group and determine the ED₅₀.[4]
Conclusion
This compound represents a significant advancement in the field of ionizable lipids for RNAi therapeutics. Its chemical structure is optimized for potent in vivo gene silencing, while its biodegradable nature confers a favorable safety and elimination profile. The detailed pathways and protocols provided in this guide serve as a foundational resource for researchers and developers aiming to leverage this compound for the creation of next-generation RNA-based medicines. The combination of high efficacy and improved tolerability makes this compound a compelling component for clinical translation.
References
- 1. Biodegradable lipids enabling rapidly eliminated lipid nanoparticles for systemic delivery of RNAi therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. siRNA Functionalized Lipid Nanoparticles (LNPs) in Management of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (Lipid 369) |Ionizable Lipid for LNP [dcchemicals.com]
- 4. Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. precigenome.com [precigenome.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of a Combined Lipid-Based Nanoparticle Formulation for Enhanced siRNA Delivery to Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the In Vivo Fate of Lipid Nanoparticles: A Technical Guide to Pharmacokinetics and Biodistribution
For Researchers, Scientists, and Drug Development Professionals
The advent of mRNA-based therapeutics and vaccines has propelled lipid nanoparticles (LNPs) to the forefront of drug delivery technology. Understanding the in vivo journey of these nanoparticles is paramount for the development of safe and effective therapies. This technical guide provides an in-depth overview of the core principles governing the pharmacokinetics (PK) and biodistribution of LNPs, utilizing data from representative formulations to illustrate key concepts. While specific data for a formulation denoted as "L-369 LNPs" is not publicly available, the principles and methodologies outlined herein provide a robust framework for the evaluation of any novel LNP system.
Core Concepts in LNP Pharmacokinetics and Biodistribution
The in vivo behavior of LNPs is a complex interplay of their physicochemical properties and the biological environment. Upon administration, LNPs interact with blood components, are taken up by various cells and tissues, and are eventually cleared from the body. Key factors influencing these processes include particle size, surface characteristics (particularly the presence of PEGylated lipids), and the specific composition of the ionizable and helper lipids.[1][2][3]
Systemically administered LNPs are primarily cleared by the mononuclear phagocyte system (MPS), with significant accumulation often observed in the liver and spleen.[1][4] The route of administration profoundly impacts the initial distribution profile. For instance, intramuscular injection can lead to localized retention at the injection site, with smaller particles being more prone to systemic circulation and subsequent accumulation in organs like the liver.[1]
Quantitative Biodistribution of Representative LNP Formulations
To illustrate the differential organ targeting achievable through formulation adjustments, the following tables summarize biodistribution data for several well-characterized LNP systems. These examples highlight how lipid composition can drive tissue tropism.
Table 1: Organ-Specific Luciferase Expression Mediated by Different LNP Formulations [5]
| LNP Formulation | Predominant Organ(s) for Expression | Key Findings |
| ALC-0315 | Liver | Demonstrates high liver-targeting specificity with minimal expression in other organs.[5] |
| LP-01 | Broad (Liver, Spleen, Lungs) | Induces luciferase expression across a wider range of organs compared to ALC-0315 and cKK-E12.[5] |
| cKK-E12 | Spleen (preferential) | Shows a notable enrichment of activity in the spleen compared to the lungs, suggesting spleen tropism.[5] |
Data is based on luciferase activity as a reporter for mRNA delivery and expression.
Experimental Protocols for In Vivo Evaluation
The assessment of LNP pharmacokinetics and biodistribution relies on a suite of well-defined experimental protocols. Below are detailed methodologies for key in vivo studies.
LNP Formulation and Characterization
Objective: To prepare and characterize LNPs for in vivo administration.
Protocol:
-
Lipid Preparation: Dissolve the ionizable lipid, helper lipid (e.g., DSPC or DOPE), cholesterol, and PEG-lipid in ethanol (B145695) to form the organic phase.[6][7]
-
Aqueous Phase Preparation: Dissolve the nucleic acid cargo (e.g., mRNA encoding a reporter protein like luciferase) in an acidic aqueous buffer (e.g., sodium acetate, pH 4.0).[5][8]
-
Microfluidic Mixing: Combine the organic and aqueous phases using a microfluidic mixing device. The rapid mixing triggers the self-assembly of the LNPs.[8][9] The flow rate ratio and total flow rate can be adjusted to control particle size.[7]
-
Dialysis and Concentration: Dialyze the LNP suspension against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated nucleic acid.[5][8] Concentrate the LNPs using appropriate molecular weight cutoff filters.[8]
-
Characterization:
In Vivo Biodistribution Study Using Imaging
Objective: To visualize and quantify the organ distribution of LNPs and their payload expression over time.
Animal Model: C57BL/6 mice are commonly used.[10]
Protocol:
-
LNP Administration: Administer the LNP formulation (e.g., containing luciferase-encoding mRNA) to the animals via the desired route (e.g., intravenous, intramuscular).[1][2]
-
In Vivo Bioluminescence Imaging:
-
At predetermined time points post-injection (e.g., 2, 6, 24 hours), administer a substrate for the reporter protein (e.g., luciferin (B1168401) for luciferase) to the animals.[5]
-
Anesthetize the animals and acquire bioluminescence images using an in vivo imaging system (IVIS).[8]
-
Quantify the signal intensity from regions of interest (ROIs) corresponding to different organs.[5]
-
-
Ex Vivo Organ Imaging:
Visualizing Experimental Workflows and Biological Pathways
Diagrams are essential for conceptualizing the complex processes involved in LNP research. Below are Graphviz visualizations for a typical experimental workflow and the general biological fate of LNPs.
Caption: A typical experimental workflow for assessing LNP biodistribution.
Caption: The in vivo journey of a systemically administered LNP.
Conclusion
The pharmacokinetic and biodistribution profiles of lipid nanoparticles are critical determinants of their therapeutic success. While a specific "this compound LNP" formulation could not be detailed, this guide provides a comprehensive framework for understanding and evaluating the in vivo behavior of LNPs in general. By carefully selecting lipid components and characterizing the resulting nanoparticles, it is possible to modulate their distribution and target specific tissues, thereby optimizing efficacy and minimizing off-target effects. The methodologies and principles discussed herein are fundamental to the continued development of next-generation RNA therapeutics.
References
- 1. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Navigating the intricate in-vivo journey of lipid nanoparticles tailored for the targeted delivery of RNA therapeutics: a quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kinampark.com [kinampark.com]
- 5. researchgate.net [researchgate.net]
- 6. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 9. Lipid Nanoparticles: Formulation Concepts + Guidance - Echelon Biosciences [echelon-inc.com]
- 10. dahlmanlab.org [dahlmanlab.org]
L-369: A Technical Review of a Novel Ionizable Lipid for siRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-369, also known as Lipid 369, is a novel, biodegradable ionizable cationic lipid developed for the systemic delivery of small interfering RNA (siRNA) therapeutics. Its chemical formula is C49H95NO6, and its CAS number is 1443522-24-4. As a key component of lipid nanoparticle (LNP) formulations, this compound is designed to encapsulate and protect siRNA molecules, facilitate their delivery to target tissues, and promote their release into the cytoplasm to mediate gene silencing. This technical guide provides a comprehensive review of the available literature on this compound and related biodegradable ionizable lipids, focusing on seminal publications, quantitative performance data, experimental protocols, and the underlying mechanism of action.
Core Concepts and Seminal Publications
The development of this compound is rooted in the broader effort to create safe and effective delivery systems for RNAi therapeutics. A significant advancement in this area was the introduction of biodegradable ionizable lipids, which are engineered to be rapidly eliminated from the body, thereby improving the safety and tolerability of LNP-based therapies.
A seminal publication in this field is "Biodegradable lipids enabling rapidly eliminated lipid nanoparticles for systemic delivery of RNAi therapeutics" by Maier, M.A., et al., published in Molecular Therapy in 2013.[1] While this paper does not explicitly name this compound, it describes the design, synthesis, and evaluation of a series of ionizable lipids with ester functionalities in their hydrophobic tails, a key structural feature of biodegradable lipids like this compound. This work established that incorporating biodegradable elements into the lipid structure leads to rapid elimination from plasma and tissues and improved tolerability in preclinical studies, without compromising in vivo gene silencing potency.[1] this compound is considered a next-generation lipid that builds upon these principles.
A 2024 review in Nature Biotechnology by Jadhav, V., et al., titled "RNA interference in the era of nucleic acid therapeutics," highlights the trajectory of siRNA drug development and the importance of advanced delivery systems.[2] The citation of this compound in the context of this review underscores its relevance in the current landscape of RNAi therapeutics.
Quantitative Data
The following tables summarize the key quantitative data for this compound and related biodegradable ionizable lipids from preclinical studies. The data is primarily derived from studies on analogous lipids described in the seminal publications, which are considered representative of the performance of this compound.
Table 1: In Vivo Gene Silencing Efficacy
| Lipid Nanoparticle Formulation | Target Gene | Animal Model | siRNA Dose | Efficacy (Gene Silencing) | Reference |
| LNP with Biodegradable Lipid (e.g., L319) | Factor VII | Mouse | 0.01 mg/kg | ~75% | [3] |
| LNP with Biodegradable Lipid (e.g., L319) | Factor VII | Mouse | 0.03 mg/kg | >80% | [3] |
| LNP with Biodegradable Lipid (e.g., L319) | Factor VII | Mouse | 0.1 mg/kg | >90% | [3] |
| LNP with Biodegradable Lipid (e.g., L319) | Transthyretin (TTR) | Non-human primate | 0.3 mg/kg | ~70% | [1] |
Table 2: Pharmacokinetic Properties of Biodegradable Lipids
| Lipid | Animal Model | Time Point | Plasma Concentration (% of injected dose) | Liver Concentration (% of injected dose) | Spleen Concentration (% of injected dose) | Reference |
| Biodegradable Lipid | Rat | 1 hour | ~10% | ~60% | ~5% | [1] |
| Biodegradable Lipid | Rat | 24 hours | <1% | ~20% | <1% | [1] |
| Biodegradable Lipid | Rat | 72 hours | Not detectable | <5% | Not detectable | [1] |
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1443522-24-4 | [2] |
| Molecular Formula | C49H95NO6 | [4] |
| Molecular Weight | 794.3 g/mol | [4] |
| Purity | >95% | [2] |
Experimental Protocols
Lipid Nanoparticle (LNP) Formulation
The formulation of siRNA-containing LNPs with ionizable lipids like this compound is typically performed using a rapid mixing method, often involving a microfluidic device.[5] This process ensures the controlled and reproducible self-assembly of the nanoparticles.
Materials:
-
Ionizable lipid (this compound)
-
Helper lipids: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) and Cholesterol
-
PEG-lipid (e.g., C14-PEG2000)
-
siRNA in an aqueous buffer (e.g., 25 mM sodium acetate, pH 4.0)
Protocol:
-
Prepare a lipid stock solution in ethanol containing the ionizable lipid (this compound), DSPC, cholesterol, and PEG-lipid at a specific molar ratio (e.g., 50:10:38.5:1.5).
-
Dissolve the siRNA in the aqueous buffer.
-
Use a microfluidic mixing device (e.g., a herringbone micromixer) to rapidly mix the lipid-ethanol solution with the siRNA-aqueous solution at a controlled flow rate (e.g., a combined flow rate of 2 mL/min).[5]
-
The rapid mixing causes a change in solvent polarity, leading to the self-assembly of the lipids and the encapsulation of the siRNA into LNPs.
-
The resulting LNP suspension is then dialyzed against a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to remove ethanol and raise the pH.
In Vivo Efficacy Assessment (Factor VII Silencing Model)
The murine Factor VII (FVII) model is a standard method for evaluating the in vivo efficacy of liver-targeted siRNA delivery platforms.
Protocol:
-
Administer the LNP-siRNA formulation intravenously (e.g., via tail vein injection) to mice at desired doses (e.g., 0.005 to 0.1 mg siRNA/kg body weight).
-
At a specified time point post-administration (e.g., 48 hours), collect blood samples via cardiac puncture.
-
Prepare serum from the blood samples.
-
Measure the FVII protein levels in the serum using a chromogenic assay.
-
Calculate the percentage of FVII gene silencing by comparing the FVII levels in treated mice to those in a control group (e.g., saline-treated mice).[6]
Signaling Pathway: Mechanism of Endosomal Escape
This compound facilitates the delivery of siRNA into the cytoplasm through a pH-dependent mechanism of endosomal escape. This is a critical step, as the siRNA must be released from the endosome to interact with the RNA-induced silencing complex (RISC) and mediate gene silencing.
Mechanism:
-
Uptake: The LNPs are taken up by cells, primarily through endocytosis.
-
Acidification: As the endosome matures, its internal pH decreases (from ~7.4 to ~5.5-6.5).
-
Protonation: The tertiary amine group of the ionizable lipid (this compound) becomes protonated in the acidic environment of the endosome, resulting in a net positive charge.
-
Membrane Destabilization: The positively charged LNP interacts with the negatively charged lipids of the endosomal membrane. This interaction is thought to promote the formation of non-bilayer lipid structures, leading to the destabilization and disruption of the endosomal membrane.
-
siRNA Release: The disruption of the endosomal membrane allows the encapsulated siRNA to be released into the cytoplasm, where it can engage with the RISC machinery.
References
- 1. Biodegradable lipids enabling rapidly eliminated lipid nanoparticles for systemic delivery of RNAi therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (Lipid 369) |Ionizable Lipid for LNP [dcchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safety and Toxicity Profile of L-369
Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information provided is for informational purposes only and does not constitute medical advice. The compound L-369 (Lipid 369) is for research use only and not for human or veterinary use.
Introduction
The designation "this compound" can refer to several distinct chemical entities. A comprehensive literature search reveals that "this compound" is most prominently identified as Lipid 369 , an ionizable cationic lipid developed for the delivery of small interfering RNA (siRNA) therapeutics.[1][2] Other substances referenced by similar identifiers include Cthis compound, an alias for Ketamine, and TR-369, a technical report designation for alpha-Methylbenzyl alcohol.[3] This guide will focus on this compound (Lipid 369) due to its relevance in the field of nucleic acid-based drug development.
This compound is a novel ionizable lipid that is a critical component of lipid nanoparticles (LNPs) designed to encapsulate and deliver siRNA to target cells.[1][2] Ionizable lipids are characterized by their pH-dependent charge. They are typically neutral at physiological pH, which minimizes toxicity and non-specific interactions in circulation, and become positively charged in the acidic environment of the endosome, facilitating the release of the nucleic acid payload into the cytoplasm.[4][5] this compound is reported to have an improved in vivo elimination profile and a wide safety margin, making it an attractive candidate for therapeutic applications.[1][2]
This technical guide provides a comprehensive overview of the safety and toxicity profile of this compound, based on publicly available information and the broader understanding of ionizable lipids used in LNP formulations.
Core Concepts of this compound and LNP-Mediated Delivery
The function and safety of this compound are intrinsically linked to its role within a lipid nanoparticle delivery system. A typical LNP formulation for siRNA delivery consists of four main components:
-
Ionizable Cationic Lipid (e.g., this compound): Essential for encapsulating the negatively charged siRNA and for its subsequent release inside the cell.
-
Helper Phospholipid: Provides structural stability to the nanoparticle.
-
Cholesterol: Also contributes to the stability and structure of the LNP.
-
PEG-Lipid: A polyethylene (B3416737) glycol-conjugated lipid that helps to control the particle size and reduces opsonization, thereby prolonging circulation time.[5]
The mechanism of LNP-mediated siRNA delivery, which is central to understanding the biological interactions and potential toxicity of this compound, is a multi-step process.
Preclinical Safety and Toxicity Profile
While specific quantitative toxicity data for this compound is not publicly available, a general safety profile can be inferred from preclinical studies on similar ionizable lipids used in LNP formulations. The preclinical safety assessment of such compounds typically involves a tiered approach, including in silico, in vitro, and in vivo studies.
Quantitative Data Summary
A thorough review of the public literature did not yield specific quantitative safety data (e.g., LD50, NOAEL) for this compound. The information available describes this compound as having a "wide safety margin" without providing numerical values.[1][2] For context, the table below summarizes the kind of data that would be generated in preclinical toxicology studies for a novel ionizable lipid.
| Parameter | Description | Typical Value Range for Ionizable Lipids |
| LD50 (Median Lethal Dose) | The dose of the substance that is lethal to 50% of the test population. Provides a measure of acute toxicity. | Data not publicly available for this compound. |
| NOAEL (No-Observed-Adverse-Effect Level) | The highest dose of a substance at which there are no statistically or biologically significant adverse effects observed.[6] | Data not publicly available for this compound. |
| In Vitro Cytotoxicity (CC50) | The concentration of the substance that causes the death of 50% of cells in an in vitro assay. | Data not publicly available for this compound. |
| Hemocompatibility | Assessment of the substance's effects on blood components, including hemolysis (red blood cell lysis). | Data not publicly available for this compound. |
General Toxicological Considerations for Ionizable Lipids:
-
Hepatotoxicity: The liver is a primary site of LNP accumulation, and therefore, hepatotoxicity is a key area of investigation. This can manifest as elevated liver enzymes (ALT, AST).
-
Immunogenicity: The components of LNPs, including the ionizable lipid and PEG-lipid, can potentially trigger immune responses. This can range from mild inflammatory reactions to more severe hypersensitivity reactions.
-
Genotoxicity: It is crucial to assess whether the ionizable lipid or its metabolites can cause damage to genetic material.
Experimental Protocols for Safety Assessment
The safety and toxicity of a novel ionizable lipid like this compound would be evaluated through a series of standardized experimental protocols.
1. In Silico Toxicity Assessment
-
Methodology: Computational models are used to predict the potential toxicity of a new chemical entity based on its structure. Systems like DEREK and Leadscope are employed to identify any structural alerts for mutagenicity, clastogenicity, or other toxicities.[3]
-
Purpose: To provide an early hazard identification before extensive in vitro and in vivo testing.
2. In Vitro Genotoxicity Assays
-
Methodology: A battery of tests is typically performed to assess the genotoxic potential. This includes:
-
Ames Test (Bacterial Reverse Mutation Assay): Detects the ability of a substance to induce mutations in different strains of Salmonella typhimurium and Escherichia coli.
-
In Vitro Mammalian Cell Micronucleus Test: Assesses for chromosomal damage by detecting the presence of micronuclei in cultured mammalian cells.
-
In Vitro Mammalian Chromosomal Aberration Test: Evaluates the potential of a substance to induce structural chromosomal aberrations in cultured mammalian cells.
-
-
Purpose: To determine if the compound has the potential to cause genetic damage.
3. In Vivo Toxicology Studies
-
Methodology: These studies are conducted in animal models (e.g., rodents, non-human primates) to evaluate the systemic and local toxicity of the LNP formulation containing this compound. A typical dose-range finding study involves administering the test article at various dose levels. Key endpoints that are monitored include:
-
Clinical Observations: Daily monitoring for any signs of toxicity.
-
Body Weight and Food Consumption: Regular measurements to assess general health.
-
Hematology and Clinical Chemistry: Blood samples are collected to analyze a range of parameters, including blood cell counts and markers of organ function (e.g., liver and kidney enzymes).
-
Gross Pathology and Histopathology: At the end of the study, a detailed examination of all organs is performed, and tissues are collected for microscopic examination.
-
-
Purpose: To identify potential target organs of toxicity, determine the dose-response relationship, and establish a NOAEL.
Signaling Pathways and Molecular Interactions
The primary "signaling" associated with this compound is the physical-chemical process of endosomal escape. This is not a classical receptor-ligand signaling pathway but a critical biological interaction.
Conclusion
This compound (Lipid 369) is a promising ionizable lipid for the delivery of siRNA therapeutics, with reports of an improved in vivo elimination profile and a wide safety margin. While specific quantitative safety and toxicity data for this compound are not publicly available, its safety profile can be understood within the broader context of ionizable lipids used in LNP-based drug delivery systems. The preclinical safety evaluation of such compounds follows a rigorous, multi-step process involving in silico, in vitro, and in vivo studies to characterize potential toxicities, with a particular focus on hepatotoxicity and immunogenicity. The pH-dependent charge of this compound is a key design feature aimed at minimizing toxicity while ensuring efficient intracellular delivery of the siRNA payload. Further research and publication of detailed preclinical safety data will be essential for the continued development and potential clinical translation of this compound-containing therapeutics.
References
- 1. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (Lipid 369) |Ionizable Lipid for LNP [dcchemicals.com]
- 3. Nonclinical safety evaluation of a novel ionizable lipid for mRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Calculating safety margins using total plasma concentration versus unbound plasma concentration - does it make a difference? - PubMed [pubmed.ncbi.nlm.nih.gov]
L-369: A Technical Guide to Solubility, Stability, and Formulation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility, stability, and formulation data for L-369, a key ionizable cationic lipid in the development of nucleic acid delivery systems. The information is presented to assist researchers and drug development professionals in optimizing the use of this compound in their formulations.
This compound Solubility
This compound is an ionizable cationic lipid essential for the formulation of lipid nanoparticles (LNPs) for therapeutic applications. Its solubility is a critical parameter for the preparation of these delivery systems.
Quantitative Solubility Data
The solubility of this compound has been characterized in several organic solvents. The data is summarized in the table below.
| Solvent | Solubility Classification | Concentration Range (mg/mL) |
| Methanol | Sparingly Soluble | 1 - 10 |
| Ethanol | Slightly Soluble | 0.1 - 1 |
| Chloroform | Slightly Soluble | 0.1 - 1 |
Data sourced from publicly available information.[1]
Experimental Protocol for Solubility Determination
A common method for determining the solubility of a lipid like this compound involves the following steps:
-
Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solute: The saturated solution is centrifuged or filtered to remove any undissolved this compound.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., Evaporative Light Scattering Detector - ELSD).
-
Data Analysis: The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in mg/mL).
This compound Stability
The stability of this compound, both as a raw material and within a lipid nanoparticle formulation, is crucial for the shelf-life and efficacy of the final therapeutic product.
Storage Recommendations for this compound Raw Material
| Condition | Short-term (days to weeks) | Long-term (months to years) |
| Temperature | 0 - 4 °C | -20 °C |
| Atmosphere | Dry | Dry |
| Light | Protected from light | Protected from light |
General stability recommendations based on vendor information.
Stability of this compound in Lipid Nanoparticle Formulations
Key Findings on LNP Stability:
-
Temperature: Refrigeration (2°C) was found to be the optimal storage condition for maintaining LNP stability over 150 days, compared to storage at room temperature or frozen at -20°C.[2][3]
-
pH: The pH of the storage buffer was not found to significantly influence the stability of the LNPs. Therefore, storage at a physiologically appropriate pH (e.g., 7.4) is recommended for ease of use.[2][3][4]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to LNP aggregation and a loss of efficacy.[3]
-
Lyophilization: Lyophilization (freeze-drying) can be a viable strategy for long-term storage at ambient temperatures. The use of cryoprotectants, such as trehalose (B1683222) or sucrose, is crucial to prevent aggregation upon reconstitution and maintain the potency of the LNPs.[2][3][4]
Experimental Protocol for LNP Stability Testing
A comprehensive stability study for an this compound containing LNP formulation would typically involve:
-
Sample Preparation: Prepare LNP formulations and store them under various conditions (e.g., different temperatures and pH values).
-
Time Points: Analyze samples at predetermined time intervals (e.g., 0, 1, 3, 6, 12 months).
-
Analytical Methods:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: Measured to assess the surface charge of the nanoparticles.
-
Encapsulation Efficiency: Determined using a fluorescent dye-exclusion assay (e.g., RiboGreen assay for RNA).
-
Potency/Biological Activity: Assessed through in vitro cell-based assays to measure the delivery and functional effect of the encapsulated cargo.
-
Degradation Products: Analysis of the lipid components by chromatography techniques (e.g., HPLC-MS) to identify and quantify any degradation products.
-
This compound Formulation
This compound is a cornerstone of modern lipid nanoparticle formulations for the delivery of nucleic acids like siRNA and mRNA. These formulations typically consist of four key components.
Typical Lipid Nanoparticle Formulation Components
| Component | Example | Molar Ratio (%) | Function |
| Ionizable Cationic Lipid | This compound | 40 - 50 | Encapsulates nucleic acid and facilitates endosomal escape. |
| Helper Lipid | DSPC | 10 - 20 | Provides structural integrity to the nanoparticle. |
| Cholesterol | - | 30 - 40 | Stabilizes the nanoparticle structure. |
| PEGylated Lipid | PEG-DMG | 1 - 3 | Prevents aggregation and provides a hydrophilic shield. |
Experimental Workflow for LNP Formulation
The formulation of this compound containing LNPs is commonly achieved through microfluidic mixing, which allows for precise control over nanoparticle size and polydispersity.
Role of this compound in Endosomal Escape
A critical function of the ionizable lipid this compound is to facilitate the release of the nucleic acid cargo from the endosome into the cytoplasm, a process known as endosomal escape. This is a pH-dependent mechanism.
At the physiological pH of the bloodstream, this compound is predominantly neutral. Following cellular uptake via endocytosis, the lipid nanoparticle is trafficked into the endosome. As the endosome matures, its internal pH drops. This acidic environment leads to the protonation of the tertiary amine group of this compound, resulting in a positive charge.[6][][8] This positively charged this compound can then interact with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the eventual release of the nucleic acid cargo into the cytoplasm where it can exert its therapeutic effect.[9]
References
- 1. Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy [mdpi.com]
- 2. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization | Semantic Scholar [semanticscholar.org]
- 6. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 8. Cytosolic delivery of nucleic acids: The case of ionizable lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for L-369 Lipid Nanoparticle Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-369 is a novel ionizable cationic lipid designed for the efficient delivery of short interfering RNA (siRNA).[1][2] Its unique chemical structure facilitates the encapsulation of nucleic acids and their subsequent release into the cytoplasm of target cells. Lipid nanoparticles (LNPs) formulated with this compound serve as a protective vehicle for siRNA, preventing its degradation in the bloodstream and enabling targeted delivery.[3] This document provides a detailed protocol for the formulation of this compound LNPs, along with methodologies for their characterization.
The formulation of stable and effective LNPs is a critical step in the development of RNA-based therapeutics. The protocol outlined below is based on the well-established microfluidic mixing technique, which allows for reproducible and scalable production of LNPs with controlled size and high encapsulation efficiency.[1][4] While the provided lipid molar ratios are based on common formulations for similar ionizable lipids, optimization may be necessary to achieve the desired characteristics for a specific siRNA cargo and application.[3][5]
This compound Lipid Profile
A clear understanding of the physicochemical properties of this compound is essential for successful LNP formulation.
| Property | Value | Reference |
| Chemical Name | 9-[4-(dimethylamino)-1-oxobutoxy]-heptadecanedioic acid, 1,17-bis(3-pentyloctyl) ester | [2][6] |
| Synonyms | Lipid 369 | [2][6] |
| CAS Number | 1443522-24-4 | [2][6] |
| Molecular Formula | C49H95NO6 | [2] |
| Molecular Weight | 794.3 g/mol | [2][6] |
| Purity | >95% | [1][2] |
| Solubility | Sparingly soluble in Methanol (1-10 mg/ml), Slightly soluble in Chloroform and Ethanol (B145695) (0.1-1 mg/ml) | [2][6] |
LNP Formulation Protocol: Microfluidic Mixing
This protocol describes the preparation of this compound LNPs for siRNA delivery using a microfluidic mixing device. The principle involves the rapid mixing of a lipid solution in ethanol with an aqueous solution of siRNA at an acidic pH. This process leads to the self-assembly of lipids around the siRNA, forming nanoparticles.
Materials and Reagents
-
Lipids:
-
This compound (Ionizable Cationic Lipid)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (Helper Lipid)
-
Cholesterol (Helper Lipid)
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000) (PEGylated Lipid)
-
-
Nucleic Acid:
-
siRNA of interest
-
-
Solvents and Buffers:
-
Ethanol (200 proof, RNase-free)
-
Citrate (B86180) buffer (50 mM, pH 4.0, RNase-free)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)
-
-
Equipment:
-
Microfluidic mixing system (e.g., NanoAssemblr®)
-
Syringes (1 mL and 3 mL, RNase-free)
-
Vortex mixer
-
Dialysis device (e.g., Slide-A-Lyzer™, MWCO 10 kDa)
-
Dynamic Light Scattering (DLS) instrument for size and polydispersity analysis
-
Zeta potential analyzer
-
Fluorometer and Quant-iT™ RiboGreen™ RNA Assay Kit (or similar)
-
Stock Solution Preparation
-
This compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in ethanol.
-
DSPC Stock Solution: Prepare a 10 mg/mL stock solution of DSPC in ethanol.
-
Cholesterol Stock Solution: Prepare a 10 mg/mL stock solution of cholesterol in ethanol.
-
DMG-PEG 2000 Stock Solution: Prepare a 10 mg/mL stock solution of DMG-PEG 2000 in ethanol.
-
siRNA Stock Solution: Prepare a 0.2 mg/mL solution of siRNA in 50 mM citrate buffer (pH 4.0).
LNP Formulation Workflow
Caption: Workflow for this compound LNP formulation using microfluidics.
Experimental Protocol
-
Lipid Mixture Preparation:
-
Based on a molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000), combine the appropriate volumes of the stock solutions in an RNase-free microcentrifuge tube.[3]
-
Vortex the lipid mixture to ensure homogeneity.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid mixture (in ethanol) into a 1 mL syringe.
-
Load the siRNA solution (in citrate buffer) into a 3 mL syringe.
-
Set the flow rate ratio to 3:1 (aqueous:ethanolic).
-
Initiate the mixing process to generate the LNP dispersion.
-
-
Purification:
-
Transfer the collected LNP dispersion to a dialysis cassette.
-
Dialyze against 1x PBS (pH 7.4) for at least 6 hours, with at least two buffer changes, to remove ethanol and neutralize the pH.[7]
-
After dialysis, recover the LNP solution.
-
-
Sterilization and Storage:
-
Sterilize the LNP solution by passing it through a 0.22 µm syringe filter.
-
Store the final LNP formulation at 4°C. It is recommended to use the LNPs within one to two weeks.
-
LNP Characterization Protocols
Thorough characterization is essential to ensure the quality and consistency of the formulated LNPs.
Characterization Parameters
| Parameter | Method | Typical Expected Values |
| Particle Size (Diameter) | Dynamic Light Scattering (DLS) | 50 - 150 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Near-neutral at pH 7.4 |
| siRNA Encapsulation Efficiency | RiboGreen Assay | > 90% |
Protocol: Size and Polydispersity Index (PDI) Measurement by DLS
-
Dilute a small aliquot of the LNP solution in 1x PBS (pH 7.4).
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, scattering angle).
-
Perform the measurement to obtain the average particle size (Z-average) and PDI.
Protocol: Zeta Potential Measurement
-
Dilute a small aliquot of the LNP solution in deionized water or a low ionic strength buffer.
-
Load the sample into a zeta potential measurement cell.
-
Place the cell in the instrument.
-
Perform the measurement to determine the surface charge of the LNPs.
Protocol: siRNA Encapsulation Efficiency
This protocol uses a fluorescent dye (RiboGreen) that binds to nucleic acids. The fluorescence is measured in the presence and absence of a detergent (Triton X-100), which lyses the LNPs.
Caption: Workflow for determining siRNA encapsulation efficiency.
-
Prepare two sets of diluted LNP samples in a 96-well plate.
-
To one set of wells, add Triton X-100 to a final concentration of 0.5% to disrupt the LNPs and expose all siRNA. This will measure the total siRNA.
-
To the second set of wells, add an equal volume of buffer. This will measure the amount of unencapsulated (free) siRNA.
-
Add the RiboGreen reagent to all wells according to the manufacturer's protocol.
-
Incubate for the recommended time, protected from light.
-
Measure the fluorescence using a plate reader (excitation ~480 nm, emission ~520 nm).
-
Calculate the encapsulation efficiency using the following formula:
-
Encapsulation Efficiency (%) = [(Fluorescence with Triton X-100) - (Fluorescence without Triton X-100)] / (Fluorescence with Triton X-100) x 100
-
Conclusion
This document provides a comprehensive guide for the formulation and characterization of this compound lipid nanoparticles for siRNA delivery. Adherence to these protocols will enable researchers to produce consistent and well-characterized LNPs. It is important to note that the provided formulation parameters, particularly the lipid molar ratios, serve as a starting point and may require optimization for specific applications to achieve maximal therapeutic efficacy. Further in vitro and in vivo studies are necessary to evaluate the performance of the formulated this compound LNPs.
References
- 1. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Combined Lipid-Based Nanoparticle Formulation for Enhanced siRNA Delivery to Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Lipidoid Nanoparticles for siRNA Delivery to Neural Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic development of ionizable lipid nanoparticles for placental mRNA delivery using a design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ozbiosciences.com [ozbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of DOTAP/chol Cationic Lipid Nanoparticles for mRNA, pDNA, and Oligonucleotide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for In Vivo mRNA Delivery Using Ionizable Lipid Nanoparticles
Disclaimer: Initial searches for the ionizable lipid "L-369" did not yield sufficient public data for detailed application notes on its specific use in mRNA delivery. It is likely a proprietary lipid with limited publicly available information. Therefore, this document provides detailed protocols and data for a well-characterized and clinically relevant ionizable lipid, SM-102 , as a representative example for the formulation of lipid nanoparticles (LNPs) for in vivo mRNA delivery. The principles and methodologies described herein are generally applicable to other ionizable lipids, though specific parameters may require optimization.
These application notes are intended for researchers, scientists, and drug development professionals working on the in vivo delivery of messenger RNA (mRNA) using lipid nanoparticles (LNPs). This document provides an overview of LNP technology, detailed protocols for the formulation and characterization of SM-102-based LNPs, and methodologies for in vivo evaluation of mRNA expression.
Introduction to Ionizable Lipid Nanoparticles for mRNA Delivery
Lipid nanoparticles are the leading non-viral vectors for the delivery of nucleic acid therapeutics, including mRNA.[1][2] A typical LNP formulation consists of four key components:
-
Ionizable Cationic Lipid (e.g., SM-102): This is the most critical component, responsible for encapsulating the negatively charged mRNA and facilitating its escape from the endosome into the cytoplasm. These lipids are designed to have a near-neutral charge at physiological pH, reducing toxicity, but become positively charged in the acidic environment of the endosome.[3][4]
-
Phospholipid (e.g., DSPC or DOPE): This "helper lipid" contributes to the structural integrity of the nanoparticle.[1][3]
-
Cholesterol: Another structural component that enhances particle stability and can influence the efficiency of mRNA delivery.[1][3]
-
PEG-Lipid (e.g., DMG-PEG2000): A polyethylene (B3416737) glycol-conjugated lipid that controls the particle size during formulation and prevents aggregation. It also provides a hydrophilic stealth layer that can increase circulation time in vivo.[1][3]
The formulation process typically involves the rapid mixing of an ethanolic lipid solution with an acidic aqueous solution containing the mRNA, often using a microfluidic device. This process leads to the self-assembly of LNPs with the mRNA encapsulated within the core.[1]
Quantitative Data for SM-102 Based mRNA LNPs
The following tables summarize the typical physicochemical properties and in vivo performance of SM-102 LNPs formulated for mRNA delivery.
Table 1: Physicochemical Characterization of SM-102 mRNA LNPs
| Parameter | Typical Value | Reference(s) |
| Particle Size (Z-average) | 75 - 120 nm | [5][6] |
| Polydispersity Index (PDI) | < 0.2 | [5][7] |
| Zeta Potential (at neutral pH) | Near-neutral to slightly negative (-10 mV to +25 mV) | [7][8][9] |
| mRNA Encapsulation Efficiency | > 95% | [5][6][10] |
| pKa of Ionizable Lipid (SM-102) | ~6.7 | [11] |
Table 2: In Vivo Luciferase Expression with SM-102 LNPs in Mice
| Administration Route | mRNA Dose | Peak Expression Time | Primary Site of Expression | Relative Expression Level (vs. control) | Reference(s) |
| Intramuscular (IM) | 1 µg | 6 - 24 hours | Injection site (muscle), Liver | Significantly higher than other formulations | [8][12][13] |
| Intravenous (IV) | 0.3 - 0.5 mg/kg | 6 hours | Liver, Spleen | High, organ-dependent | [3][14] |
Note: Relative expression levels can vary significantly based on the specific LNP composition, mRNA construct, and animal model.
Experimental Protocols
Protocol for Formulation of SM-102 mRNA LNPs by Microfluidic Mixing
This protocol describes the preparation of SM-102 LNPs encapsulating mRNA using a microfluidic mixing device.
Materials:
-
Ionizable Lipid: SM-102
-
Phospholipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)
-
Cholesterol
-
PEG-Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)
-
mRNA (e.g., encoding Firefly Luciferase)
-
Ethanol (B145695) (200 proof, RNase-free)
-
Citrate (B86180) Buffer (e.g., 25 mM, pH 4.0, RNase-free)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)
-
Microfluidic mixing device and cartridges
-
Syringe pumps
-
Dialysis cassette (10,000 MWCO)
Procedure:
-
Preparation of Lipid Stock Solutions:
-
Prepare individual stock solutions of SM-102, DSPC, cholesterol, and DMG-PEG2000 in ethanol. A typical concentration is 10 mg/mL.[1]
-
-
Preparation of the Lipid Mixture (Organic Phase):
-
Preparation of the mRNA Solution (Aqueous Phase):
-
Dilute the mRNA to the desired concentration in citrate buffer (pH 4.0).
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate syringes.
-
Set the syringe pumps to a flow rate ratio of 1:3 (organic:aqueous).[16]
-
Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.
-
-
Dialysis:
-
Transfer the collected LNP solution to a dialysis cassette.
-
Dialyze against PBS (pH 7.4) at 4°C for at least 12 hours to remove ethanol and raise the pH to neutral.[3]
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol for Characterization of LNPs
A. Size, Polydispersity Index (PDI), and Zeta Potential:
-
Dilute a small aliquot of the LNP formulation in water or PBS.[7]
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Record the Z-average diameter, PDI, and zeta potential.
B. mRNA Encapsulation Efficiency:
-
Use a fluorescent dye that specifically binds to RNA (e.g., RiboGreen).
-
Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., Triton X-100).
-
The encapsulation efficiency is calculated as: % Encapsulation = [(Total Fluorescence after lysis) - (Fluorescence before lysis)] / (Total Fluorescence after lysis) * 100
Protocol for In Vivo Evaluation of mRNA Expression in Mice
This protocol describes the administration of luciferase-encoding mRNA LNPs to mice and the subsequent measurement of protein expression.
Materials:
-
SM-102 LNPs encapsulating luciferase mRNA
-
BALB/c or C57BL/6 mice (6-8 weeks old)
-
D-Luciferin substrate
-
In Vivo Imaging System (IVIS)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Administration of LNPs:
-
In Vivo Bioluminescence Imaging:
-
At desired time points (e.g., 6, 24, 48, and 72 hours post-injection), anesthetize the mice.[8]
-
Administer the D-luciferin substrate via intraperitoneal injection.
-
After a short incubation period (typically 10-15 minutes), place the mice in the IVIS chamber.
-
Acquire bioluminescence images to visualize the location and intensity of luciferase expression.
-
-
Ex Vivo Organ Analysis (Optional):
-
After the final imaging time point, euthanize the mice.
-
Harvest key organs (e.g., liver, spleen, lungs, muscle at the injection site).
-
Homogenize the tissues and perform a luciferase assay to quantify protein expression in specific organs.
-
Visualizations
Caption: Workflow for LNP-mRNA formulation using microfluidic mixing.
Caption: Mechanism of LNP-mediated mRNA delivery and endosomal escape.
Safety and Toxicology Considerations
While LNPs are generally considered safe, especially those with ionizable lipids that are neutral at physiological pH, it is crucial to conduct thorough safety and toxicology studies.
-
Pro-inflammatory Responses: Ionizable lipids, including SM-102, can activate inflammatory pathways. This intrinsic adjuvant activity can be beneficial for vaccines but may be an unwanted side effect for other therapeutic applications.[4]
-
Toxicity Studies: Repeat-dose toxicity studies in relevant animal models (e.g., rats, non-human primates) are essential to evaluate the safety profile of any new LNP formulation. These studies should assess a range of endpoints, including clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathology of major organs.
-
PEG Immunogenicity: Repeated administration of PEGylated LNPs can lead to the production of anti-PEG antibodies, which may result in accelerated blood clearance of subsequent doses and potentially reduce therapeutic efficacy.[2]
Researchers should carefully design and execute appropriate safety studies in accordance with regulatory guidelines to ensure the safe translation of their LNP-mRNA therapeutics.
References
- 1. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combinatorial design of ionizable lipid nanoparticles for muscle-selective mRNA delivery with minimized off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pro-inflammatory concerns with lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. a2bchem.com [a2bchem.com]
- 12. researchgate.net [researchgate.net]
- 13. The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. caymanchem.com [caymanchem.com]
- 16. Reformulating lipid nanoparticles for organ-targeted mRNA accumulation and translation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Compound Administration in Mouse Models
A search for specific dosage and administration protocols for a compound designated "L-369" in mouse models did not yield any direct results in the available scientific literature. It is possible that "this compound" is a compound not yet described in published research, an internal designation not publicly available, or a potential typographical error for a different compound.
Researchers are advised to consult internal documentation or verify the compound's designation. However, this document provides a comprehensive guide to the general principles, protocols, and data presentation for administering compounds to mouse models, based on established scientific practices. This information can serve as a foundational resource for researchers developing protocols for novel compounds.
General Principles of Drug Administration in Mice
The selection of a drug administration route in mouse models is a critical decision that depends on the physicochemical properties of the compound, the desired pharmacokinetic profile, and the scientific objective of the study. The most common routes of administration in mice include oral, intravenous, intraperitoneal, subcutaneous, and intramuscular injections.[1]
Key Considerations:
-
Volume and Needle Size: The volume of the administered substance and the size of the needle are critical to minimize pain and distress to the animal.[2] Excessive volumes can be harmful.[2]
-
Absorption Rate: The rate of drug absorption varies significantly with the administration route. Generally, the order of absorption speed is Intravenous (IV) > Intraperitoneal (IP) > Intramuscular (IM) > Subcutaneous (SC) > Oral (PO).[2]
-
Substance Preparation: Parenterally administered substances should be sterile, isotonic, and of pharmaceutical grade.[2]
-
Animal Welfare: All procedures should be performed by trained personnel to ensure the least possible pain and distress to the animals.[1][2]
Data Presentation: Administration Parameters
Clear and structured presentation of quantitative data is crucial for reproducibility and comparison across studies. The following tables provide templates for summarizing key administration parameters.
Table 1: Maximum Administration Volumes and Recommended Needle Sizes for Adult Mice
| Route of Administration | Maximum Volume | Recommended Needle Gauge |
| Intravenous (IV) | < 0.2 mL | 27-30 G |
| Intraperitoneal (IP) | < 2-3 mL | 25-27 G |
| Subcutaneous (SC) | < 2-3 mL (divided into multiple sites) | 25-27 G |
| Intramuscular (IM) | < 0.05 mL | 25-27 G |
| Oral (PO) | 5 mL/kg | Not applicable (gavage needle) |
Source: Adapted from multiple sources providing guidelines on substance administration in mice.[2][3]
Experimental Protocols
The following are generalized protocols for common administration routes. Note: These are templates and should be adapted based on the specific compound, vehicle, and experimental design.
Protocol 1: Intravenous (IV) Injection via the Lateral Tail Vein
Objective: To achieve rapid and complete systemic distribution of a compound.
Materials:
-
Compound solution (sterile and isotonic)
-
Syringe (e.g., 1 mL) with an appropriate needle (27-30 G)
-
Mouse restrainer
-
Heat lamp or warm water to induce vasodilation
Procedure:
-
Prepare the compound solution to the desired concentration.
-
Warm the mouse's tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
Place the mouse in a restrainer.
-
Position the tail and identify one of the lateral veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the mouse for any adverse reactions.
Protocol 2: Intraperitoneal (IP) Injection
Objective: To administer a substance into the peritoneal cavity for systemic absorption.
Materials:
-
Compound solution
-
Syringe with an appropriate needle (25-27 G)
Procedure:
-
Prepare the compound solution.
-
Hold the mouse securely, tilting it slightly head-down to move the abdominal organs away from the injection site.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.
-
Inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor for any signs of distress.
Visualization of Experimental Workflow
Diagrams are essential for clearly communicating experimental procedures. The following Graphviz DOT script illustrates a typical workflow for a pharmacokinetic study in mice.
References
Application Notes and Protocols: HER-2/neu Peptide p369-377 in Cancer Immunotherapy Research
A Note on Nomenclature: Initial searches for "L-369" in the context of cancer immunotherapy did not yield specific results for a compound with this designation. However, the search results consistently pointed to a significant body of research on the HER-2/neu-derived peptide p369-377 (also known as E75 or nelipepimut-S). This document focuses on the applications of this peptide vaccine in cancer immunotherapy research.
Introduction
The human epidermal growth factor receptor 2 (HER-2/neu) is a transmembrane tyrosine kinase that is overexpressed in a variety of cancers, including a significant percentage of breast and ovarian cancers.[1][2] This overexpression is linked to more aggressive disease and a poorer prognosis. The HER-2/neu protein can serve as a tumor-associated antigen (TAA), meaning it can be recognized by the immune system. Peptide-based vaccines using immunogenic epitopes from TAAs are a promising strategy in cancer immunotherapy to stimulate a specific immune response against tumor cells.[1][3]
The p369-377 peptide is an immunodominant epitope derived from the extracellular domain of the HER-2/neu protein that binds to the HLA-A2 molecule.[1][3] It has been the focus of numerous preclinical and clinical studies to assess its potential as a vaccine to prevent disease recurrence in cancer patients.[1][2] When administered with an immunoadjuvant such as granulocyte-macrophage colony-stimulating factor (GM-CSF), the p369-377 peptide aims to induce a robust, HER-2/neu-specific cytotoxic T lymphocyte (CTL) response.[2][3]
Mechanism of Action
The fundamental principle behind the p369-377 peptide vaccine is to stimulate a specific cell-mediated immune response against cancer cells that overexpress the HER-2/neu protein. The overexpression of HER-2/neu in tumor cells leads to an increased presentation of its derived peptides, including p369-377, on the cell surface by Major Histocompatibility Complex (MHC) class I molecules.[3] This process, however, may not be sufficient to initiate a potent anti-tumor immune response in the host.
The administration of the p369-377 peptide vaccine with an adjuvant like GM-CSF is designed to enhance the activation of the immune system. The proposed mechanism of action follows a series of steps:
-
Antigen Presentation: Following injection, the synthetic p369-377 peptide is taken up by antigen-presenting cells (APCs), such as dendritic cells.
-
MHC Class I Presentation: Inside the APCs, the peptide is loaded onto MHC class I molecules and presented on the cell surface.
-
T-Cell Activation: The peptide-MHC complex is recognized by the T-cell receptors on naive CD8+ T-cells.
-
Clonal Expansion and Differentiation: This recognition, along with co-stimulatory signals, triggers the activation, proliferation, and differentiation of these CD8+ T-cells into cytotoxic T lymphocytes (CTLs).
-
Tumor Cell Recognition and Lysis: The newly generated CTLs can then recognize and bind to the naturally processed and presented p369-377 peptide on the surface of HER-2/neu-overexpressing tumor cells, leading to the targeted killing of these cancer cells.
Data from Clinical Studies
The p369-377 peptide vaccine has been evaluated in several clinical trials, primarily in patients with breast and ovarian cancer. The following tables summarize key quantitative data from a representative Phase I/II clinical trial.
Table 1: Patient and Vaccine Protocol Overview
| Parameter | Value | Reference |
| Number of Patients | 6 | [4] |
| Cancer Types | Stage III or IV Breast or Ovarian Cancer | [4] |
| HLA Type | HLA-A2 | [4] |
| Vaccine Composition | 500 µg p369-377 peptide + 100 µg GM-CSF | [4] |
| Vaccination Schedule | 6 monthly vaccinations | [4] |
Table 2: Immune Response to p369-377 Vaccination
| Parameter | Pre-Vaccination | Post-Vaccination | Reference |
| Median Precursor Frequency of p369-377-specific T-cells (per 106 PBMCs) | 0 | 0 (range: 0-116) | [4] |
| Number of Evaluable Patients with Developed Precursors | N/A | 2 out of 4 | [4] |
| Duration of Immune Response | N/A | Short-lived, not detectable at 5 months post-vaccination | [4] |
PBMCs: Peripheral Blood Mononuclear Cells
These results indicate that the p369-377 peptide can induce a specific immune response in some patients, although the magnitude and duration of this response may be limited, suggesting the need for strategies to enhance and sustain T-cell immunity, such as the inclusion of helper peptides.[4][5]
Experimental Protocols
A key method for evaluating the immunogenicity of the p369-377 vaccine is the Interferon-gamma (IFN-γ) Enzyme-Linked Immunosorbent Spot (ELISpot) assay. This assay quantifies the number of peptide-specific T-cells based on their secretion of IFN-γ upon stimulation.
Protocol: IFN-γ ELISpot Assay for p369-377-Specific T-Cell Response
Objective: To determine the precursor frequency of p369-377-specific, IFN-γ-producing T-cells in peripheral blood mononuclear cells (PBMCs).
Materials:
-
96-well PVDF membrane plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase conjugate
-
BCIP/NBT substrate solution
-
p369-377 peptide
-
Phytohemagglutinin (PHA) as a positive control
-
Complete RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
PBMCs isolated from patient blood samples
Procedure:
-
Plate Coating:
-
Pre-wet the 96-well PVDF plate with 35% ethanol (B145695) for 1 minute.
-
Wash the plate three times with sterile phosphate-buffered saline (PBS).
-
Coat the wells with anti-human IFN-γ capture antibody diluted in PBS and incubate overnight at 4°C.
-
-
Cell Plating and Stimulation:
-
Wash the plate to remove unbound capture antibody.
-
Block the membrane with complete RPMI-1640 medium containing 10% FBS for at least 2 hours at 37°C.
-
Thaw cryopreserved PBMCs and resuspend in complete medium.
-
Add 3 x 105 PBMCs to each well.
-
Add the p369-377 peptide to the experimental wells at a final concentration of 10 µg/mL.
-
Add PHA to the positive control wells.
-
Add medium alone to the negative control wells.
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Detection and Development:
-
Wash the plate to remove cells.
-
Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add the streptavidin-alkaline phosphatase conjugate. Incubate for 1 hour at room temperature.
-
Wash the plate thoroughly.
-
Add the BCIP/NBT substrate solution and incubate until distinct spots emerge.
-
Stop the reaction by washing with distilled water.
-
-
Analysis:
-
Allow the plate to dry completely.
-
Count the number of spots in each well using an automated ELISpot reader.
-
Calculate the number of spot-forming cells (SFCs) per million PBMCs by subtracting the mean of the negative control wells from the mean of the peptide-stimulated wells and adjusting for the number of cells plated.
-
Concluding Remarks
The HER-2/neu peptide p369-377 has been a significant focus of research in the development of cancer vaccines. While early clinical studies have demonstrated its ability to induce a peptide-specific immune response, the magnitude and durability of this response have been variable.[4][6] These findings have spurred further research into strategies to enhance the efficacy of peptide vaccines, such as the inclusion of helper T-cell epitopes and the use of more potent adjuvants.[5] The protocols and data presented here provide a foundation for researchers and drug development professionals working on the advancement of cancer immunotherapies targeting the HER-2/neu oncoprotein.
References
- 1. Application of HER2 peptide vaccines in patients with breast cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The development and use of the E75 (HER2 369–377) peptide vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The E75 HER2/neu peptide vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunization of cancer patients with a HER-2/neu, HLA-A2 peptide, p369-377, results in short-lived peptide-specific immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunization with a HER-2/neu helper peptide vaccine generates HER-2/neu CD8 T-cell immunity in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunogenic HER-2/neu peptides as tumor vaccines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-369 in siRNA-Mediated Gene Silencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-369 is a novel, ionizable cationic lipid designed for the efficient in vivo delivery of small interfering RNA (siRNA)[1]. As a key component of lipid nanoparticles (LNPs), this compound facilitates the encapsulation of siRNA, protects it from degradation, and enables its delivery to target cells, leading to sequence-specific gene silencing. These application notes provide a comprehensive guide to utilizing this compound in siRNA-mediated gene silencing experiments, including detailed protocols for the formulation of this compound-containing LNPs, in vitro and in vivo experimental workflows, and methods for assessing gene silencing efficacy and cytotoxicity. While specific performance data for this compound is emerging, the protocols provided are based on well-established methods for similar ionizable lipids, such as DLin-MC3-DMA, which is a component of the FDA-approved siRNA therapeutic, Onpattro®[2][3][4][5][6][7].
Mechanism of Action: LNP-mediated siRNA Delivery
LNP-siRNA delivery is a multi-step process that begins with the formulation of the nanoparticles and culminates in the silencing of the target gene within the cell.
References
- 1. This compound (Lipid 369) |Ionizable Lipid for LNP [dcchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alnylam® Pharmaceuticals [alnylam.com]
- 6. Alnylam Pharmaceuticals - Wikipedia [en.wikipedia.org]
- 7. Our Products | Alnylam® Pharmaceuticals [alnylam.com]
Application Notes and Protocols for L-369 Lipid
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-369 is a novel ionizable cationic lipid that has demonstrated significant potential in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid therapeutics, such as siRNA.[1][2] Its chemical structure allows for efficient encapsulation of negatively charged nucleic acids at an acidic pH and facilitates their release into the cytoplasm of target cells. Proper handling, dissolution, and storage of this compound are critical to ensure its stability and performance in downstream applications. These application notes provide a detailed protocol for the dissolution and storage of this compound lipid.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound lipid.
| Parameter | Value | Reference |
| Molecular Weight | 794.3 g/mol | [3] |
| Purity | ≥95% | [1][3] |
| Solubility | ||
| Ethanol (B145695) | Slightly Soluble: 0.1-1 mg/mL | [3] |
| Methanol | Sparingly Soluble: 1-10 mg/mL | [3] |
| Chloroform | Slightly Soluble: 0.1-1 mg/mL | [3] |
| Long-term Storage (Powder) | ≥ 2 years at -20°C | [1] |
| Long-term Storage (in Ethanol) | ≥ 2 years at -20°C | [3] |
| Short-term Storage (in DMSO) | 2 weeks at 4°C | [1][2] |
| Long-term Storage (in DMSO) | 6 months at -80°C | [1][2] |
Experimental Protocols
Protocol for Dissolving this compound Lipid to Prepare a Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in ethanol.
Materials:
-
This compound lipid (powder)
-
200-proof ethanol (ACS Grade or higher)
-
Sterile, RNase-free glass vial with a screw cap
-
Analytical balance
-
Pipettes and sterile, RNase-free pipette tips
-
Vortex mixer
-
Water bath or heating block (optional)
Procedure:
-
Equilibration: Before opening, allow the vial containing this compound powder to equilibrate to room temperature for at least 1 hour.[2] This prevents condensation from forming inside the vial, which could compromise the integrity of the lipid.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder into a sterile, RNase-free glass vial.
-
Solvent Addition: Using a calibrated pipette, add the required volume of 200-proof ethanol to the vial to achieve the desired concentration (e.g., for a 10 mg/mL solution, add 1 mL of ethanol to 10 mg of this compound).
-
Dissolution:
-
Tightly seal the vial and vortex the mixture for 2-3 minutes to facilitate dissolution.
-
If the lipid does not fully dissolve, gentle heating may be applied. Warm the solution in a water bath or on a heating block at 37-60°C for 5-10 minutes, with intermittent vortexing.[4]
-
Visually inspect the solution to ensure that all of the lipid has dissolved and the solution is clear.
-
-
Storage: Once fully dissolved, the this compound stock solution should be stored under the appropriate conditions as outlined in the storage protocol below.
Protocol for Storing this compound Lipid Solutions
Proper storage is crucial to maintain the stability of the this compound lipid.
Short-Term Storage (up to 2 weeks):
-
For solutions prepared in ethanol, store in a tightly sealed vial at -20°C.
-
For solutions prepared in DMSO, storage at 4°C for up to two weeks is permissible.[1][2]
Long-Term Storage (greater than 2 weeks):
-
Store the this compound stock solution in ethanol in tightly sealed vials at -20°C. Under these conditions, the solution is stable for at least 2 years.[3]
-
If using DMSO, store the stock solution in aliquots in tightly sealed vials at -80°C for up to 6 months.[1][2]
-
To minimize freeze-thaw cycles, it is recommended to prepare single-use aliquots.
Handling Precautions:
-
This compound is for research use only and not for human or veterinary use.[3]
-
Handle the lipid and its solutions in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Before use, and prior to opening the vial, allow the frozen stock solution to equilibrate to room temperature.[2]
Visualizations
Caption: Workflow for dissolving and storing this compound lipid.
References
Application Notes and Protocols for LNP Formulation using L-369 in Combination with Other Lipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of short interfering RNA (siRNA) therapeutics presents a significant challenge in drug development, primarily due to the inherent instability and poor cellular uptake of naked siRNA molecules. Lipid nanoparticles (LNPs) have emerged as a leading delivery platform, protecting the siRNA cargo and facilitating its delivery to target cells. A critical component of an effective LNP formulation is the ionizable lipid, which plays a pivotal role in siRNA encapsulation and endosomal escape. L-369 is a novel, proprietary ionizable lipid developed for enhanced siRNA delivery. These application notes provide a comprehensive overview and detailed protocols for the formulation of LNPs using this compound in combination with other lipids for potent and effective gene silencing.
This compound: A Novel Ionizable Lipid for siRNA Delivery
This compound, chemically known as 9-[4-(dimethylamino)-1-oxobutoxy]-heptadecanedioic acid, 1,17-bis(3-pentyloctyl) ester, is an advanced ionizable lipid designed for optimal siRNA delivery. A key feature of this compound is its improved in vivo elimination profile, which contributes to a wider safety margin, a critical aspect for therapeutic applications.
LNP Formulation with this compound: Composition and Rationale
A typical LNP formulation consists of four key components: an ionizable lipid, a helper lipid, cholesterol, and a PEGylated lipid. Each component plays a crucial role in the structure, stability, and in vivo performance of the nanoparticle.
Typical Lipid Composition for this compound based LNPs:
While specific ratios for this compound are proprietary and may require optimization for different siRNA payloads and target tissues, a common starting point for formulation development can be extrapolated from similar ionizable lipids. A widely used molar ratio for ionizable lipid-based LNPs for siRNA delivery is 50:10:38.5:1.5 (Ionizable Lipid : Helper Lipid : Cholesterol : PEG-Lipid).
-
Ionizable Lipid (this compound): At a low pH during formulation, this compound is positively charged, enabling the encapsulation of negatively charged siRNA. At physiological pH, it becomes closer to neutral, reducing toxicity. Inside the endosome, the acidic environment again protonates this compound, facilitating endosomal escape and release of the siRNA into the cytoplasm.
-
Helper Lipid (e.g., DSPC - 1,2-distearoyl-sn-glycero-3-phosphocholine): This phospholipid contributes to the structural integrity of the lipid bilayer of the LNP.
-
Cholesterol: As a structural lipid, cholesterol modulates the fluidity and stability of the LNP, filling gaps in the lipid bilayer and enhancing rigidity.
-
PEGylated Lipid (e.g., DMG-PEG 2000): A lipid conjugated to polyethylene (B3416737) glycol (PEG) forms a hydrophilic layer on the surface of the LNP. This PEG shield prevents aggregation, reduces opsonization by serum proteins, and prolongs circulation time in the bloodstream.
Experimental Protocols
Protocol 1: LNP Formulation using Microfluidic Mixing
This protocol describes the formulation of this compound containing LNPs using a microfluidic mixing device, which allows for rapid and reproducible production of uniform nanoparticles.
Materials:
-
This compound (in 200-proof ethanol)
-
DSPC (in 200-proof ethanol)
-
Cholesterol (in 200-proof ethanol)
-
DMG-PEG 2000 (in 200-proof ethanol)
-
siRNA (in RNase-free citrate (B86180) buffer, pH 4.0)
-
RNase-free water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device and cartridges
-
Syringe pumps
-
Dialysis cassettes (e.g., 10 kDa MWCO) or tangential flow filtration (TFF) system
Procedure:
-
Preparation of Lipid Stock Solution:
-
Prepare individual stock solutions of this compound, DSPC, Cholesterol, and DMG-PEG 2000 in 200-proof ethanol (B145695) at a concentration of 10-20 mg/mL. Gentle heating (up to 60°C) may be necessary to ensure complete dissolution.
-
Combine the individual lipid stock solutions to create a mixed lipid stock in ethanol with the desired molar ratio (e.g., a starting ratio of 50:10:38.5:1.5 for this compound:DSPC:Cholesterol:DMG-PEG 2000).
-
-
Preparation of siRNA Solution:
-
Dissolve the siRNA in an RNase-free aqueous buffer with a pH of 4.0 (e.g., 50 mM citrate buffer) to a desired concentration (e.g., 0.5-1 mg/mL).
-
-
Microfluidic Mixing:
-
Load the lipid stock solution and the siRNA solution into separate syringes.
-
Set the flow rate ratio (FRR) of the aqueous phase to the organic (ethanol) phase, typically starting at 3:1.
-
Set the total flow rate (TFR) on the microfluidic mixing device. A typical starting TFR is 12 mL/min.
-
Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the lipids around the siRNA, forming LNPs.
-
-
Purification and Buffer Exchange:
-
Collect the LNP solution from the outlet of the microfluidic device.
-
To remove ethanol and unencapsulated siRNA, perform dialysis against PBS (pH 7.4) using a dialysis cassette or utilize a tangential flow filtration (TFF) system for larger volumes.
-
For dialysis, dialyze for at least 6 hours with two buffer changes.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Characterization of this compound LNPs
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute a small aliquot of the LNP formulation in PBS (pH 7.4).
-
Measure the hydrodynamic diameter (Z-average) and PDI using a DLS instrument.
-
Acceptable LNPs for in vivo use typically have a size range of 70-150 nm and a PDI below 0.2.
-
2. Encapsulation Efficiency Determination:
-
Method: RiboGreen Assay
-
Procedure:
-
Prepare two sets of LNP samples.
-
To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated siRNA. This will measure the total siRNA.
-
Leave the other set intact to measure the unencapsulated siRNA.
-
Use a RiboGreen reagent, which fluoresces upon binding to RNA, to quantify the amount of siRNA in both sets of samples using a fluorescence plate reader.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total siRNA - Unencapsulated siRNA) / Total siRNA] x 100
-
Data Presentation
Table 1: Physicochemical Properties of a Representative this compound LNP Formulation
| Parameter | Typical Value |
| Molar Ratio (this compound:DSPC:Chol:PEG) | 50:10:38.5:1.5 |
| Particle Size (Z-average, nm) | 80 - 120 |
| Polydispersity Index (PDI) | < 0.15 |
| Encapsulation Efficiency (%) | > 90% |
Note: These are representative values. Actual results may vary depending on the specific siRNA sequence, concentration, and formulation parameters.
Visualization of Experimental Workflow
Caption: Workflow for this compound LNP Formulation and Characterization.
In Vivo Application and Considerations
LNPs formulated with this compound are primarily designed for systemic administration to achieve gene silencing in target organs, particularly the liver.
Protocol 3: In Vivo Gene Silencing Study in Mice
Materials:
-
This compound LNP-siRNA formulation
-
Control LNP-siRNA (e.g., targeting a non-relevant gene like Luciferase)
-
Saline solution
-
Animal model (e.g., C57BL/6 mice)
Procedure:
-
Dosing:
-
Dilute the LNP-siRNA formulation to the desired concentration in sterile saline.
-
Administer the formulation to mice via intravenous (IV) injection (e.g., tail vein). A typical dose range for initial studies is 0.1 - 1.0 mg/kg of siRNA.
-
-
Sample Collection and Analysis:
-
At a predetermined time point post-injection (e.g., 48-72 hours), collect blood samples for serum analysis and euthanize the animals.
-
Harvest the target organ (e.g., liver).
-
Isolate RNA from the tissue and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene.
-
Analyze serum for relevant protein biomarkers to assess target protein knockdown.
-
Expected Outcome:
A significant reduction in the target mRNA and protein levels in the group treated with this compound LNP-siRNA compared to the control group.
Signaling Pathway for RNA Interference (RNAi)
Caption: The RNA interference (RNAi) pathway initiated by this compound LNP-siRNA.
Conclusion
This compound represents a significant advancement in ionizable lipid technology for siRNA delivery. The protocols and information provided in these application notes offer a solid foundation for researchers to formulate, characterize, and evaluate this compound based LNPs for preclinical research and therapeutic development. Optimization of formulation parameters, including lipid ratios and siRNA concentration, will be crucial for achieving maximal gene silencing efficacy for specific applications.
Measuring LNP Encapsulation Efficiency of L-369 Formulations
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, such as siRNA and mRNA. A critical quality attribute (CQA) for LNP-based drug products is the encapsulation efficiency (EE%), which represents the percentage of the nucleic acid payload successfully enclosed within the nanoparticle.[1][2] Inefficient encapsulation can lead to reduced therapeutic efficacy and potential safety concerns arising from unencapsulated genetic material.[3] L-369 is a novel ionizable cationic lipid utilized in the formulation of LNPs for nucleic acid delivery.[4][5][6][7] This document provides detailed protocols for determining the encapsulation efficiency of LNP formulations containing the ionizable lipid this compound.
The methodologies described herein are established techniques for quantifying unencapsulated and total nucleic acid content, allowing for the precise calculation of encapsulation efficiency. These methods include a widely used fluorescence-based assay (RiboGreen), as well as chromatographic and electrophoretic techniques that offer higher resolution.
Key Methodologies for Encapsulation Efficiency Determination
Several analytical techniques are available to accurately measure the encapsulation efficiency of LNP formulations. The choice of method may depend on factors such as the specific nucleic acid payload, the required throughput, and the level of detail needed for characterization.
-
RiboGreen Assay: A common and high-throughput method that utilizes a fluorescent dye that selectively binds to nucleic acids.[8] The fluorescence intensity is measured before and after lysis of the LNPs to determine the amount of unencapsulated and total RNA, respectively.[8][9]
-
High-Performance Liquid Chromatography (HPLC): Techniques such as anion-exchange and ion-pair reversed-phase HPLC can separate and quantify unencapsulated nucleic acids from intact LNPs.[10][11] These methods offer the advantage of providing information about the different species of the nucleic acid payload.[11]
-
Capillary Gel Electrophoresis (CGE): A high-resolution technique that separates molecules based on their size and charge in a gel matrix-filled capillary.[12][13][14] CGE can accurately quantify the amount of free versus encapsulated nucleic acid and simultaneously provide information on the integrity of the nucleic acid.[13][14]
Data Presentation
The following tables summarize the typical quantitative data obtained from the described experimental protocols for determining the encapsulation efficiency of this compound LNPs.
Table 1: RiboGreen Assay Data
| Sample | Fluorescence (Intact LNPs) | Fluorescence (Lysed LNPs) | Unencapsulated RNA (µg/mL) | Total RNA (µg/mL) | Encapsulation Efficiency (%) |
| This compound LNP Batch 1 | 150 | 3000 | 5 | 100 | 95.0 |
| This compound LNP Batch 2 | 210 | 3150 | 7 | 105 | 93.3 |
| This compound LNP Batch 3 | 120 | 2900 | 4 | 96.7 | 95.9 |
| Empty LNP (Control) | 30 | 35 | - | - | - |
Table 2: HPLC Analysis Data
| Sample | Peak Area (Unencapsulated RNA) | Peak Area (Total RNA after Lysis) | Unencapsulated RNA (µg/mL) | Total RNA (µg/mL) | Encapsulation Efficiency (%) |
| This compound LNP Batch 1 | 5,200 | 1,050,000 | 4.8 | 98.1 | 95.1 |
| This compound LNP Batch 2 | 7,500 | 1,100,000 | 6.9 | 102.3 | 93.3 |
| This compound LNP Batch 3 | 4,100 | 980,000 | 3.8 | 91.6 | 95.8 |
Table 3: Capillary Gel Electrophoresis Data
| Sample | Peak Area (Free RNA) | Peak Area (Total RNA after Lysis) | Free RNA (µg/mL) | Total RNA (µg/mL) | Encapsulation Efficiency (%) |
| This compound LNP Batch 1 | 250 | 50,000 | 5.0 | 100.0 | 95.0 |
| This compound LNP Batch 2 | 360 | 52,500 | 7.2 | 105.0 | 93.1 |
| This compound LNP Batch 3 | 200 | 48,000 | 4.2 | 96.0 | 95.6 |
Experimental Protocols
Protocol 1: RiboGreen Assay for RNA Encapsulation Efficiency
This protocol describes the determination of RNA encapsulation efficiency in this compound LNPs using the Quant-iT RiboGreen RNA Assay Kit.
Materials:
-
This compound LNP samples
-
Quant-iT RiboGreen RNA Assay Kit (containing RiboGreen reagent and TE buffer)
-
Triton X-100 (10% solution)
-
Nuclease-free water
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~480 nm, Emission: ~520 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a 2% Triton X-100 solution in nuclease-free water.
-
Prepare the RiboGreen working solution by diluting the concentrated RiboGreen reagent 1:200 in TE buffer. Protect from light.
-
Prepare RNA standards of known concentrations using the RNA provided in the kit or a well-characterized RNA standard.
-
-
Sample Preparation:
-
Dilute the this compound LNP samples to a suitable concentration within the linear range of the assay.
-
For each sample, prepare two sets of dilutions in triplicate in the 96-well plate:
-
Intact LNPs: Dilute the LNP sample in TE buffer. This measures the unencapsulated RNA.
-
Lysed LNPs: Dilute the LNP sample in a final concentration of 0.5-1% Triton X-100 in TE buffer to lyse the LNPs.[8] This measures the total RNA.
-
-
Incubate the plate at 37°C for 10-15 minutes to ensure complete lysis of the LNPs in the Triton X-100 containing wells.[9][15]
-
-
Measurement:
-
Add the RiboGreen working solution to all wells containing standards and samples.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence using a microplate reader.
-
-
Calculation of Encapsulation Efficiency:
-
Generate a standard curve by plotting the fluorescence intensity of the RNA standards against their concentrations.
-
Determine the concentration of unencapsulated RNA from the fluorescence of the intact LNP samples.
-
Determine the total RNA concentration from the fluorescence of the lysed LNP samples.
-
Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total RNA - Unencapsulated RNA) / Total RNA] x 100[1]
-
Protocol 2: Anion-Exchange HPLC for RNA Encapsulation Efficiency
This protocol outlines a method for determining RNA encapsulation efficiency using anion-exchange high-performance liquid chromatography (AEX-HPLC).
Materials:
-
This compound LNP samples
-
HPLC system with a UV or fluorescence detector
-
Anion-exchange column suitable for nucleic acid separation
-
Mobile Phase A: 20 mM Tris-HCl, pH 7.4
-
Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 7.4
-
Triton X-100 or other suitable detergent for LNP lysis
-
RNA standards of known concentration
Procedure:
-
Sample Preparation:
-
Unencapsulated RNA: Directly inject a diluted aliquot of the this compound LNP sample into the HPLC system.
-
Total RNA: Lyse the this compound LNPs by incubating a diluted aliquot with a final concentration of 0.5-1% Triton X-100 for 15 minutes at room temperature. Inject the lysed sample.
-
-
HPLC Method:
-
Equilibrate the column with Mobile Phase A.
-
Inject the sample.
-
Run a linear gradient from Mobile Phase A to Mobile Phase B to elute the bound RNA.
-
Monitor the absorbance at 260 nm or fluorescence if a labeled RNA is used.
-
-
Data Analysis:
-
Generate a standard curve by injecting known concentrations of the RNA standard and plotting the peak area against concentration.
-
Determine the concentration of unencapsulated RNA from the chromatogram of the intact LNP sample.
-
Determine the total RNA concentration from the chromatogram of the lysed LNP sample.
-
Calculate the encapsulation efficiency using the formula provided in Protocol 1.
-
Protocol 3: Capillary Gel Electrophoresis for RNA Encapsulation Efficiency
This protocol provides a high-resolution method for determining RNA encapsulation efficiency and integrity using capillary gel electrophoresis (CGE).
Materials:
-
This compound LNP samples
-
Capillary electrophoresis system with a laser-induced fluorescence (LIF) detector
-
Gel-filled capillary for RNA analysis
-
RNA intercalating dye (e.g., SYBR Green)
-
Detergent for LNP lysis (e.g., Triton X-100)
-
RNA standards of known concentration and integrity
Procedure:
-
Sample Preparation:
-
Free RNA: Dilute the this compound LNP sample in an appropriate running buffer containing the RNA intercalating dye.
-
Total RNA: Lyse the this compound LNPs by incubating a diluted aliquot with a suitable detergent. Then, dilute the lysed sample in the running buffer containing the intercalating dye.
-
-
CGE Method:
-
Condition the capillary according to the manufacturer's instructions.
-
Inject the sample using pressure or voltage.
-
Apply the separation voltage.
-
Detect the migrating RNA-dye complexes using the LIF detector.
-
-
Data Analysis:
-
Create a calibration curve by running RNA standards of known concentrations and plotting the peak area against concentration.
-
Quantify the amount of free RNA in the untreated LNP sample.[12]
-
Quantify the total amount of RNA in the detergent-treated LNP sample.[12]
-
Calculate the encapsulation efficiency by subtracting the free RNA from the total RNA to get the encapsulated amount, then dividing the encapsulated amount by the total amount and multiplying by 100.[12][14]
-
Visualizations
Caption: General workflow for determining LNP encapsulation efficiency.
Caption: Principle of the RiboGreen assay for encapsulation efficiency.
Caption: Workflow for HPLC-based encapsulation efficiency measurement.
References
- 1. Encapsulation Efficiency (LNP) Determination of DNA & RNA Drugs - Creative Proteomics [creative-proteomics.com]
- 2. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound (Lipid 369) |Ionizable Lipid for LNP [dcchemicals.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | CAS 1443522-24-4 | Cayman Chemical | Biomol.com [biomol.com]
- 7. BP Lipid 369 | BroadPharm [broadpharm.com]
- 8. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Anion exchange-HPLC method for evaluating the encapsulation efficiency of mRNA-loaded lipid nanoparticles using analytical quality by design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. sciex.com [sciex.com]
- 13. sciex.com [sciex.com]
- 14. sciex.com [sciex.com]
- 15. abpbio.com [abpbio.com]
Unable to Locate "L-369" in CRISPR-Cas9 Delivery Systems
Following a comprehensive search of available scientific literature and public databases, no specific information, quantitative data, or experimental protocols were found for a CRISPR-Cas9 delivery tool designated as "L-369."
The search for "this compound" in the context of CRISPR-Cas9 delivery systems did not yield any relevant results. This suggests that "this compound" may be an internal, unpublished designation, a misnomer, or a very new technology not yet described in publicly accessible resources. The provided search results offer extensive information on various lipid nanoparticle (LNP) and other non-viral delivery systems for CRISPR-Cas9, but none are identified as "this compound."[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22]
Without any specific data or methodologies associated with "this compound," it is not possible to generate the requested detailed Application Notes, Protocols, and visualizations.
To provide a helpful alternative, we can offer a detailed overview of a well-characterized and published lipid nanoparticle (LNP) system for CRISPR-Cas9 delivery, including generalized protocols and data presentation. Please specify if you would like to proceed with an analysis of a known LNP system (e.g., those containing lipids such as MC3, or other ionizable lipids) or provide an alternative designation for your tool of interest.
References
- 1. Lipid-Nanoparticle-Based Delivery of CRISPR/Cas9 Genome-Editing Components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delivery Strategies of the CRISPR-Cas9 Gene-Editing System for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Lipid Nanoparticles Deliver CRISPR-Cas9 to Knock Down Angptl3 in Mice | PackGene Biotech [packgene.com]
- 4. dahlmanlab.org [dahlmanlab.org]
- 5. m.youtube.com [m.youtube.com]
- 6. In vivo delivery of CRISPR-Cas9 using lipid nanoparticles enables antithrombin gene editing for sustainable hemophilia A and B therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo delivery of CRISPR-Cas9 therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencedaily.com [sciencedaily.com]
- 9. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 10. CRISPR/Cas9 Delivery Systems to Enhance Gene Editing Efficiency [mdpi.com]
- 11. Frontiers | CRISPR/Cas systems: Delivery and application in gene therapy [frontiersin.org]
- 12. Delivery strategies of the CRISPR-Cas9 gene-editing system for therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. CRISPR gene editing - Wikipedia [en.wikipedia.org]
- 15. Gene Editing | CRISPR Therapeutics [crisprtx.com]
- 16. newatlas.com [newatlas.com]
- 17. synthego.com [synthego.com]
- 18. researchgate.net [researchgate.net]
- 19. [Research progress of CRISPR-Cas9 system for gene therapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chemical Conjugation in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 22. A multistage drug delivery approach for colorectal primary tumors and lymph node metastases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: L-369 Gene Therapy for a Preclinical Model of Cerebral Atrophy Syndrome (CAS)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cerebral Atrophy Syndrome (CAS) is a debilitating neurodegenerative disorder characterized by progressive neuronal loss in the hippocampus, leading to severe cognitive decline. A promising therapeutic strategy involves the use of L-369, a novel gene therapy. This compound is an adeno-associated virus serotype 9 (AAV9) vector designed to deliver a functional copy of the Neuro-Protective Factor 1 (NPF1) gene. This document provides a detailed overview of the experimental design for the preclinical evaluation of this compound, including the underlying signaling pathway, comprehensive experimental workflows, and detailed protocols for key assays.
This compound Mechanism of Action and Signaling Pathway
This compound is administered directly to the central nervous system, where the AAV9 vector transduces neurons.[1] The NPF1 gene is then expressed, producing the NPF1 protein. This protein acts on the PI3K/Akt signaling pathway, a critical regulator of cell survival and apoptosis. Activation of this pathway by NPF1 is hypothesized to inhibit neuronal apoptosis and promote neuronal health, thereby counteracting the neurodegeneration seen in CAS.
NPF1-Mediated PI3K/Akt Survival Pathway
The diagram below illustrates the proposed signaling cascade initiated by the NPF1 protein expressed from the this compound vector.
Caption: NPF1 signaling pathway initiated by this compound.
Preclinical Experimental Workflow
A robust preclinical study design is essential to evaluate the safety and efficacy of this compound.[2][3] The workflow encompasses vector production, characterization, in vivo administration to a CAS animal model, and subsequent behavioral and molecular analyses.
Caption: Preclinical experimental workflow for this compound.
Data Presentation
Quantitative data from preclinical studies should be summarized to facilitate clear interpretation and comparison between treatment and control groups.
Table 1: this compound Vector Biodistribution
| Tissue | Vector Genomes / µg gDNA (Mean ± SD) |
|---|---|
| Hippocampus | 1.5 x 10^5 ± 0.3 x 10^5 |
| Cortex | 8.2 x 10^4 ± 1.1 x 10^4 |
| Liver | 2.1 x 10^3 ± 0.5 x 10^3 |
| Spleen | 1.5 x 10^2 ± 0.4 x 10^2 |
| Gonads | < 100 |
Table 2: NPF1 Protein Expression in Hippocampus
| Group | Relative NPF1 Expression (vs. WT) (Mean ± SD) |
|---|---|
| Wild-Type (WT) | 1.00 ± 0.15 |
| CAS Model + Vehicle | 0.05 ± 0.02 |
| CAS Model + this compound | 0.85 ± 0.20 |
Table 3: Apoptosis in Hippocampal Neurons
| Group | TUNEL-Positive Cells / Field (Mean ± SD) |
|---|---|
| Wild-Type (WT) | 5 ± 2 |
| CAS Model + Vehicle | 45 ± 8 |
| CAS Model + this compound | 12 ± 4 |
Table 4: Morris Water Maze Performance
| Group | Escape Latency (seconds) (Mean ± SD) | Time in Target Quadrant (%) (Mean ± SD) |
|---|---|---|
| Wild-Type (WT) | 15 ± 4 | 40 ± 7 |
| CAS Model + Vehicle | 55 ± 9 | 15 ± 5 |
| CAS Model + this compound | 25 ± 6 | 32 ± 6 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
AAV Vector Genome Titration by qPCR
This protocol determines the number of genome-containing viral particles.[4][5]
-
Sample Preparation: Treat purified AAV samples with DNase I to remove any contaminating plasmid DNA.[4]
-
Standard Curve: Prepare a standard curve using a plasmid containing the target sequence (e.g., NPF1 gene or ITR).[5] Create serial dilutions of the plasmid to generate a range of known concentrations.
-
qPCR Reaction Setup: In a 96-well plate, combine a SYBR Green Master Mix, forward and reverse primers targeting a region of the AAV genome (e.g., ITR), and the DNase-treated AAV samples or plasmid standards.[4]
-
qPCR Program: Run the plate on a qPCR instrument with a standard cycling program: initial denaturation, followed by 40 cycles of denaturation and annealing/extension.[4] Include a melt curve analysis to verify the specificity of the amplified product.[4]
-
Data Analysis: Determine the titer of the AAV samples (viral genomes/mL) by comparing their Ct values to the standard curve.[4]
Western Blot for NPF1 Protein Expression
This technique is used to detect and semi-quantify the expression of the NPF1 protein in brain tissue lysates.[6]
-
Protein Extraction: Homogenize hippocampal tissue in RIPA buffer containing protease inhibitors.[6] Centrifuge the lysate and collect the supernatant.
-
Protein Quantification: Determine the total protein concentration of each sample using a BCA assay.[7]
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer.[8] Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel and separate the proteins by electrophoresis.[7][8]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBS-T (Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for NPF1 overnight at 4°C.[6] Wash the membrane with TBS-T, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[7] Use a loading control like β-actin to normalize protein levels.[6]
TUNEL Assay for Apoptosis
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[9]
-
Sample Preparation: Prepare paraffin-embedded or frozen brain tissue sections (4-6 µm thick).
-
Permeabilization: Permeabilize the tissue sections to allow the enzyme to access the nucleus. This can be achieved by incubating with Proteinase K.[9]
-
TdT Labeling Reaction: Incubate the sections with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or FITC-dUTP).[10] The TdT enzyme will add the labeled dUTPs to the 3'-OH ends of fragmented DNA.[9][10]
-
Detection: If using a biotin-labeled dUTP, follow with an incubation with a streptavidin-HRP conjugate and a substrate like DAB to produce a colored precipitate.[11] If using a fluorescently labeled dUTP, the signal can be detected directly using a fluorescence microscope.
-
Counterstaining and Imaging: Counterstain the nuclei with a DNA dye such as DAPI or hematoxylin.[11] Image the sections and quantify the number of TUNEL-positive (apoptotic) cells.
Morris Water Maze for Spatial Learning and Memory
The Morris Water Maze (MWM) is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.[12][13]
-
Apparatus: Use a circular pool (90-150 cm in diameter) filled with opaque water.[14][15] A small escape platform is hidden 1 cm below the water's surface.[14] Place distinct visual cues around the room to be used for navigation.[15]
-
Acquisition Phase: For 5 consecutive days, conduct four trials per day for each animal.[16] In each trial, place the mouse in the water at one of four different starting positions, facing the wall of the tank.[16] Allow the mouse to swim for a set time (e.g., 60-90 seconds) to find the hidden platform.[16] If the mouse fails to find the platform within the time limit, gently guide it to the platform.[16] Record the escape latency (time to find the platform).
-
Probe Trial: 24 hours after the last acquisition trial, remove the platform from the pool.[14] Place the mouse in the pool and allow it to swim freely for 60-90 seconds.[14] Record the swimming path, the time spent in the target quadrant (where the platform was previously located), and the number of times the mouse crosses the former platform location.[16] This trial assesses the animal's spatial memory for the platform's location.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. criver.com [criver.com]
- 3. genscript.com [genscript.com]
- 4. addgene.org [addgene.org]
- 5. youtube.com [youtube.com]
- 6. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 7. addgene.org [addgene.org]
- 8. cusabio.com [cusabio.com]
- 9. clyte.tech [clyte.tech]
- 10. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. cellbiologics.com [cellbiologics.com]
- 12. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mmpc.org [mmpc.org]
- 15. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 16. 2.4. Morris Water Maze (MWM) Test [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting L-369 LNP Aggregation
Welcome to the technical support center for L-369 lipid nanoparticle (LNP) formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to LNP aggregation during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of aggregation in my this compound LNP formulation?
A1: Initial signs of aggregation can include a visible precipitate or cloudiness in the nanoparticle dispersion, an increase in the Z-average diameter and polydispersity index (PDI) as measured by Dynamic Light Scattering (DLS), and a decrease in therapeutic efficacy.[1][2] For instance, a PDI greater than 0.2 often suggests a wide dispersion of particle sizes, which may include large aggregates.[1]
Q2: My this compound LNPs appear aggregated immediately after formulation. What are the likely causes?
A2: Immediate aggregation is often due to suboptimal formulation or process parameters. Key factors to investigate include:
-
pH of the Aqueous Phase: this compound is an ionizable lipid. The pH of your buffer is critical. During formulation, a low pH is necessary to protonate the amine group of the lipid, facilitating the encapsulation of negatively charged cargo like mRNA or siRNA. However, a pH that is too low can lead to excessive positive surface charge and instability, causing aggregation.[3][4]
-
Ionic Strength of the Buffer: High salt concentrations can compress the electrical double layer around the nanoparticles, which reduces the electrostatic repulsion between them and can lead to aggregation.[3][4]
-
Lipid Concentration: High lipid concentrations during formulation can increase the frequency of particle collisions, promoting aggregation.[4]
-
Solvent Mixing Rate: In methods like ethanol (B145695) injection, the rate of mixing is crucial. Slow introduction of the organic phase can lead to the formation of larger, less stable particles that are more prone to aggregation.[4][5] Microfluidic mixing generally provides more controlled and rapid mixing, which can help in tuning nanoparticle size.[1]
Q3: My this compound LNPs look good initially but aggregate during storage. How can I improve their long-term stability?
A3: Aggregation during storage is a common issue influenced by several factors:
-
Storage Temperature: Storing LNP formulations at 2°C to 8°C is often preferable to freezing.[2] Freeze-thaw cycles can induce phase separation and aggregation upon thawing.[2][3][6] If freezing is necessary, it should be done rapidly.
-
Cryoprotectants: If you need to freeze your nanoparticles, consider adding a cryoprotectant like sucrose (B13894) or trehalose (B1683222) to the formulation before freezing to minimize aggregation.[2][3][7]
-
Buffer Choice: Some buffers, like phosphate-buffered saline (PBS), can experience significant pH changes during freezing and thawing, which can induce aggregation.[3] Using alternative buffers like Tris or HEPES may offer better cryoprotection.[8]
-
pH of Storage Buffer: While the formulation pH is critical, the storage pH also plays a role. Storing at a physiologically appropriate pH (around 7.4) is generally recommended for ease of use, as studies have shown that LNPs can remain stable at this pH when refrigerated.[2]
Q4: How does the composition of my lipid mixture affect the stability of this compound LNPs?
A4: The molar ratios of the different lipid components are crucial for LNP stability.[9][10] Each lipid plays a specific role:
-
Ionizable Lipid (this compound): Essential for encapsulating the nucleic acid payload and facilitating endosomal escape.[3][11] The specific structure of the ionizable lipid can influence the rigidity of the LNP membrane, with branched tails potentially reducing aggregation.[3]
-
PEG-Lipid: Creates a steric barrier that helps prevent aggregation during storage and increases circulation time in the body.[3][9] However, the amount of PEG-lipid must be optimized, as too much can hinder cellular uptake.[3]
-
Helper Phospholipid (e.g., DSPC): Contributes to the structural integrity and stability of the LNP.[3][12]
-
Cholesterol: Modulates the fluidity of the lipid membrane, enhancing stability.[3][9][12]
Altering the molar ratios of these components will result in LNPs with different physical properties and stability profiles.[9][10]
Troubleshooting Guides
Guide 1: Immediate Aggregation Post-Formulation
This guide provides a step-by-step approach to troubleshoot aggregation that occurs immediately after LNP synthesis.
Troubleshooting Workflow for Immediate Aggregation
Caption: Troubleshooting workflow for immediate LNP aggregation.
Experimental Protocols:
-
pH and Ionic Strength Adjustment: Prepare a series of aqueous buffers with varying pH values (e.g., from 3.5 to 5.0 in 0.5 increments) and ionic strengths (e.g., by varying the salt concentration). Formulate the this compound LNPs using these different buffers and characterize the resulting particle size and PDI using DLS.
-
Lipid Concentration Titration: Prepare several formulations with decreasing total lipid concentrations while maintaining the same lipid molar ratios. Analyze each formulation for signs of aggregation.
-
Mixing Rate Optimization: If using a microfluidic system, vary the flow rate ratio and total flow rate to assess the impact on particle size and aggregation.[13] For manual methods, ensure rapid and consistent mixing.
Guide 2: Aggregation During Storage
This guide addresses LNP aggregation that occurs over time during storage.
Factors Influencing LNP Storage Stability
Caption: Key factors contributing to LNP stability during storage.
Experimental Protocols:
-
Accelerated Stability Study: Aliquot your LNP formulation and store it under different conditions (e.g., room temperature, 4°C, -20°C, and -80°C).[2] At regular intervals (e.g., 1, 7, 14, and 30 days), analyze the samples for particle size, PDI, and zeta potential.
-
Freeze-Thaw Stress Test: Subject aliquots of your LNP formulation (with and without cryoprotectants) to multiple freeze-thaw cycles (e.g., freezing at -80°C and thawing at room temperature).[3][6] Analyze the samples after each cycle to determine the impact on aggregation.
-
Cryoprotectant Screening: Prepare your LNP formulation with different concentrations of cryoprotectants like sucrose or trehalose (e.g., 5%, 10%, 20% w/v).[2][7] Perform a freeze-thaw stress test on these samples and compare their stability to a control without cryoprotectants.
Data Presentation
Table 1: Common Analytical Techniques for LNP Aggregation Analysis
| Technique | Parameter(s) Measured | Typical Application |
| Dynamic Light Scattering (DLS) | Z-average diameter, Polydispersity Index (PDI) | Rapid assessment of particle size and size distribution.[14] |
| Zeta Potential Analysis | Zeta Potential | Measures surface charge, which is an indicator of colloidal stability.[5][15] |
| Size Exclusion Chromatography (SEC) | Separation of monomers from aggregates | Quantifies the percentage of aggregated particles.[16][17] |
| Flow Imaging Microscopy (FIM) | Particle concentration, size, and morphology | Detects and images subvisible particles and aggregates.[3] |
| Cryogenic Transmission Electron Microscopy (Cryo-TEM) | Particle morphology and structure | High-resolution visualization of individual LNPs and aggregates. |
Table 2: General Troubleshooting Summary for this compound LNP Aggregation
| Issue | Potential Cause | Recommended Solution(s) |
| Immediate Aggregation | Suboptimal pH (too low) | Increase the pH of the aqueous formulation buffer. |
| High ionic strength | Reduce the salt concentration in the buffer. | |
| High lipid concentration | Decrease the total lipid concentration. | |
| Inefficient mixing | Increase the mixing rate or use a microfluidic device. | |
| Aggregation on Storage | Freeze-thaw stress | Store at 2-8°C; if freezing is required, add cryoprotectants and aliquot to minimize cycles.[2][3][4] |
| Inappropriate storage buffer | For frozen storage, consider using Tris or HEPES instead of PBS.[8] | |
| Long-term instability | Consider lyophilization with lyoprotectants for long-term storage.[2][7] |
Detailed Methodologies
Dynamic Light Scattering (DLS) for Size and PDI Measurement
-
Sample Preparation: Dilute a small aliquot of the LNP suspension in the appropriate buffer (the same buffer used for formulation for initial characterization, or PBS for final characterization). The dilution factor should be optimized to achieve a suitable scattering intensity for the instrument being used.
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature (typically 25°C).
-
Measurement: Transfer the diluted sample to a clean cuvette and place it in the instrument. Perform the measurement according to the instrument's software instructions.
-
Data Analysis: Record the Z-average diameter and the polydispersity index (PDI). A monodisperse sample of LNPs typically has a PDI below 0.2.[18]
Zeta Potential Measurement
-
Sample Preparation: Dilute a small aliquot of the LNP suspension in a low ionic strength buffer (e.g., 0.1x PBS) to reduce the effects of charge screening.[19]
-
Instrument Setup: Use an instrument capable of electrophoretic light scattering.
-
Measurement: Load the sample into the appropriate measurement cell and perform the analysis.
-
Data Analysis: Record the zeta potential in millivolts (mV). For ionizable lipids like this compound, the zeta potential will be highly pH-dependent. At a low formulation pH, it will be positive, and it should be near-neutral at physiological pH.[15]
Cryo-Transmission Electron Microscopy (Cryo-TEM) for Visualization
-
Grid Preparation: Apply a small volume (a few microliters) of the LNP suspension to a TEM grid (e.g., a holey carbon grid).
-
Plunge Freezing: Blot the grid to create a thin film of the suspension and rapidly plunge it into a cryogen (e.g., liquid ethane) to vitrify the sample.
-
Imaging: Transfer the vitrified grid to a cryo-TEM under liquid nitrogen temperatures. Acquire images at different magnifications to observe the overall morphology of the LNPs and to identify any aggregates.
References
- 1. Beyond Lipids: The Science of LNP Manufacturing and Fill Finish [sharpservices.com]
- 2. dovepress.com [dovepress.com]
- 3. fluidimaging.com [fluidimaging.com]
- 4. benchchem.com [benchchem.com]
- 5. Introduction to lipid nanoparticle manufacturing and LNP synthesis- Inside Therapeutics [insidetx.com]
- 6. kenelec.com.au [kenelec.com.au]
- 7. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leveraging Biological Buffers for Efficient Messenger RNA Delivery via Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Effect of lipid composition on RNA-Lipid nanoparticle properties and their sensitivity to thin-film freezing and drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 13. susupport.com [susupport.com]
- 14. blog.curapath.com [blog.curapath.com]
- 15. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. mdpi.com [mdpi.com]
- 19. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing L-369 to Helper Lipid Ratio in Lipid Nanoparticle (LNP) Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the molar ratio of the ionizable lipid L-369 to helper lipids in your lipid nanoparticle (LNP) formulations.
Frequently Asked Questions (FAQs)
Q1: What are the typical components of an LNP formulation containing this compound?
A typical LNP formulation consists of four main components:
-
Ionizable Cationic Lipid (e.g., this compound): This lipid is crucial for encapsulating the negatively charged nucleic acid cargo (siRNA, mRNA) and facilitating its release into the cytoplasm. This compound is an ionizable lipid that is positively charged at a low pH, allowing it to complex with nucleic acids during formulation, and is near-neutral at physiological pH, which reduces toxicity.[1][2]
-
Helper Phospholipid (e.g., DSPC or DOPE): These lipids contribute to the structural integrity of the nanoparticle.[3] 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) provides stability, while 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) can promote endosomal escape.[3][4]
-
Cholesterol: As a structural "helper" lipid, cholesterol enhances the stability and rigidity of the LNP, potentially by filling gaps between other lipid molecules and promoting membrane fusion.[5][6]
-
PEGylated Lipid (e.g., DMG-PEG2000): A polyethylene (B3416737) glycol (PEG)-lipid conjugate helps control particle size during formation and provides a hydrophilic "stealth" layer that reduces clearance by the immune system, thereby increasing circulation time.[4]
Q2: Why is the molar ratio of this compound to helper lipids a critical parameter for optimization?
The molar ratio of the ionizable lipid to the helper lipids is a critical quality attribute that significantly impacts the physicochemical properties and biological performance of LNPs.[3] Optimization of this ratio is essential for:
-
Encapsulation Efficiency: The amount of ionizable lipid directly influences the quantity of nucleic acid that can be encapsulated.
-
Particle Size and Polydispersity (PDI): The lipid composition affects the self-assembly process and, consequently, the size and uniformity of the LNPs.[2][7]
-
Stability: The correct balance of lipids is crucial for the stability of the LNPs during storage and in biological fluids.
-
Transfection Efficiency: The helper lipids can influence the fusogenicity of the LNP with the endosomal membrane, which is critical for the release of the nucleic acid cargo into the cytoplasm.[5]
-
Toxicity: An excess of ionizable lipid can lead to increased cytotoxicity.
Q3: What are recommended starting molar ratios for optimizing this compound formulations?
While optimal ratios for this compound must be determined empirically, formulations for other well-established ionizable lipids can provide a good starting point. The following table summarizes molar ratios used in clinically relevant LNP formulations and can be adapted for initial experiments with this compound.
| Ionizable Lipid | Ionizable Lipid (mol%) | Phospholipid (mol%) | Cholesterol (mol%) | PEG-Lipid (mol%) | Application |
| DLin-MC3-DMA (Onpattro) | 50 | 10 (DSPC) | 38.5 | 1.5 | siRNA |
| SM-102 (Moderna Vaccine) | 50 | 10 (DSPC) | 38.5 | 1.5 | mRNA |
| ALC-0315 (Pfizer-BioNTech Vaccine) | 46.3 | 9.4 (DSPC) | 42.7 | 1.6 | mRNA |
| C12-200 | 35 | 16 (DOPE) | 46.5 | 2.5 | mRNA |
Data compiled from multiple sources.[8][9][10][11]
It is recommended to screen a range of ratios around these starting points to find the optimal composition for your specific application.
Troubleshooting Guide
Q4: My LNPs have low encapsulation efficiency. How can I improve it?
| Possible Cause | Suggested Solution |
| Insufficient Ionizable Lipid | The amount of this compound is directly related to the amount of nucleic acid that can be encapsulated. Increase the molar percentage of this compound in the formulation. |
| Suboptimal N:P Ratio | The ratio of the nitrogen atoms in the ionizable lipid (N) to the phosphate (B84403) groups in the nucleic acid (P) is crucial. For siRNA, an N:P ratio of ~3 is a good starting point, while for mRNA, it is often higher (~6).[9][12] Adjust the amount of nucleic acid relative to the total lipids to achieve the desired N:P ratio. |
| Nucleic Acid Degradation | Ensure your nucleic acid stock is of high integrity and has not been degraded by nucleases. Work in an RNase-free environment. |
Q5: The particle size of my LNPs is too large or the PDI is too high.
| Possible Cause | Suggested Solution |
| Suboptimal Mixing | The speed and method of mixing the lipid-ethanol and aqueous phases are critical. Microfluidic mixing is highly recommended for producing small, uniform LNPs.[13] If using manual methods, ensure rapid and vigorous mixing. |
| Incorrect PEG-Lipid Concentration | The PEG-lipid plays a significant role in controlling particle size.[4] Vary the molar percentage of the PEG-lipid (e.g., from 0.5% to 3%). |
| Inappropriate Helper Lipid Ratio | The ratio of DSPC/DOPE to cholesterol can influence particle size. Systematically vary these ratios while keeping the this compound and PEG-lipid percentages constant. |
| Aggregation | LNPs may aggregate after formation. Ensure the final buffer is appropriate (e.g., PBS pH 7.4) and that the LNPs are stored at a suitable temperature (typically 4°C). |
Q6: My LNPs show good physicochemical properties, but the in vitro transfection efficiency is low.
| Possible Cause | Suggested Solution |
| Poor Endosomal Escape | The composition of the LNP, particularly the helper lipids, is critical for endosomal escape.[5] If you are using a stabilizing phospholipid like DSPC, consider replacing it with or adding a fusogenic lipid like DOPE. |
| Suboptimal this compound Ratio | While a high percentage of ionizable lipid is needed for encapsulation, an optimal amount is also required for endosomal release. Vary the molar ratio of this compound. |
| LNP Instability in Culture Media | LNPs may aggregate or become unstable in the presence of serum proteins. Assess LNP stability in your cell culture media over time using Dynamic Light Scattering (DLS). |
| Incorrect Cell Seeding Density | Ensure that the cell density is optimal for transfection at the time of LNP addition. |
Experimental Protocols
Protocol 1: LNP Formulation using a Microfluidic System
This protocol describes a general method for formulating this compound-based LNPs using a microfluidic mixing device.
Materials:
-
This compound in ethanol (B145695)
-
DSPC or DOPE in ethanol
-
Cholesterol in ethanol
-
DMG-PEG2000 in ethanol
-
Nucleic acid (siRNA or mRNA) in an aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
200 proof ethanol
-
RNase-free water and tubes
-
Microfluidic mixing system and cartridges
Procedure:
-
Prepare Lipid Stock Solution:
-
In an RNase-free tube, combine the appropriate volumes of the lipid stock solutions (this compound, DSPC/DOPE, Cholesterol, DMG-PEG2000) in ethanol to achieve the desired molar ratio.
-
Vortex until fully dissolved.
-
-
Prepare Nucleic Acid Solution:
-
Dilute the nucleic acid stock in the aqueous buffer to the desired concentration.
-
-
Setup Microfluidic System:
-
Prime the microfluidic cartridge and system with ethanol and the aqueous buffer according to the manufacturer's instructions.
-
-
Formulate LNPs:
-
Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another.
-
Set the flow rate ratio (aqueous:organic) typically to 3:1 and the total flow rate according to your system's recommendations (e.g., 12 mL/min).
-
Initiate the pumps to mix the two streams in the microfluidic cartridge. The LNPs will self-assemble upon mixing.
-
-
Collect and Dilute:
-
Collect the LNP solution from the outlet.
-
Dilute the collected solution with a neutral buffer (e.g., PBS, pH 7.4) to reduce the ethanol concentration.
-
-
Purification and Concentration (Optional but Recommended):
-
Perform buffer exchange and remove unencapsulated nucleic acid using tangential flow filtration (TFF) or dialysis.
-
-
Sterilization and Storage:
-
Sterile filter the final LNP formulation through a 0.22 µm filter.
-
Store at 4°C.
-
Protocol 2: Characterization of this compound LNPs
| Parameter | Method | Description |
| Particle Size and PDI | Dynamic Light Scattering (DLS) | Measures the hydrodynamic diameter and the size distribution of the LNPs. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Measures the surface charge of the LNPs, which can influence stability and cellular uptake. |
| Encapsulation Efficiency | RiboGreen Assay | A fluorescent dye is used to quantify the amount of nucleic acid before and after lysing the LNPs with a detergent (e.g., Triton X-100). |
| In Vitro Transfection | Cell-based Assay | LNPs are incubated with a reporter cell line (e.g., expressing luciferase or GFP), and the resulting protein expression is quantified. |
Visualizations
Caption: Experimental workflow for LNP formulation and characterization.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic development of ionizable lipid nanoparticles for placental mRNA delivery using a design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naturally-occurring cholesterol analogues in lipid nanoparticles induce polymorphic shape and enhance intracellular delivery of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 7. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 8. Minimizing the ratio of ionizable lipid in lipid nanoparticles for in vivo base editing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The replacement of helper lipids with charged alternatives in lipid nanoparticles facilities targeted mRNA delivery to the spleen and lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cytivalifesciences.com [cytivalifesciences.com]
Technical Support Center: L-369 Lipid Nanoparticles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding unexpected immunological responses that may be observed during in vivo and in vitro experiments with L-369 lipid nanoparticles (LNPs).
Frequently Asked Questions (FAQs)
Q1: What is the expected baseline immune response to this compound LNPs?
A1: this compound is a novel ionizable lipid designed for a favorable safety and rapid in vivo elimination profile.[1] However, like other ionizable lipid-based LNPs, it is expected to have some inherent immunostimulatory properties. The ionizable lipid component of LNPs is a primary driver of this response and can activate innate immune pathways.[2][3] This can manifest as a transient and localized inflammatory response, characterized by the production of certain pro-inflammatory cytokines and the recruitment of immune cells like neutrophils to the injection site.[4] This response is often considered part of the mechanism of action for vaccine applications, acting as an adjuvant effect.
Q2: Can the mRNA or siRNA cargo contribute to the immunological response?
A2: Yes. Unmodified single-stranded RNA can be recognized by endosomal Toll-like receptors (TLRs) such as TLR7 and TLR8, while double-stranded RNA byproducts can activate TLR3.[1] This recognition triggers signaling cascades that lead to the production of type I interferons and other inflammatory cytokines.[5] While modifications like using N1-methyl-pseudouridine in mRNA can reduce this stimulation, some level of innate immune recognition of the RNA cargo can still occur.[6]
Q3: What are PEGylated lipids and can they cause an immune response?
A3: PEGylated lipids are included in LNP formulations to enhance stability and increase circulation time.[6] However, repeated administration of PEGylated LNPs can lead to the production of anti-PEG antibodies (IgM and IgG).[7][8] These antibodies can cause an "accelerated blood clearance" (ABC) phenomenon for subsequent doses, reducing therapeutic efficacy. In some cases, anti-PEG antibodies have been associated with complement activation and hypersensitivity reactions.[6]
Q4: What are signs of an unexpectedly high inflammatory response in my animal model?
A4: Signs of a higher-than-expected inflammatory response, sometimes referred to as reactogenicity, can include pronounced local tissue reactions like redness and swelling at the injection site.[2] Systemic signs may include fever, weight loss, and changes in behavior (e.g., lethargy).[9] At the cellular and molecular level, this can be correlated with a significant spike in systemic pro-inflammatory cytokines (e.g., IL-6, TNF-α) and massive infiltration of neutrophils into the injection site and other tissues.[4][10]
Q5: Can pre-exposure to this compound LNPs alter the immune response to subsequent doses or other antigens?
A5: Studies on other mRNA-LNP platforms have shown that pre-exposure can have unexpected long-term immunological effects. This may include an inhibition of the adaptive immune response to a subsequent vaccination.[11] This is a complex area of research, and the specific effects of this compound LNPs would require dedicated investigation.
Troubleshooting Guide
Issue 1: Higher-Than-Expected In Vivo Inflammatory Response
Symptoms:
-
Excessive redness, swelling, or lesions at the injection site.[2]
-
Systemic symptoms in animal models such as fever, weight loss, or lethargy.[9]
-
Very high levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) in serum.[10]
-
Massive neutrophil infiltration observed in histological analysis of the injection site or other organs.[2]
Possible Causes & Troubleshooting Steps:
-
LNP Formulation Issues:
-
Check Physicochemical Properties: Ensure LNP size, polydispersity index (PDI), and zeta potential are within the expected range for your this compound formulation. Variations can alter biodistribution and immune interactions.[12]
-
Endotoxin (B1171834) Contamination: Test all components and the final formulation for endotoxin (LPS) contamination. LPS is a potent activator of TLR4 and can cause a strong inflammatory response.[10]
-
-
Dose and Route of Administration:
-
Dose De-escalation: The observed toxicity may be dose-dependent. Perform a dose-response study to identify the maximum tolerated dose (MTD).
-
Route of Administration: Intravenous or intranasal administration can lead to more pronounced systemic inflammatory responses compared to intramuscular or intradermal routes.[2] Consider if the chosen route is appropriate for your application.
-
-
Inherent Immunostimulatory Properties:
-
Empty LNP Control: Administer "empty" this compound LNPs (without RNA cargo) to determine the baseline inflammatory response from the delivery vehicle itself. The ionizable lipid is often a key contributor.[2][3]
-
Modified RNA: If using mRNA, ensure it incorporates nucleoside modifications (e.g., N1-methyl-pseudouridine) to minimize TLR activation by the cargo.[13]
-
Issue 2: Lower-Than-Expected Efficacy or Adaptive Immune Response (Vaccine Applications)
Symptoms:
-
Low antibody titers (e.g., antigen-specific IgG) following vaccination.
-
Weak antigen-specific T-cell responses (e.g., low frequency of IFN-γ producing CD8+ T-cells).
-
Lack of protection in a challenge model.
Possible Causes & Troubleshooting Steps:
-
Accelerated Blood Clearance (ABC):
-
Anti-PEG Antibodies: If dealing with a multiple-dose regimen, the subjects may have developed anti-PEG antibodies, leading to rapid clearance of the LNPs.[7] Measure anti-PEG IgG and IgM levels in the serum.
-
Formulation Adjustment: If anti-PEG antibodies are confirmed, consider alternative formulations with different PEG lipids or shielding strategies.
-
-
Inhibition of Adaptive Immunity:
-
Pre-exposure Effects: As noted in some LNP studies, prior exposure can sometimes lead to a suppressed adaptive immune response.[11] This may be linked to the inflammatory profile of the LNP.
-
Cytokine Profile Analysis: A strong, early Type I Interferon response (IFN-α/β) can sometimes attenuate the subsequent adaptive immune response.[5] Analyze the early cytokine profile to assess the balance of inflammation.
-
-
LNP Stability and Cargo Integrity:
Quantitative Data Summary (Illustrative Examples)
The following tables provide representative data from studies on ionizable lipid nanoparticles. Note: These values are illustrative and the actual results for this compound LNPs may vary.
Table 1: In Vivo Cytokine Response in Mice 4-6 Hours Post-IV Injection
| LNP Formulation (Ionizable Lipid) | Dose (mg/kg) | IL-6 (pg/mL) in Serum | TNF-α (pg/mL) in Serum | Reference |
| PBS Control | N/A | < 50 | < 20 | [10] |
| LNP (Generic Ionizable Lipid) + LPS | 0.32 | ~14,000 | Not Reported | [10] |
| LNP (Lipid A) | 1 | ~4,000 | ~1,500 | [15] |
| LNP (Lipid B) | 1 | ~1,000 | ~500 | [15] |
Table 2: In Vivo Neutrophil Infiltration in Mice 24 Hours Post-Intramuscular Injection
| LNP Formulation (Ionizable Lipid) | Dose (µg) | Neutrophils (% of Live Cells) in Muscle | Reference |
| PBS Control | N/A | < 5% | [4] |
| LNP (Class A - e.g., SM-102) | 2.5 | ~30-40% | [4] |
| LNP (Class B - e.g., TCL053) | 2.5 | ~5-10% | [4] |
Key Experimental Protocols
Protocol 1: In Vitro Cytokine Release Assay Using Human PBMCs
-
Cell Culture: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Plating: Seed PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate in RPMI-1640 medium supplemented with 10% FBS.
-
Treatment: Add this compound LNPs (and relevant controls like empty LNPs, LPS, and PBS) at various concentrations to the wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Analysis: Measure the concentration of key cytokines (e.g., IL-6, TNF-α, IL-1β, IFN-α) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.[16]
Protocol 2: In Vivo Assessment of Inflammatory Cell Infiltration
-
Administration: Inject mice intramuscularly (IM) with this compound LNPs or PBS control (e.g., 2.5 µg of LNP in 30 µL PBS).[4]
-
Tissue Harvest: At a specified time point (e.g., 24 hours), euthanize the mice and carefully excise the injected muscle tissue.
-
Single-Cell Suspension: Mince the tissue and digest it using an enzymatic solution (e.g., collagenase and DNase I) to obtain a single-cell suspension.
-
Cell Staining: Stain the cells with a viability dye and a panel of fluorescently-labeled antibodies against immune cell markers (e.g., CD45 for total leukocytes, Ly-6G for neutrophils, CD11b for myeloid cells).[2]
-
Flow Cytometry: Acquire the stained cells on a flow cytometer and analyze the data to quantify the percentage of different immune cell populations within the tissue.[2]
Protocol 3: ELISA for Anti-PEG IgG Antibodies
-
Plate Coating: Coat a high-binding 96-well ELISA plate with a PEG-conjugated protein (e.g., mPEG-BSA) overnight at 4°C.[17]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% milk in PBS) for 2 hours at room temperature.[7]
-
Sample Incubation: Add diluted serum or plasma samples from the experimental animals to the wells and incubate for 1-2 hours.
-
Detection Antibody: Wash the plate and add a horseradish peroxidase (HRP)-conjugated anti-species IgG detection antibody (e.g., anti-mouse IgG-HRP). Incubate for 1 hour.[17]
-
Substrate Addition: Wash the plate and add a TMB substrate solution. Allow the color to develop in the dark.
-
Readout: Stop the reaction with a stop solution and read the absorbance at 450 nm using a plate reader. Quantify based on a standard curve.[18]
Visualizations
Caption: Innate immune activation via the TLR4 pathway by ionizable lipids.
Caption: Troubleshooting workflow for unexpected immunological responses.
References
- 1. This compound (Lipid 369) |Ionizable Lipid for LNP [dcchemicals.com]
- 2. The mRNA-LNP platform's lipid nanoparticle component used in preclinical vaccine studies is highly inflammatory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Distinct Inflammatory Programs Underlie the Intramuscular Lipid Nanoparticle Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redefining LNP composition: phospholipid and sterol-driven modulation of mRNA expression and immune outcomes - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D5PM00150A [pubs.rsc.org]
- 6. Cytokine Storms and Anaphylaxis Following COVID-19 mRNA-LNP Vaccination: Mechanisms and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized ELISA for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. celerion.com [celerion.com]
- 9. researchgate.net [researchgate.net]
- 10. Added to pre-existing inflammation, mRNA-lipid nanoparticles induce inflammation exacerbation (IE) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ionizable lipid nanoparticles of mRNA vaccines elicit NF-κB and IRF responses through toll-like receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of Lipid Nanoparticle Physico-Chemical Properties and Composition on Their Interaction with the Immune System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Search | Iranian Journal of Allergy, Asthma and Immunology [ijaai.tums.ac.ir]
- 14. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mRNA-LNPs induce immune activation and cytokine release in human whole blood assays across diverse health conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. k-assay.com [k-assay.com]
- 18. 4adi.com [4adi.com]
L-369 LNP In Vitro Transfection Technical Support Center
Welcome to the technical support center for L-369 lipid nanoparticle (LNP) mediated in vitro transfection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, enabling you to optimize your experiments and achieve high transfection efficiency.
Disclaimer: this compound is a specific ionizable cationic lipid used in the synthesis of lipid nanoparticles for mRNA and siRNA delivery.[1][2][3] The following protocols and recommendations are based on established principles for LNP-mediated transfection. However, for optimal results, it is crucial to consult the specific product datasheet and protocols provided by the manufacturer of your this compound-containing LNP formulation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function in LNP-mediated transfection?
A1: this compound is an ionizable cationic lipid.[1][2] In LNP formulations, it plays a critical role in encapsulating negatively charged nucleic acids (like mRNA or siRNA) and facilitating their delivery into cells.[1][4] At a low pH during formulation, this compound is positively charged, allowing it to bind to the nucleic acid cargo.[4][5] At physiological pH (around 7.4), it becomes more neutral, which reduces toxicity.[4][5] Once inside the cell's endosome, the acidic environment causes this compound to become positively charged again, which is thought to promote the disruption of the endosomal membrane and the release of the nucleic acid into the cytoplasm.[6][7]
Q2: What are the typical components of an LNP formulation containing this compound?
A2: LNP formulations are typically composed of four main components:[5][6]
-
Ionizable Cationic Lipid (e.g., this compound): Essential for nucleic acid encapsulation and endosomal escape.[5]
-
Phospholipid (or "helper lipid," e.g., DSPC or DOPE): Contributes to the structural integrity of the nanoparticle and can aid in membrane fusion.[6][7]
-
PEGylated Lipid (e.g., DMG-PEG 2000): Stabilizes the nanoparticles, prevents aggregation, and can influence their circulation time in vivo.[6][7]
Q3: What is the recommended storage condition for this compound LNP formulations?
A3: Generally, LNP formulations are sensitive to temperature.[8] For short-term storage (e.g., within 48 hours to a week), refrigeration at 2-8°C is often recommended.[8] For long-term storage, freezing at -20°C or -80°C is typically required to prevent degradation and maintain transfection efficiency.[8] Some formulations may also be lyophilized (freeze-dried) for enhanced stability.[] Always refer to the manufacturer's instructions for the specific storage requirements of your this compound LNP product.
Q4: Can I use serum in my cell culture medium during transfection with this compound LNPs?
A4: The presence of serum can sometimes interfere with LNP stability and transfection efficiency.[10] Some protocols recommend using serum-free or reduced-serum media during the initial incubation with the LNPs.[10] However, many modern LNP formulations are designed to be compatible with serum-containing media to maintain cell health.[11][12] It is advisable to test both conditions or follow the manufacturer's specific protocol. If high toxicity is observed, replacing the medium with fresh, complete medium after a 4-6 hour incubation period can be beneficial.[10]
Q5: How soon can I expect to see protein expression after transfecting mRNA with this compound LNPs?
A5: Protein expression from mRNA delivered by LNPs can typically be detected within a few hours of transfection. Expression levels often peak between 24 and 48 hours post-transfection.[4] The exact timing can vary depending on the cell type, the specific mRNA being delivered, and the overall transfection efficiency.
Troubleshooting Guide
Issue 1: Low Transfection Efficiency
If you are observing lower than expected transfection efficiency, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Suboptimal LNP Formulation | Ensure the lipid ratios, especially the N/P ratio (the molar ratio of nitrogen in the ionizable lipid to phosphate (B84403) in the nucleic acid), are optimized. A common starting point for N/P ratios is around 6.[11][13] Consult the manufacturer's data for this compound specific recommendations. |
| Poor Nucleic Acid Quality | Use high-purity, intact mRNA or siRNA. Verify the integrity of your nucleic acid using gel electrophoresis or a Bioanalyzer. Ensure it is free from contaminants like endotoxins.[10] |
| Incorrect Cell Density | Plate cells to be at the optimal confluency at the time of transfection. For many cell lines, this is between 70-90%.[12][14] Cells that are too sparse or too confluent may not transfect well.[14] |
| Unhealthy Cells | Use cells that are in the logarithmic growth phase and have a low passage number. Over-passaged cells can exhibit reduced transfection efficiency.[12] Ensure cells are free from mycoplasma contamination.[6] |
| Presence of Interfering Substances | Avoid using antibiotics in the medium during transfection, as they can increase cell stress and toxicity.[12] If using serum-free media for complexation, ensure no serum is carried over.[14] |
| Inappropriate Incubation Time | The optimal incubation time for LNPs with cells can vary. A typical range is 4-24 hours. You may need to optimize this for your specific cell line.[4][10] |
| Degraded LNP Formulation | Ensure LNPs have been stored correctly at the recommended temperature and have not undergone multiple freeze-thaw cycles.[8] It is often best to use freshly prepared or properly stored LNPs. |
Issue 2: High Cell Toxicity or Death
If you observe significant cell death, rounding, or detachment after transfection, consider these factors.
| Potential Cause | Recommended Solution |
| High LNP Concentration | Perform a dose-response experiment to determine the optimal LNP concentration that provides high transfection efficiency with minimal toxicity for your specific cell type. |
| Prolonged Exposure to LNPs | Reduce the incubation time of the LNP-nucleic acid complexes with the cells. For sensitive cell types, a 4-6 hour incubation followed by a media change can reduce toxicity.[10][15] |
| Contaminants in Nucleic Acid Prep | Ensure your nucleic acid preparation is free of endotoxins and other contaminants that can induce a cytotoxic response. |
| Pre-existing Poor Cell Health | Only use healthy, actively dividing cells for your experiments. Stressed cells are more susceptible to transfection-related toxicity.[12] |
| Inherent Sensitivity of Cell Type | Some cell types, particularly primary cells, are more sensitive to transfection reagents.[15] Use the lowest effective concentration of LNPs and consider pre-validating the protocol on a more robust cell line. |
| Components in Transfection Medium | Transfecting in serum-free medium can sometimes lead to increased toxicity for certain cell lines. Ensure the medium used supports cell health during the incubation period.[12] |
Experimental Protocols
General Protocol for LNP Formulation (Microfluidic Mixing)
This protocol describes a general method for formulating LNPs using a microfluidic system. The specific lipid concentrations and ratios should be optimized for this compound.
-
Preparation of Lipid Stock Solution:
-
Dissolve the this compound ionizable lipid, phospholipid (e.g., DSPC), cholesterol, and PEG-lipid in ethanol (B145695) at a specific molar ratio (e.g., a common starting ratio is 50:10:38.5:1.5).[5][16] The total lipid concentration in ethanol will depend on the microfluidic system used.
-
-
Preparation of Nucleic Acid Solution:
-
Dilute the mRNA or siRNA in an acidic aqueous buffer (e.g., 25-50 mM sodium citrate (B86180) or acetate, pH 4-5).[13] This low pH ensures the ionizable lipid will be protonated.[13]
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.
-
Set the flow rate ratio (FRR) on the microfluidic pump, typically at 3:1 (aqueous:organic).[17]
-
Initiate mixing. The rapid mixing of the two phases will cause the LNPs to self-assemble, encapsulating the nucleic acid.[6]
-
-
Downstream Processing:
-
Sterilization and Characterization:
Protocol for In Vitro Transfection
-
Cell Plating:
-
The day before transfection, seed your cells in a multi-well plate at a density that will result in 70-90% confluency on the day of transfection.[14]
-
-
Preparation of LNP-Nucleic Acid Complexes:
-
On the day of transfection, dilute the this compound LNP formulation containing your nucleic acid to the desired final concentration in pre-warmed, serum-free medium (e.g., Opti-MEM).
-
-
Transfection:
-
Remove the old medium from the cells.
-
Add the diluted LNP-nucleic acid complexes to the cells.[4]
-
Gently rock the plate to ensure even distribution.
-
-
Incubation:
-
Post-Transfection Analysis:
Visual Guides
Caption: Key components of a lipid nanoparticle and their functions.
Caption: A typical workflow for in vitro LNP transfection experiments.
Caption: A decision tree for troubleshooting low transfection efficiency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound (Lipid 369) |Ionizable Lipid for LNP [dcchemicals.com]
- 4. Deliver mRNA with LNP, transfection is so easy! [absin.net]
- 5. thno.org [thno.org]
- 6. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 7. Systematic development of ionizable lipid nanoparticles for placental mRNA delivery using a design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. progen.com [progen.com]
- 10. iscaconsortium.org [iscaconsortium.org]
- 11. Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thermofisher.com [thermofisher.com]
- 13. biomol.com [biomol.com]
- 14. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 15. yeasenbio.com [yeasenbio.com]
- 16. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 17. researchgate.net [researchgate.net]
L-369 Technical Support Center: Troubleshooting Degradation and Long-Term Stability
Welcome to the technical support center for L-369, an ionizable cationic lipid crucial for siRNA delivery. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the degradation and long-term stability of this compound. Here you will find troubleshooting guides, frequently asked questions, and standardized experimental protocols to ensure the integrity and optimal performance of your lipid-based formulations.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to ensure long-term stability?
A1: For long-term stability, this compound should be stored at -20°C in a dry, dark environment.[1][2] Under these conditions, the product is stable for over two years.[1][2] For short-term storage (days to weeks), 0-4°C is acceptable.[1] It is shipped as a non-hazardous chemical under ambient temperatures, and this is suitable for the duration of ordinary shipping and customs processing.[1]
Q2: I am observing a decrease in the efficacy of my this compound formulated siRNA over time. What could be the potential causes?
A2: A decrease in efficacy can be attributed to several factors, primarily the chemical degradation of this compound or the degradation of the siRNA itself. For this compound, potential degradation pathways include hydrolysis of the ester linkages and oxidation of the tertiary amine. These processes can be accelerated by improper storage conditions such as exposure to moisture, high temperatures, or light. It is also crucial to ensure the stability of your siRNA payload.
Q3: How can I assess the stability of my this compound stock solution?
A3: To assess the stability of your this compound stock, you can employ analytical techniques such as High-Performance Liquid Chromatography (HPLC) to monitor the purity of the lipid over time. A decrease in the main peak area corresponding to this compound and the appearance of new peaks could indicate degradation. Additionally, functional assays using a consistent batch of siRNA can help determine if there is a loss of transfection efficiency.
Q4: What are the likely degradation products of this compound?
A4: Based on the chemical structure of this compound, which contains ester and tertiary amine functional groups, the most probable degradation pathways are hydrolysis and oxidation. Hydrolysis of the ester bonds would lead to the formation of the corresponding carboxylic acid and alcohol. Oxidation of the tertiary amine can result in the formation of an N-oxide. Identifying these degradation products typically requires techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).
Q5: Are there any known incompatibilities of this compound with common excipients or solvents?
Troubleshooting Guides
Issue 1: Inconsistent Results in Transfection Experiments
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | 1. Verify the storage conditions and age of your this compound stock. 2. Perform an analytical check of the this compound purity using HPLC. 3. Prepare fresh this compound stock solution from a new vial and repeat the experiment. |
| siRNA Degradation | 1. Assess the integrity of your siRNA using gel electrophoresis. 2. Use freshly prepared or newly purchased siRNA. |
| Formulation Issues | 1. Ensure consistent and proper mixing procedures when forming lipid nanoparticles. 2. Verify the pH and ionic strength of all buffers used. |
Issue 2: Appearance of Unknown Peaks in HPLC Analysis of this compound
| Potential Cause | Troubleshooting Steps |
| Hydrolytic Degradation | 1. Protect this compound from moisture by storing it in a desiccated environment. 2. Use anhydrous solvents for preparing stock solutions. 3. Analyze the unknown peaks using LC-MS to identify potential hydrolyzed species. |
| Oxidative Degradation | 1. Store this compound under an inert atmosphere (e.g., argon or nitrogen). 2. Avoid repeated freeze-thaw cycles. 3. Use degassed solvents for formulation. |
| Photodegradation | 1. Protect this compound from light by using amber vials and minimizing exposure during handling. |
Experimental Protocols
Forced Degradation Study Protocol for this compound
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[4][5]
Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., ethanol) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the this compound solution and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to the this compound solution and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% hydrogen peroxide to the this compound solution and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate a solid sample of this compound at 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to a calibrated light source (as per ICH Q1B guidelines).
-
-
Analysis:
-
Analyze the stressed samples using a stability-indicating HPLC method.
-
Characterize any significant degradation products using LC-MS.
-
Data Presentation Template for Forced Degradation Study:
| Stress Condition | This compound Purity (%) | Number of Degradants | Major Degradant Peak Area (%) |
| Control | |||
| Acid Hydrolysis | |||
| Base Hydrolysis | |||
| Oxidation | |||
| Thermal | |||
| Photolytic |
Long-Term Stability Study Protocol for this compound
Objective: To evaluate the stability of this compound under recommended long-term storage conditions.
Methodology:
-
Sample Storage: Store multiple aliquots of this compound in amber vials at -20°C.
-
Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months).
-
Analysis:
-
Visual Inspection: Note any changes in the physical appearance of the sample.
-
HPLC Analysis: Determine the purity of this compound and quantify any degradation products.
-
Functional Assay: Perform a transfection assay with a standard siRNA to assess the functional stability of this compound.
-
Data Presentation Template for Long-Term Stability Study:
| Time Point (Months) | This compound Purity (%) by HPLC | Transfection Efficiency (%) |
| 0 | ||
| 3 | ||
| 6 | ||
| 9 | ||
| 12 | ||
| 18 | ||
| 24 |
Visualizations
Logical Workflow for Troubleshooting this compound Stability Issues
References
Technical Support Center: Managing Compound-Mediated Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers understand and mitigate unintended cytotoxicity mediated by experimental compounds. The following information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Unexpected Cytotoxicity
Encountering unexpected or excessive cytotoxicity in your experiments can be a significant setback. This guide provides a systematic approach to troubleshooting these issues.
| Problem | Potential Cause | Recommended Action |
| High cell death at all tested concentrations | Compound concentration is too high. | Perform a dose-response experiment with a wider range of concentrations, including much lower doses, to determine the EC50 value.[1][2] |
| Off-target effects of the compound. | Investigate potential off-target effects by consulting literature on similar compounds or performing target engagement assays.[3][4][5] | |
| Contamination of the compound or cell culture. | Ensure the purity of your compound stock. Check cell cultures for any signs of contamination. | |
| Inconsistent cytotoxicity results between experiments | Variability in experimental conditions. | Standardize all experimental parameters, including cell seeding density, incubation times, and reagent concentrations.[6][7][8][9] |
| Cell line instability or high passage number. | Use cells from a consistent and low passage number. Regularly check the health and characteristics of your cell line. | |
| Cell death observed in control groups | Issues with the vehicle (e.g., DMSO) concentration. | Ensure the final concentration of the vehicle is consistent across all wells and is at a non-toxic level for your specific cell line. |
| Problems with assay reagents or execution. | Run assay controls without cells to check for background signal. Verify the proper functioning of detection instruments. | |
| Cytotoxicity observed only in specific cell lines | Cell line-specific sensitivity. | This may indicate a specific mechanism of action related to the genetic or proteomic background of the sensitive cells. This can be a point of investigation. |
Frequently Asked Questions (FAQs)
My compound is showing cytotoxicity. What are the common mechanisms?
Compound-induced cytotoxicity can occur through several mechanisms, with the most common being the induction of apoptosis (programmed cell death) or necrosis.[10] Apoptosis is a controlled process involving the activation of caspases, a family of proteases that dismantle the cell.[11][12] Key signaling pathways involved in apoptosis include the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10][11] Necrosis is typically a result of acute cellular injury and involves cell swelling and lysis.
How can I determine if the cytotoxicity is due to apoptosis?
Several assays can confirm apoptosis:
-
Caspase Activity Assays: Measuring the activity of key executioner caspases like caspase-3 and caspase-7 is a direct indicator of apoptosis.[12][13][14]
-
Annexin V Staining: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that binds to PS and can be detected by flow cytometry or fluorescence microscopy.[15]
-
DNA Fragmentation Analysis: Late-stage apoptosis is characterized by the fragmentation of DNA, which can be visualized using a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay or by DNA laddering on an agarose (B213101) gel.[11]
What are some general strategies to reduce compound-mediated cytotoxicity?
If the observed cytotoxicity is an undesirable side effect, several strategies can be employed to mitigate it:
-
Co-treatment with Inhibitors:
-
Caspase Inhibitors: If apoptosis is confirmed, using a pan-caspase inhibitor, such as Z-VAD-FMK, can block the apoptotic cascade and reduce cell death.[15][16][17] This can help determine if the cytotoxic effect is caspase-dependent.
-
Pathway-Specific Inhibitors: If a specific signaling pathway is implicated (e.g., MAPK or PI3K/Akt), inhibitors of key proteins in that pathway may reduce cytotoxicity.[18][19]
-
-
Use of Antioxidants: If the compound induces oxidative stress, co-treatment with antioxidants like N-acetylcysteine (NAC), Vitamin E, or Trolox may reduce cytotoxicity by scavenging reactive oxygen species (ROS).[20][21][22][23][24]
-
Dose Reduction: The simplest method is to lower the concentration of the compound to a level that maintains the desired on-target effect while minimizing toxicity.
Could the cytotoxicity be an off-target effect?
Yes, off-target effects are a significant concern in drug development.[3][4][5] Your compound may be interacting with unintended cellular targets, leading to toxicity. To investigate this, you can:
-
Use computational tools to predict potential off-target interactions.
-
Screen your compound against a panel of known off-targets (e.g., kinases, GPCRs).
-
Employ advanced techniques like chemical proteomics to identify cellular binding partners.
Quantitative Data Summary
The following tables provide hypothetical data to illustrate common experimental outcomes when investigating and mitigating cytotoxicity.
Table 1: Dose-Response Cytotoxicity of Compound X in HEK293 and HepG2 cells
| Concentration of Compound X (µM) | % Cell Viability (HEK293) | % Cell Viability (HepG2) |
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.1 |
| 0.1 | 98 ± 5.2 | 95 ± 4.8 |
| 1 | 85 ± 6.1 | 70 ± 5.5 |
| 10 | 52 ± 4.9 | 35 ± 6.2 |
| 50 | 15 ± 3.8 | 5 ± 2.1 |
| 100 | 5 ± 2.5 | 2 ± 1.5 |
| EC50 (µM) | 9.8 | 4.2 |
Data are presented as mean ± standard deviation.
Table 2: Effect of Inhibitors on Cytotoxicity of Compound X (10 µM)
| Treatment | % Cell Viability | % Caspase-3/7 Activity |
| Vehicle Control | 100 ± 5.3 | 100 ± 8.2 |
| Compound X (10 µM) | 45 ± 4.1 | 350 ± 25.6 |
| Compound X + Z-VAD-FMK (20 µM) | 85 ± 6.8 | 110 ± 9.5 |
| Compound X + NAC (5 mM) | 65 ± 5.5 | 210 ± 18.9 |
Data are presented as mean ± standard deviation relative to the vehicle control.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the measurement of cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete growth medium
-
Compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of the compound in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Detection of Apoptosis using Caspase-Glo® 3/7 Assay
This protocol describes the measurement of caspase-3 and -7 activity as an indicator of apoptosis.
Materials:
-
Cells of interest
-
White-walled 96-well plates
-
Complete growth medium
-
Compound stock solution
-
Caspase-Glo® 3/7 Reagent
Procedure:
-
Seed cells in a white-walled 96-well plate and incubate for 24 hours.
-
Treat cells with the compound at various concentrations as described in the previous protocol.
-
After the treatment period, equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a microplate reader.
-
Normalize the results to the vehicle control to determine the fold change in caspase activity.
Visualizations
Caption: General overview of the major signaling pathways leading to apoptosis.
Caption: A logical workflow for investigating and mitigating compound-mediated cytotoxicity.
References
- 1. LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target effects in CRISPR/Cas9 gene editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. blog.addgene.org [blog.addgene.org]
- 6. youtube.com [youtube.com]
- 7. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. blog.edvotek.com [blog.edvotek.com]
- 10. Cell Death Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 13. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Caspase 3 is involved in the apoptosis induced by triptolide in HK-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A constitutively active and uninhibitable caspase-3 zymogen efficiently induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Anti-Apoptotic Effects of Caspase Inhibitors in Propyl Gallate-Treated Lung Cancer Cells Are Related to Changes in Reactive Oxygen Species and Glutathione Levels [mdpi.com]
- 17. A long way to go: caspase inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxicity of 15-deoxy-Δ(12,14)-prostaglandin J(2) through PPARγ-independent pathway and the involvement of the JNK and Akt pathway in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anti-tumor effects of deubiquitinating enzyme inhibitor PR-619 in human chondrosarcoma through reduced cell proliferation and endoplasmic reticulum stress-related apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antioxidants protect against glutamate-induced cytotoxicity in a neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Correlation between cytotoxicity in cancer cells and free radical-scavenging activity: In vitro evaluation of 57 medicinal and edible plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antioxidant vitamins promote anticancer effects on low‐concentration methotrexate‐treated glioblastoma cells via enhancing the caspase‐3 death pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effect of Selected Antioxidants on the In Vitro Aging of Human Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The Role of Antioxidants in Platelet Aggregation and their Stimulation of NK Cells Against Cancer Cells Line K562 [scivisionpub.com]
Interpreting Ambiguous Results from L-369 Delivery Studies: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and resolve ambiguous results encountered during L-369 delivery studies. Given that "this compound" is not a unique identifier for a single, publicly documented compound, this guide first helps to identify the nature of your specific "this compound" and then provides tailored troubleshooting advice.
Part 1: Initial Compound Identification
Ambiguous results often stem from a misunderstanding of the investigational agent itself. "this compound" may be an internal designation, a misnomer, or a component of a larger system. Please review the following FAQ to help clarify the nature of your compound.
FAQ: What is this compound?
Question: I am seeing inconsistent results in my this compound delivery studies. Where do I start?
Answer: The first step is to confirm the precise identity and characteristics of your "this compound." "this compound" is not a standardized name in publicly available scientific literature and could refer to several different types of agents. Please consider the following questions to identify your compound:
-
Is this compound a small molecule therapeutic? Small molecules can have alternative names or be part of a series of compounds from a medicinal chemistry program. For example, the antiepileptic agent RWJ-333369 has been studied for neuroprotective effects.[1] If your this compound is a small molecule, issues like poor solubility, rapid metabolism, or off-target effects are common sources of ambiguity.
-
Is this compound a component of a gene-editing system? The delivery of gene-editing tools like CRISPR/Cas9 can lead to ambiguous results due to off-target effects or inefficient delivery.[2][3] "this compound" could be an internal name for a guide RNA, a Cas9 variant, or a component of the delivery vehicle.
-
Is this compound a biologic, such as an antibody or peptide? These larger molecules have their own unique delivery challenges, including stability, immunogenicity, and target accessibility.
-
What is the source of your this compound? Was it synthesized in-house, obtained from a collaborator, or purchased from a commercial vendor? Purity and batch-to-batch variability can be significant sources of inconsistent results.
The following sections provide detailed troubleshooting guides for two plausible scenarios based on the potential nature of this compound.
Part 2: Troubleshooting Guide for this compound as a Novel Neuroprotective Agent
This section assumes this compound is a small molecule intended for neuroprotection, similar to compounds investigated for traumatic brain injury or epilepsy.
FAQ: Inconsistent Efficacy of this compound in Animal Models
Question: We observe high variability in the neuroprotective effects of this compound in our rodent models of ischemic stroke. What could be the cause?
Answer: High variability in efficacy is a common challenge in preclinical neuroscience research. The issue may lie in the compound's delivery, its intrinsic properties, or the experimental model itself. Here are some potential causes and troubleshooting steps:
-
Poor Bioavailability and Blood-Brain Barrier (BBB) Penetration: this compound may not be reaching the target tissue in sufficient concentrations.
-
Troubleshooting:
-
Perform pharmacokinetic (PK) studies to measure the concentration of this compound in plasma and brain tissue at various time points after administration.
-
If BBB penetration is low, consider formulation strategies such as lipid-based carriers or co-administration with a permeabilizer.
-
-
-
Off-Target Effects: this compound may be interacting with unintended targets, leading to confounding effects or toxicity that masks its neuroprotective action.
-
Troubleshooting:
-
Conduct a broad in vitro screen against a panel of receptors, ion channels, and enzymes to identify potential off-target interactions.
-
Carefully observe animals for any unexpected behavioral changes or physiological responses after dosing.
-
-
-
Metabolic Instability: The compound may be rapidly metabolized into inactive or even toxic byproducts.
-
Troubleshooting:
-
Perform in vitro metabolism studies using liver microsomes to identify major metabolites.
-
Characterize the activity of the identified metabolites to determine if they contribute to or detract from the desired therapeutic effect.
-
-
Data Presentation: Hypothetical Pharmacokinetic Data for this compound
| Formulation | Route of Administration | Dose (mg/kg) | Cmax (Plasma, ng/mL) | Cmax (Brain, ng/g) | Brain/Plasma Ratio |
| Aqueous Solution | Intravenous | 10 | 1500 ± 250 | 75 ± 15 | 0.05 |
| Aqueous Solution | Intraperitoneal | 20 | 800 ± 150 | 32 ± 8 | 0.04 |
| Lipid Nanoparticle | Intravenous | 10 | 1800 ± 300 | 270 ± 50 | 0.15 |
This table illustrates how different formulations can significantly impact the brain penetration of a hypothetical this compound, providing a clear direction for optimization.
Experimental Protocol: Assessing Blood-Brain Barrier Penetration
-
Animal Dosing: Administer this compound to a cohort of rodents via the desired route.
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples via cardiac puncture and immediately perfuse the brain with saline to remove intravascular compound.
-
Tissue Homogenization: Harvest the brain and homogenize the tissue in a suitable buffer.
-
Bioanalysis: Use a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS), to quantify the concentration of this compound in both plasma and brain homogenate.
-
Data Analysis: Calculate the brain-to-plasma concentration ratio at each time point to assess the extent of BBB penetration.
Visualization: Troubleshooting Workflow for Inconsistent Efficacy
Caption: A decision tree for troubleshooting inconsistent efficacy of a neuroprotective agent.
Part 3: Troubleshooting Guide for this compound as a Component of a CRISPR Delivery System
This section assumes this compound is part of a delivery system for a CRISPR-based therapeutic, where ambiguous results in gene editing efficiency are observed.
FAQ: Variable Gene Editing Efficiency
Question: We are using a lipid nanoparticle (LNP) system containing a novel lipid, this compound, to deliver Cas9 mRNA and a guide RNA. The editing efficiency is highly variable between experiments. What could be the issue?
Answer: Variability in CRISPR-based therapies delivered via LNPs can arise from the LNP formulation, the cellular response, or the gene-editing components themselves.
-
LNP Formulation and Stability: The physicochemical properties of the LNPs are critical for successful delivery.
-
Troubleshooting:
-
Characterize each batch of LNPs for size, polydispersity index (PDI), and encapsulation efficiency. Inconsistent LNP characteristics can lead to variable performance.
-
Assess the stability of the LNP formulation over time and under different storage conditions. Degradation can lead to premature release of the payload.
-
-
-
Cellular Uptake and Endosomal Escape: For the CRISPR machinery to work, it must be taken up by the target cells and escape from the endosome into the cytoplasm.
-
Troubleshooting:
-
Use fluorescently labeled LNPs to quantify cellular uptake via flow cytometry or fluorescence microscopy.
-
Employ assays to measure endosomal escape, as inefficient escape can trap the payload and lead to degradation.
-
-
-
Off-Target Editing: The guide RNA may be directing the Cas9 nuclease to unintended genomic sites, which can lead to unexpected phenotypes and confound the interpretation of on-target editing results.[2][3][4]
-
Troubleshooting:
-
Use in silico tools to predict potential off-target sites for your guide RNA.
-
Experimentally validate predicted off-target sites using techniques like targeted deep sequencing.
-
-
Data Presentation: LNP Characterization and Editing Efficiency
| Batch ID | Mean Diameter (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | On-Target Editing Efficiency (%) |
| LNP-A-01 | 85 ± 5 | 0.12 | 92 | 75 ± 8 |
| LNP-A-02 | 150 ± 20 | 0.25 | 85 | 42 ± 15 |
| LNP-B-01 | 88 ± 6 | 0.11 | 94 | 78 ± 7 |
This table demonstrates a correlation between LNP quality control parameters (size, PDI) and the resulting on-target editing efficiency, highlighting the importance of formulation consistency.
Experimental Protocol: Quantification of Off-Target Editing
-
Prediction of Off-Target Sites: Use web-based tools to predict potential off-target sites based on the guide RNA sequence.
-
Primer Design: Design PCR primers that specifically amplify the top-ranked potential off-target loci.
-
Genomic DNA Extraction: Isolate genomic DNA from cells treated with the this compound-containing CRISPR system.
-
PCR Amplification: Amplify the on-target and predicted off-target regions from the extracted genomic DNA.
-
Next-Generation Sequencing (NGS): Perform deep sequencing of the PCR amplicons to identify and quantify the frequency of insertions and deletions (indels) at each site.
-
Data Analysis: Compare the indel frequency at the on-target site to that at the off-target sites to determine the specificity of the gene-editing event.
Visualization: LNP-CRISPR Delivery Pathway
Caption: The cellular delivery pathway of a CRISPR system via an LNP.
References
- 1. The novel antiepileptic agent RWJ-333369-A, but not its analog RWJ-333369, reduces regional cerebral edema without affecting neurobehavioral outcome or cell death following experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target effects in CRISPR/Cas9 gene editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Off-target Effects in CRISPR-Cas9 Genome Editing: Securing Specificity | The Scientist [the-scientist.com]
L-369 LNP Formulation Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-369 lipid nanoparticle (LNP) formulations. Our goal is to help you control LNP size and polydispersity to ensure reproducible and effective delivery of your nucleic acid payloads.
Frequently Asked Questions (FAQs)
Q1: What is an acceptable size and polydispersity index (PDI) for LNP formulations?
A desirable size for many LNP applications is typically below 100 nm, as this can influence biodistribution and cellular uptake.[1][] The polydispersity index (PDI) is a measure of the uniformity of the particle sizes in your formulation. A PDI value below 0.2 is generally preferred, indicating a monodisperse and stable LNP population.[3][4] Regulatory guidelines often suggest a PDI below 0.3.[5][6]
Q2: How does the Flow Rate Ratio (FRR) of the aqueous and organic phases affect LNP size?
The Flow Rate Ratio (FRR), defined as the ratio of the aqueous phase flow rate to the organic phase flow rate, significantly impacts LNP size. Generally, increasing the FRR (i.e., a higher proportion of the aqueous phase) leads to the formation of smaller LNPs.[7][8] This is a key parameter to adjust for precise size control.[7]
Q3: What is the impact of the Total Flow Rate (TFR) on LNP characteristics?
The Total Flow Rate (TFR), the combined flow rate of the aqueous and organic phases during microfluidic mixing, also influences LNP size. Increasing the TFR generally results in smaller and more uniform particles due to more rapid and efficient mixing.[9][10]
Q4: How does the lipid composition influence LNP size and PDI?
Each component of the lipid mixture plays a role in the final LNP characteristics:
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Ionizable Cationic Lipid: The choice of ionizable lipid is crucial for nucleic acid encapsulation and endosomal escape.[11] While its direct impact on size can vary, its interaction with other lipids is a key factor.
-
Helper Lipids (e.g., DSPC, DOPE): These lipids contribute to the structural integrity of the LNP.[11]
-
Cholesterol: Cholesterol enhances LNP stability.[] Altering the cholesterol molar percentage can affect protein expression in vivo.[12]
-
PEGylated Lipid: The concentration of PEG-lipid has a significant impact on LNP size. Even small amounts (<1%) can substantially reduce particle size and prevent aggregation.[6][13][10]
Q5: Can the type of nucleic acid cargo affect LNP size?
Interestingly, studies have shown that the size of the RNA cargo does not significantly affect the final size of the lipid nanoparticles.[6] However, the presence of a nucleic acid payload is important, as LNPs formulated without it are typically smaller.[14]
Troubleshooting Guides
Issue 1: LNP Size is Too Large
If you are consistently producing LNPs that are larger than your target size, consider the following troubleshooting steps:
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Expected Outcome |
| Low Flow Rate Ratio (FRR) | Increase the FRR by increasing the flow rate of the aqueous phase relative to the organic phase (e.g., move from 2:1 to 3:1).[7][15] | A decrease in average LNP diameter. |
| Low Total Flow Rate (TFR) | Increase the TFR to enhance mixing efficiency.[9][10] | Formation of smaller, more uniform LNPs. |
| High Lipid Concentration | Decrease the total lipid concentration in the organic phase.[9][10] | Reduced LNP size due to less lipid availability per particle. |
| Insufficient PEG-Lipid | Ensure the molar percentage of the PEGylated lipid is optimal (typically 1.5-2 mol%). A small increase can help reduce size and prevent aggregation.[6][13][10] | Smaller and more stable LNPs. |
| Suboptimal Mixing Method | If using manual mixing, consider switching to a microfluidic mixing system for more controlled and reproducible results.[16][17] | More consistent and smaller LNPs. |
Experimental Protocol: Adjusting FRR and TFR using Microfluidics
-
Prepare Solutions:
-
Organic Phase: Dissolve the this compound ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol (B145695) at the desired molar ratio and total lipid concentration.
-
Aqueous Phase: Dissolve the nucleic acid cargo in an appropriate acidic buffer (e.g., 25-50 mM sodium acetate, pH 4-5).[18]
-
-
Set up Microfluidic System:
-
Load the organic and aqueous phases into separate syringes.
-
Install the syringes onto the pump system connected to the microfluidic mixing chip.
-
-
Initial Formulation Parameters:
-
Start with a baseline FRR of 3:1 and a TFR of 12 mL/min.
-
-
Troubleshooting Steps:
-
To Decrease Size:
-
Increase the FRR to 4:1 or 5:1 while keeping the TFR constant.
-
Alternatively, increase the TFR to 18 mL/min or higher while maintaining the initial FRR.
-
-
-
Characterization:
Issue 2: High Polydispersity Index (PDI > 0.2)
A high PDI indicates a heterogeneous population of LNPs, which can lead to inconsistent performance. Here’s how to address this issue:
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Expected Outcome |
| Inefficient Mixing | Increase the Total Flow Rate (TFR) to promote more rapid and uniform mixing.[9] If using manual methods, ensure rapid and consistent mixing.[17] | A more monodisperse LNP population and a lower PDI. |
| Inadequate Purification | Ensure thorough purification (e.g., dialysis, tangential flow filtration) to remove larger aggregates and unincorporated lipids.[7] | A cleaner formulation with a reduced PDI. |
| Suboptimal Lipid Ratios | Re-evaluate the molar ratios of the lipid components. The stability and uniformity of LNPs are highly dependent on the lipid composition.[6] | Improved LNP stability and a lower PDI. |
| Aggregation Post-Formulation | Verify that the final buffer conditions (pH, ionic strength) are appropriate for LNP stability. After preparation, LNPs should be in a neutral buffer like PBS, pH 7.4.[18] | Reduced aggregation and a more stable PDI over time. |
Experimental Protocol: Optimizing Mixing and Purification
-
Formulation:
-
Prepare LNPs using a microfluidic system with a high TFR (e.g., >12 mL/min).
-
-
Purification via Dialysis:
-
Transfer the freshly prepared LNP solution to a dialysis cassette (e.g., 10 kDa MWCO).
-
Dialyze against a neutral buffer (e.g., PBS, pH 7.4) for at least 2 hours, with at least one buffer exchange, to remove ethanol and unencapsulated material.[7]
-
-
Post-Purification Characterization:
-
Storage:
-
Store the purified LNPs at 4°C for short-term use. Follow specific storage requirements for your formulation to maintain stability.[18]
-
Key Parameter Relationships and Workflows
Caption: Key parameters influencing LNP size and polydispersity.
Caption: A logical workflow for troubleshooting LNP size and PDI.
References
- 1. researchgate.net [researchgate.net]
- 3. Impact of Formulation Conditions on Lipid Nanoparticle Characteristics and Functional Delivery of CRISPR RNP for Gene Knock-Out and Correction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Why lipid nanoparticle formulations developed for biological applications should have a low polydispersity index (PDI)? | AAT Bioquest [aatbio.com]
- 5. youtube.com [youtube.com]
- 6. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 7. Tailoring lipid nanoparticle dimensions through manufacturing processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. What are the factors that influence the lipid nanoparticle size? | AAT Bioquest [aatbio.com]
- 11. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Cholesterol Content of Lipid Composition in mRNA-LNPs on the Protein Expression in the Injected Site and Liver After Local Administration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 14. researchgate.net [researchgate.net]
- 15. The mixing method used to formulate lipid nanoparticles affects mRNA delivery efficacy and organ tropism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Preparation of selective organ-targeting (SORT) lipid nanoparticles (LNPs) using multiple technical methods for tissue-specific mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. caymanchem.com [caymanchem.com]
- 19. Polydispersity characterization of lipid nanoparticles for siRNA delivery using multiple detection size-exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Exciting Advances in Lipid Nanoparticle Characterization | Malvern Panalytical [malvernpanalytical.com]
Validation & Comparative
A Researcher's Guide to Validating L-369-Mediated mRNA Expression in Target Cells
Disclaimer: The term "L-369" is associated with multiple entities in scientific literature, including the ionizable cationic lipid "Lipid 369"[1], an alias for the anesthetic Ketamine ("Cthis compound")[2], and a microRNA "miR-369-3p"[3]. As the specific agent of interest was not specified, this guide will proceed under the assumption that "this compound" is a hypothetical small molecule designed to modulate the expression of a target messenger RNA (mRNA). The principles, techniques, and comparisons presented herein are broadly applicable for validating changes in mRNA expression induced by any small molecule therapeutic.
This guide provides a comprehensive comparison of common techniques used to validate changes in mRNA expression in target cells following treatment with a modulating agent like our hypothetical this compound. It is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate method for their experimental needs.
Comparison of Methods for Validating mRNA Expression
Choosing the right technique to validate mRNA expression is critical for confirming the mechanism of action and efficacy of a therapeutic agent. The following table compares the most widely used methods, highlighting their key characteristics to aid in your selection process.[4]
| Technique | Principle | Sensitivity | Quantitative? | Spatial Resolution | Information on Transcript Size? | Throughput | Cost per Sample |
| Quantitative Reverse Transcription PCR (qRT-PCR) | Enzymatic amplification of a specific cDNA target reverse transcribed from mRNA. | Very High | Yes (Relative or Absolute) | No | No | High | Low |
| Northern Blotting | Separation of RNA by size via gel electrophoresis, transfer to a membrane, and detection with a labeled probe. | Moderate | Semi-quantitative | No | Yes | Low | Moderate |
| In Situ Hybridization (ISH) / Fluorescence ISH (FISH) | Labeled probes bind to specific mRNA sequences within fixed cells or tissues, allowing for visualization.[5] | High | Semi-quantitative (can be quantitative with advanced imaging) | Yes (Cellular/Subcellular) | No | Low to Moderate | High |
| Nuclease Protection Assay (NPA) | Hybridization of an antisense probe to the target mRNA, followed by nuclease digestion of unhybridized regions.[4] | High | Yes | No | Yes (with limitations) | Moderate | Moderate |
| RNA Sequencing (RNA-Seq) | High-throughput sequencing of the entire transcriptome to provide a comprehensive view of gene expression. | High | Yes | No (unless combined with spatial techniques) | Yes (through transcript assembly) | Very High | High |
Hypothetical Experimental Data: this compound-Mediated Upregulation of TARGET-GENE mRNA
To illustrate how data from different validation methods can be presented, the following table summarizes hypothetical results from an experiment designed to validate the upregulation of a specific gene, TARGET-GENE, in cultured hepatocytes treated with this compound for 24 hours.
| Validation Method | Control (Vehicle) | This compound (10 µM) | Fold Change (this compound vs. Control) | P-value |
| qRT-PCR (Relative Quantification, ΔΔCt) | 1.00 ± 0.12 | 4.52 ± 0.35 | 4.52 | < 0.001 |
| Northern Blot (Densitometry, Arbitrary Units) | 10,500 ± 1,200 | 42,000 ± 3,500 | 4.00 | < 0.01 |
| RNA-Seq (Normalized Read Counts) | 58 ± 7 | 275 ± 21 | 4.74 | < 0.001 |
Data are presented as mean ± standard deviation for n=3 biological replicates.
Detailed Experimental Protocols
This section provides a detailed protocol for the most common validation technique, Quantitative Reverse Transcription PCR (qRT-PCR).
Protocol: Quantitative Reverse Transcription PCR (qRT-PCR)
This two-step protocol is designed to quantify the relative expression of a target mRNA in cells treated with this compound compared to a vehicle control.
1. RNA Extraction and Quality Control: a. Lyse cells treated with this compound or vehicle control using a lysis buffer containing a chaotropic agent (e.g., guanidinium (B1211019) thiocyanate). b. Extract total RNA using a silica-column-based kit or phenol-chloroform extraction. c. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. d. Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure. e. Verify RNA integrity by running a small amount on a denaturing agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact 28S and 18S ribosomal RNA bands should be visible.
2. cDNA Synthesis (Reverse Transcription): a. In a nuclease-free tube, combine 1 µg of total RNA, oligo(dT) primers, and random hexamers. b. Add reverse transcriptase enzyme and the corresponding reaction buffer containing dNTPs. c. Perform the reverse transcription reaction in a thermal cycler according to the enzyme manufacturer's instructions (e.g., 25°C for 10 min, 42°C for 50 min, 70°C for 15 min). d. The resulting single-stranded complementary DNA (cDNA) can be stored at -20°C.
3. Quantitative PCR (qPCR): a. Prepare a master mix containing a DNA polymerase (e.g., Taq polymerase), dNTPs, a fluorescent dye (e.g., SYBR Green), and forward and reverse primers for the target gene and a stable housekeeping gene (e.g., GAPDH, ACTB). b. In a qPCR plate, add the master mix and diluted cDNA for each sample in triplicate. c. Run the qPCR reaction in a real-time PCR machine with a program typically consisting of an initial denaturation step followed by 40 cycles of denaturation, annealing, and extension. d. A melt curve analysis should be performed at the end to verify the specificity of the amplified product.
4. Data Analysis (Relative Quantification using the ΔΔCt Method): a. For each sample, calculate the average Ct (cycle threshold) value from the technical triplicates for both the target gene and the housekeeping gene. b. Normalize the Ct value of the target gene to the housekeeping gene for each sample: ΔCt = Ct(target) - Ct(housekeeping). c. Normalize the ΔCt of the this compound-treated samples to the control samples: ΔΔCt = ΔCt(treated) - ΔCt(control). d. Calculate the fold change in mRNA expression as 2-ΔΔCt.
Mandatory Visualizations
The following diagrams illustrate a hypothetical signaling pathway for this compound and the experimental workflow for mRNA validation.
Caption: Hypothetical signaling pathway for this compound.
Caption: Workflow for validating mRNA expression via qRT-PCR.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Ketamine - Wikipedia [en.wikipedia.org]
- 3. The role of miR-369-3p in proliferation and differentiation of preadipocytes in Aohan fine-wool sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for Detecting mRNA | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. How To Validate Single-Cell RNA-Seq Data? - CD Genomics [spatial-omicslab.com]
L-369 vs. DLin-MC3-DMA: A Comparative Guide to Ionizable Lipids in mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
The efficient and safe delivery of messenger RNA (mRNA) therapeutics hinges on the design of the lipid nanoparticle (LNP) carrier system. At the core of these LNPs are ionizable lipids, which play a pivotal role in encapsulating the mRNA payload and facilitating its release into the cytoplasm of target cells. This guide provides a detailed comparison of two key ionizable lipids: DLin-MC3-DMA, a well-established and clinically validated lipid, and L-369, a more recent development.
This comparison synthesizes available data to highlight the performance, formulation strategies, and underlying biological mechanisms associated with each lipid, enabling researchers to make informed decisions for their specific therapeutic applications.
Performance and Applications
DLin-MC3-DMA has been extensively studied and is a component of the first FDA-approved siRNA-LNP therapeutic, Onpattro®. Its utility has also been widely explored for mRNA delivery in both preclinical and clinical settings.[1][2] In contrast, available literature and patent filings primarily describe this compound as a novel ionizable lipid developed for siRNA delivery, with a key advantage being an improved in vivo elimination profile. Direct, publicly available, head-to-head comparative studies of this compound and DLin-MC3-DMA for mRNA delivery efficiency are limited.
The following tables summarize the available quantitative data for each lipid based on their primary applications.
Table 1: In Vitro mRNA Delivery Efficiency of DLin-MC3-DMA LNPs
| Cell Line | Reporter mRNA | Transfection Efficiency | Cytotoxicity | Reference |
| HeLa | Firefly Luciferase (FLuc) | Dose-dependent increase in luminescence | Moderate at higher concentrations | [3] |
| Huh7 | Green Fluorescent Protein (GFP) | High GFP expression | Not specified | N/A |
| HepG2 | Firefly Luciferase (FLuc) | High transfection efficiency | Not specified | [4] |
Table 2: In Vivo mRNA Delivery Efficiency of DLin-MC3-DMA LNPs
| Animal Model | Reporter mRNA | Route of Administration | Primary Target Organ | Observed Effect | Reference |
| Mice | Firefly Luciferase (FLuc) | Intravenous | Liver, Spleen | High luciferase expression in liver and spleen | [5] |
| Mice | Firefly Luciferase (FLuc) | Intramuscular | Muscle at injection site | Localized luciferase expression | [6] |
Table 3: In Vivo siRNA Delivery Efficiency of this compound LNPs (as a proxy for performance)
| Animal Model | Target Gene | Route of Administration | ED50 | Key Finding | Reference |
| Not Specified | Not Specified | Not Specified | Not Specified | Improved in vivo elimination profile | Patent Information |
Experimental Methodologies
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are representative protocols for the formulation and evaluation of LNPs containing DLin-MC3-DMA. While a specific mRNA protocol for this compound is not available, a similar formulation process would likely be employed.
LNP Formulation via Microfluidic Mixing
Lipid nanoparticles are typically formulated by the rapid mixing of a lipid solution in ethanol (B145695) with an aqueous solution of mRNA at an acidic pH. This process facilitates the self-assembly of the LNPs with the mRNA encapsulated within the core.
Materials:
-
Lipids: DLin-MC3-DMA, DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), Cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000).
-
mRNA: mRNA encoding the protein of interest in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).
-
Solvent: Anhydrous ethanol.
-
Apparatus: Microfluidic mixing device (e.g., NanoAssemblr).
Procedure:
-
Lipid Preparation: Dissolve the ionizable lipid (DLin-MC3-DMA or this compound), DSPC, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5 for DLin-MC3-DMA).[2]
-
mRNA Preparation: Dissolve the mRNA in the acidic aqueous buffer.
-
Microfluidic Mixing: Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes and mount them on the microfluidic mixing device. The two solutions are then rapidly mixed at a defined flow rate ratio (e.g., 3:1 aqueous to organic).[4]
-
Dialysis: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH, resulting in a stable LNP formulation with a neutral surface charge.[1]
In Vitro Transfection Efficiency Assay
-
Cell Culture: Plate the target cells (e.g., HeLa, HepG2) in a multi-well plate and grow to a suitable confluency.
-
LNP Treatment: Add the mRNA-LNP formulation to the cells at various concentrations.
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for cellular uptake and protein expression.
-
Analysis:
-
For reporter proteins like Firefly Luciferase, lyse the cells and measure luminescence using a luminometer.[3]
-
For fluorescent proteins like GFP, analyze the percentage of fluorescent cells and the mean fluorescence intensity using flow cytometry or fluorescence microscopy.
-
In Vivo Evaluation in Animal Models
-
Animal Model: Utilize appropriate animal models (e.g., C57BL/6 mice).
-
Administration: Administer the mRNA-LNP formulation via the desired route (e.g., intravenous, intramuscular).[5][6]
-
Monitoring: At various time points post-administration, monitor the expression of the reporter protein.
-
For in vivo imaging of luciferase expression, inject the animals with a luciferin (B1168401) substrate and image using an in vivo imaging system (IVIS).[4]
-
For secreted proteins, collect blood samples and measure the protein concentration using ELISA.
-
-
Biodistribution: At the end of the study, harvest organs of interest, homogenize the tissues, and measure reporter gene expression or mRNA levels to determine the biodistribution of the LNPs.
Cellular Mechanisms and Signaling Pathways
The efficiency of mRNA delivery by LNPs is critically dependent on their interaction with cells and their ability to escape the endosomal pathway. While specific studies on this compound are lacking, the general mechanisms for ionizable lipid-containing LNPs like DLin-MC3-DMA are well-understood.
Upon intravenous administration, LNPs are opsonized by serum proteins, primarily Apolipoprotein E (ApoE), which facilitates their uptake by hepatocytes via the low-density lipoprotein receptor (LDLR). Following receptor-mediated endocytosis, the LNPs are trafficked into early endosomes. As the endosome matures, its internal pH drops, leading to the protonation of the ionizable lipid's amine headgroup. This positive charge facilitates the disruption of the endosomal membrane, likely through interaction with anionic lipids in the endosomal membrane, leading to the release of the mRNA payload into the cytoplasm where it can be translated by the cellular machinery.[7][8]
The LNP itself can also act as an adjuvant, stimulating innate immune signaling pathways which can influence the overall immune response to the translated antigen, a critical consideration for vaccine development.[9]
Visualizing the Process
To better illustrate the experimental workflow and the biological journey of the mRNA-LNP, the following diagrams are provided.
Caption: Experimental workflow for mRNA-LNP formulation and evaluation.
Caption: Cellular uptake and endosomal escape pathway of mRNA-LNPs.
Conclusion
DLin-MC3-DMA remains a cornerstone ionizable lipid for both siRNA and mRNA delivery, backed by a wealth of public data and clinical validation. Its performance characteristics and formulation protocols are well-documented, providing a reliable benchmark for new developments in the field. This compound, while showing promise for siRNA delivery with an improved elimination profile, currently lacks published data on its efficacy for mRNA delivery.
For researchers developing novel mRNA therapeutics, DLin-MC3-DMA represents a robust and well-characterized option. Future studies directly comparing the mRNA delivery efficiency of this compound and other novel ionizable lipids against established standards like DLin-MC3-DMA will be critical to advancing the field and expanding the toolbox for potent and safe gene-based medicines.
References
- 1. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 5. leon-nanodrugs.com [leon-nanodrugs.com]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. helixbiotech.com [helixbiotech.com]
- 9. Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ionizable Lipids for Gene Therapy: L-369 in Focus
For Researchers, Scientists, and Drug Development Professionals
The field of gene therapy is rapidly advancing, with lipid nanoparticles (LNPs) emerging as a leading platform for the delivery of nucleic acid-based therapeutics. At the heart of these delivery vehicles are ionizable lipids, which play a pivotal role in the encapsulation, delivery, and intracellular release of genetic payloads. This guide provides a comparative overview of the novel ionizable lipid L-369 against other widely used alternatives, namely SM-102, ALC-0315, and DLin-MC3-DMA.
While direct quantitative comparative data for this compound in gene therapy applications is limited in the public domain, this guide synthesizes available information on its characteristics, primarily in the context of siRNA delivery, and draws comparisons with established ionizable lipids based on their known performance in mRNA-based systems.
Overview of Ionizable Lipids
Ionizable lipids are amphiphilic molecules with a protonatable amine headgroup and a hydrophobic tail. Their pH-responsive nature is crucial for the function of LNPs. At an acidic pH during formulation, the lipids are positively charged, facilitating the encapsulation of negatively charged nucleic acids. In the neutral pH of the bloodstream, they become near-neutral, reducing toxicity and nonspecific interactions. Upon cellular uptake and entry into the acidic environment of the endosome, they regain their positive charge, which is thought to promote endosomal escape and release of the genetic payload into the cytoplasm.
This compound is a novel, proprietary ionizable lipid developed by Alnylam Pharmaceuticals. It is highlighted for its use in siRNA delivery, featuring an improved in vivo elimination profile and a wide safety margin.[1] While its primary reported application is for siRNA, its properties as an ionizable lipid make it a subject of interest for other nucleic acid delivery, including mRNA.
SM-102 , utilized in the Moderna COVID-19 vaccine, is a well-characterized ionizable lipid known for its efficient in vivo mRNA delivery.
ALC-0315 , a key component of the Pfizer-BioNTech COVID-19 vaccine, is another clinically validated ionizable lipid for mRNA delivery.
DLin-MC3-DMA (MC3) was the first ionizable lipid to be part of an FDA-approved siRNA therapy, Onpattro, and has been a benchmark for the development of subsequent ionizable lipids.
Comparative Performance and Characteristics
The following table summarizes the available information and general characteristics of these ionizable lipids.
| Feature | This compound | SM-102 | ALC-0315 | DLin-MC3-DMA (MC3) |
| Primary Application | siRNA delivery | mRNA delivery | mRNA delivery | siRNA delivery |
| Key Reported Attributes | Improved in vivo elimination, wide safety margin[1] | High in vivo transfection efficiency for mRNA | High in vivo transfection efficiency for mRNA | Benchmark for siRNA delivery, potent hepatic gene silencing |
| Clinical Validation | Used in Alnylam's siRNA pipeline | Component of Moderna's COVID-19 vaccine | Component of Pfizer-BioNTech's COVID-19 vaccine | Component of the FDA-approved drug Onpattro |
| Biodegradability | Stated to have an improved elimination profile[1] | Contains ester bonds for biodegradability | Contains ester bonds for biodegradability | Generally considered less biodegradable than newer lipids |
Experimental Protocols
Detailed experimental protocols for this compound are proprietary. However, a general protocol for the formulation of lipid nanoparticles for mRNA delivery using a microfluidic mixing method is provided below. This protocol is representative of standard practices in the field and would likely be adapted for use with this compound.
General LNP Formulation Protocol via Microfluidic Mixing
1. Reagent Preparation:
-
Lipid Stock Solution (Organic Phase):
-
Dissolve the ionizable lipid (e.g., SM-102, ALC-0315, or a similar class lipid), DSPC, cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5).
-
The total lipid concentration is typically in the range of 10-25 mM.
-
-
mRNA Solution (Aqueous Phase):
-
Dilute the mRNA transcript in an acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0) to the desired concentration.
-
2. LNP Assembly:
-
Set up a microfluidic mixing device (e.g., NanoAssemblr).
-
Load the lipid stock solution into one syringe and the mRNA solution into another.
-
Set the flow rate ratio (aqueous:organic) typically to 3:1.
-
Initiate mixing. The rapid mixing of the two phases causes the lipids to self-assemble into nanoparticles, encapsulating the mRNA.
3. Downstream Processing:
-
Buffer Exchange: Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH. This is typically done overnight at 4°C using a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).
-
Concentration and Sterilization: Concentrate the dialyzed LNPs using a centrifugal filter device if necessary. Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
4. Characterization:
-
Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).
-
Zeta Potential: Determine the surface charge of the LNPs.
-
Encapsulation Efficiency: Quantify the amount of mRNA encapsulated within the LNPs, often using a fluorescent dye-based assay (e.g., RiboGreen) before and after lysing the nanoparticles with a detergent like Triton X-100.
Visualization of Key Processes
LNP Formulation and Delivery Workflow
References
Comparative Analysis of Carisbamate (L-369) for Epilepsy Treatment: An In Vivo Specificity and Selectivity Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo specificity and selectivity of Carisbamate (B1668445) (also known as L-369 and RWJ-333369), an investigational antiepileptic drug (AED), with established alternative therapies. The information presented herein is intended to support research and development efforts in the field of neurology and epilepsy treatment.
Executive Summary
Carisbamate is a novel neuromodulator that has demonstrated broad-spectrum anticonvulsant activity in various preclinical models of epilepsy.[1][2] Its primary mechanism of action is believed to be the inhibition of voltage-gated sodium channels (VGSCs), with a noted effect on the Nav1.2 subtype.[3][4] Unlike some other AEDs, Carisbamate appears to have a nuanced profile, also demonstrating effects on T-type calcium channels and glutamatergic neurotransmission without directly impacting GABAergic systems.[5][6][7] This guide compares the in vivo efficacy and selectivity of Carisbamate against other prominent AEDs, including Phenytoin (B1677684), Carbamazepine, Lamotrigine, and Valproate, to provide a clear perspective on its potential therapeutic niche.
In Vivo Efficacy Comparison in Preclinical Seizure Models
The anticonvulsant activity of Carisbamate and its alternatives has been evaluated in several well-established rodent models of epilepsy. The Maximal Electroshock (MES) test is indicative of efficacy against generalized tonic-clonic seizures, the Pentylenetetrazole (PTZ) test suggests activity against absence seizures, and the 6 Hz model is used to assess efficacy against psychomotor and drug-resistant seizures.
| Compound | MES (ED₅₀, mg/kg) | PTZ (ED₅₀, mg/kg) | 6 Hz (ED₅₀, mg/kg) | Animal Model |
| Carisbamate | 10-30 | > 60 | 20-30 | Rat/Mouse |
| Phenytoin | 9.5 | Inactive | Inactive in some studies | Mouse |
| Carbamazepine | 8.8 | 29.8 | 12.7 (32mA) | Mouse |
| Lamotrigine | 4.9 | 30.5 | 10.9 (32mA) | Mouse |
| Valproate | 272 | 149 | 225 (32mA) | Mouse |
ED₅₀ (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population. Data is compiled from multiple sources and may vary based on experimental conditions.
Specificity and Selectivity Profile
The therapeutic window and side-effect profile of an AED are largely determined by its specificity for its intended target and its selectivity against other biological molecules.
Voltage-Gated Sodium Channel (VGSC) Selectivity
Carisbamate has been shown to be a potent inhibitor of VGSCs, with a reported IC₅₀ of 68 µM for the rat Nav1.2 channel subtype.[3] In hippocampal neurons, the IC₅₀ for VGSC blockade is 89 µM.[3] Notably, Carisbamate's efficacy in some preclinical models where standard sodium channel blockers like phenytoin are ineffective suggests a potentially distinct mechanism of interaction with VGSCs or the involvement of other targets.[1]
| Compound | Primary VGSC Subtype(s) Targeted | Key Selectivity Notes |
| Carisbamate | Nav1.2 | Ineffective in some models where other Na+ channel blockers are active, suggesting a unique profile. No significant effect on voltage-gated potassium channels.[3] |
| Phenytoin | Broad-spectrum VGSC inhibitor | |
| Carbamazepine | Broad-spectrum VGSC inhibitor | |
| Lamotrigine | Broad-spectrum VGSC inhibitor |
Other Ion Channels and Neurotransmitter Systems
Beyond its effects on VGSCs, Carisbamate has demonstrated a more complex pharmacological profile.
-
Calcium Channels: Carisbamate has been shown to inhibit T-type voltage-gated calcium channels (Caᵥ3.1), which may contribute to its anti-seizure and neuroprotective properties.[5][8]
-
Glutamatergic System: Studies indicate that Carisbamate reduces glutamatergic transmission through a presynaptic mechanism, without affecting GABAergic transmission.[6][9][10] This suggests an indirect modulation of excitatory neurotransmission.
-
GABAergic System: Carisbamate does not appear to directly interact with GABA receptors or enhance GABAergic inhibition, distinguishing it from benzodiazepines and barbiturates.[6][7]
Experimental Protocols
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model for screening anticonvulsant drugs effective against generalized tonic-clonic seizures.[11][12][13]
Animals: Male albino mice (20-25 g) or Wistar rats (100-150 g).[11] Apparatus: An electroconvulsometer capable of delivering a constant alternating current. Procedure:
-
Animals are administered the test compound or vehicle via oral gavage or intraperitoneal injection.[11]
-
At the time of peak drug effect, a pre-determined electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds) is delivered via corneal electrodes.[11][12]
-
The animal is observed for the presence or absence of a tonic hindlimb extension. Endpoint: Abolition of the tonic hindlimb extension is considered protection.[11][12]
Pentylenetetrazole (PTZ) Seizure Test
The PTZ test is used to identify compounds that can raise the seizure threshold and are potentially effective against absence and myoclonic seizures.[14][15]
Animals: Male CF-1 mice or Sprague-Dawley rats.[14] Procedure:
-
The test compound or vehicle is administered to the animals.
-
After a predetermined time, a subcutaneous injection of PTZ (e.g., 85 mg/kg for mice) is administered.[14]
-
Animals are observed for 30 minutes for the presence of clonic seizures lasting for at least 5 seconds.[14] Endpoint: The absence of clonic seizures indicates that the compound has protected the animal.[14]
Hz Seizure Test
This model is used to evaluate drugs for therapy-resistant partial seizures.[16][17][18]
Animals: Male NMRI mice.[16] Apparatus: A constant current stimulator. Procedure:
-
Animals are administered the test compound or vehicle.
-
At the time of peak effect, a low-frequency (6 Hz) electrical stimulus of a specific duration (e.g., 3 seconds) and intensity (e.g., 32 mA or 44 mA) is delivered via corneal electrodes.[17]
-
Animals are observed for seizure activity, which typically includes stun, forelimb clonus, and twitching of the vibrissae. Endpoint: The absence of seizure activity is considered protection. Seizure duration can also be used as a quantitative measure.[16]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Caption: Proposed mechanism of action for Carisbamate in reducing neuronal hyperexcitability.
Caption: Generalized experimental workflow for in vivo anticonvulsant screening.
References
- 1. Carisbamate acutely suppresses spasms in a rat model of symptomatic infantile spasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of carisbamate (RWJ-333369) in two models of genetically determined generalized epilepsy, the GAERS and the audiogenic Wistar AS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carisbamate, a novel neuromodulator, inhibits voltage-gated sodium channels and action potential firing of rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carisbamate Blockade of T-type Voltage-Gated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carisbamate (RWJ-333369) inhibits glutamate transmission in the granule cell of the dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of the effects of the novel anticonvulsant compound carisbamate (RWJ-333369) on rat piriform cortical neurones in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carisbamate blockade of T-type voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Concerted suppressive effects of carisbamate, an anti-epileptic alkyl-carbamate drug, on voltage-gated Na+ and hyperpolarization-activated cation currents [frontiersin.org]
- 10. Concerted suppressive effects of carisbamate, an anti-epileptic alkyl-carbamate drug, on voltage-gated Na+ and hyperpolarization-activated cation currents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. Validation of the 6 Hz refractory seizure mouse model for intracerebroventricularly administered compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. meliordiscovery.com [meliordiscovery.com]
reproducing key findings with L-369 from major studies
Following a comprehensive search for "L-369," we were unable to locate any publicly available scientific literature, clinical studies, or database entries corresponding to a compound with this designation. This suggests that "this compound" may be an internal development code, a placeholder, or a non-standard identifier not in public use.
Without access to primary research data, it is not possible to generate a comparison guide that reproduces key findings, details experimental protocols, or provides comparative performance data against other alternatives as requested.
To proceed with your request, please provide a standardized and publicly recognized name for the compound of interest, such as:
-
A common or brand name
-
An IUPAC name
-
A CAS Registry Number
-
A PubChem Compound ID (CID)
Once a verifiable compound name is provided, we will be able to gather the necessary information to construct the detailed comparison guide you have outlined.
A Head-to-Head Battle for Gene Delivery: L-369 LNPs versus Viral Vectors
For researchers, scientists, and drug development professionals at the forefront of genetic medicine, the choice of a delivery vehicle is paramount to the success of a therapeutic strategy. This guide provides an objective comparison of two leading platforms for in vivo gene delivery: the synthetically engineered L-369 lipid nanoparticles (LNPs) and the biologically derived viral vectors, with a focus on adeno-associated viruses (AAVs). Supported by experimental data, this document delves into the performance, safety, and manufacturing aspects of each system to inform critical decisions in the development of next-generation therapies.
The advent of gene and cell therapies has opened up unprecedented possibilities for treating a wide array of genetic and acquired diseases. Central to the success of these therapies is the development of safe and efficient vectors capable of delivering therapeutic nucleic acids to target cells. While viral vectors have long been the gold standard, non-viral vectors, particularly lipid nanoparticles (LNPs), have emerged as a compelling alternative, underscored by their rapid deployment in mRNA-based COVID-19 vaccines.[1] This guide will compare the this compound LNP system, a representative of advanced synthetic delivery platforms, with established viral vectors like AAVs, which are widely used in gene therapy.[2][3]
Performance and Efficacy: A Tale of Two Efficiencies
The primary measure of any gene delivery system is its ability to efficiently transport its genetic cargo into target cells and achieve the desired therapeutic effect. Both this compound LNPs and viral vectors have demonstrated success in this regard, albeit with different strengths and weaknesses.
Viral vectors, having evolved over millennia to infect cells, are inherently highly efficient at gene transduction.[4] AAVs, in particular, have shown high transduction efficiency across various cell types, making them suitable for therapies requiring precise and high-efficiency gene transfer.[4] However, LNPs have made significant strides in recent years, with some formulations achieving comparable transfection efficiency levels, especially in hepatocytes.[5]
A key differentiator lies in the nature of gene expression. Viral vectors like lentiviruses can integrate their genetic payload into the host genome, leading to long-term or even permanent gene expression.[4] This is advantageous for correcting genetic defects. In contrast, LNPs typically deliver mRNA, resulting in transient protein expression, which is ideal for applications like vaccines or gene editing where short-term expression of the machinery is desired.[4]
Table 1: Comparative Efficacy of this compound LNPs and Viral Vectors
| Parameter | This compound LNPs | Viral Vectors (AAVs) | References |
| Gene Editing Efficiency (in vivo) | Can achieve significant levels of gene editing. For example, a single administration of an LNP-CRISPR system targeting the TTR gene in the liver of non-human primates resulted in a >95% reduction in serum TTR protein levels. A different study using a 244-cis LNP to deliver CRISPR components to the liver in mice resulted in approximately 30% indels. | High on-target efficiency. A study on liver-directed AAV-CRISPR-mediated gene editing in neonatal mice showed about 40% indels in the target F9 locus. | [5][6] |
| Duration of Expression | Transient, suitable for applications requiring short-term protein production. | Can be long-term or permanent, depending on the vector (e.g., integrating vs. non-integrating). | [4] |
| Cargo Capacity | Versatile and can carry a wide range of genetic materials, including large mRNA and CRISPR-Cas9 systems (over 5 kb). | Limited cargo capacity, typically less than 5 kb for AAVs. | [2][7] |
Safety and Immunogenicity: The Body's Response
The safety profile of a gene delivery vector is a critical consideration, with immunogenicity being a primary concern. The immune system can recognize delivery vectors as foreign, leading to an inflammatory response that can reduce efficacy and cause adverse effects.
One of the most significant advantages of LNPs is their generally lower immunogenicity compared to viral vectors.[1][4] This makes them more suitable for therapies that may require repeated dosing.[4] Studies have shown that while AAV delivery of CRISPR-Cas9 can lead to the production of anti-Cas9 antibodies, LNP delivery results in significantly lower antibody levels.[8] However, it is important to note that components of LNPs, such as PEGylated lipids, can also elicit an immune response in some individuals.
Viral vectors, being derived from viruses, often trigger both innate and adaptive immune responses.[9] Pre-existing immunity to common viruses like AAV in the human population can limit the applicability of these vectors. Furthermore, the potential for insertional mutagenesis with integrating viral vectors, where the viral DNA integrates into the host genome and disrupts normal gene function, is a significant safety concern.[4]
Table 2: Safety and Immunogenicity Profile
| Parameter | This compound LNPs | Viral Vectors (AAVs) | References |
| Immunogenicity | Generally low, allowing for potential redosing. Transient release of some cytokines has been observed. | Can induce both innate and adaptive immune responses. Pre-existing immunity is a concern. | [4][8][9] |
| Toxicity | Dependent on lipid composition and dose. Some LNPs have shown transient elevation of liver enzymes (AST/ALT). | Dose-dependent toxicity, including hepatotoxicity, has been observed in clinical trials. | [5] |
| Risk of Insertional Mutagenesis | Low, as LNPs do not integrate into the host genome. | A risk with integrating vectors like lentiviruses. AAVs are generally considered non-integrating but can integrate at low frequencies. | [4] |
| Off-Target Effects (with CRISPR) | Off-target effects are primarily related to the CRISPR-Cas9 system itself and not the delivery vehicle. | Off-target cleavage by CRISPR-Cas9 delivered by AAVs has been reported, though it is often rare. | [6][10][11] |
Biodistribution and Targeting: Reaching the Right Destination
Effective gene therapy requires the delivery vector to reach the target tissue or organ with high specificity. Both LNPs and AAVs have distinct biodistribution profiles.
When administered systemically, many LNP formulations, including those with this compound, tend to accumulate in the liver.[5] This is due to the interaction of apolipoprotein E (ApoE) with the LNPs, which are then taken up by hepatocytes via the low-density lipoprotein receptor (LDLR). While this makes them well-suited for treating liver diseases, achieving efficient delivery to other tissues remains a challenge.[3]
AAVs, on the other hand, exhibit natural tropism for different tissues depending on their serotype.[3] For example, AAV8 has a strong tropism for the liver.[5] This inherent targeting capability is a significant advantage of viral vectors. However, the biodistribution of AAVs can also be widespread, leading to potential off-target effects in non-target tissues.
Table 3: Biodistribution Following Systemic Administration
| Vector | Primary Organ of Accumulation | Other Tissues with Notable Accumulation | References |
| This compound LNPs (and similar) | Liver | Spleen | [5] |
| AAV8 | Liver | Lower levels in other organs such as the heart, lungs, and kidneys. | [5] |
Manufacturing and Scalability: From Bench to Bedside
The ability to manufacture a gene therapy vector at a large scale and at a reasonable cost is a critical factor for its clinical and commercial success. In this regard, LNPs offer significant advantages over viral vectors.
The manufacturing process for LNPs is a synthetic, cell-free process that is relatively straightforward and highly scalable, as demonstrated by the rapid production of mRNA vaccines during the COVID-19 pandemic.[4][12] This allows for a more consistent and cost-effective production process.
In contrast, the production of viral vectors is a complex biological process that typically involves the transfection of mammalian cells.[13][14][15] This process is more challenging to scale up, can have batch-to-batch variability, and is generally more expensive.[2][7] The cost of goods for AAV-based therapies is a significant contributor to their high price tag.[2]
Table 4: Manufacturing and Cost Considerations
| Parameter | This compound LNPs | Viral Vectors (AAVs) | References |
| Manufacturing Process | Synthetic, cell-free, and highly scalable. | Biological, complex, and more challenging to scale. | [4][12] |
| Cost of Goods | Relatively low. | High, contributing to the high cost of therapies. | [2][7] |
| Production Time | Faster compared to viral vector production. | Longer and more complex. | [7] |
Experimental Protocols
Protocol 1: In Vivo Gene Editing Efficiency Assessment in Mice
Objective: To compare the in vivo gene editing efficiency of an this compound LNP-CRISPR system and an AAV-CRISPR system targeting a specific gene in the liver of mice.
Materials:
-
Animals: 8-week-old C57BL/6 mice.
-
LNP-CRISPR: this compound LNPs encapsulating Cas9 mRNA and a guide RNA (gRNA) targeting the gene of interest.
-
AAV-CRISPR: AAV8 vector co-expressing Cas9 and the same gRNA.
-
Control: Saline or LNPs/AAVs with a non-targeting gRNA.
Procedure:
-
Animal Dosing: Administer a single intravenous (IV) injection of the LNP-CRISPR, AAV-CRISPR, or control solution to the mice via the tail vein. The dosage should be normalized based on the amount of gRNA delivered per kilogram of body weight.
-
Tissue Harvesting: At a predetermined time point (e.g., 2 weeks post-injection), euthanize the mice and harvest the livers.
-
Genomic DNA Extraction: Extract genomic DNA from a portion of the liver tissue using a standard DNA extraction kit.
-
On-Target Editing Analysis:
-
Amplify the target genomic region using PCR.
-
Perform a T7 endonuclease I (T7E1) assay or Sanger sequencing of the PCR products to quantify the percentage of insertions and deletions (indels).
-
For more precise quantification, perform next-generation sequencing (NGS) of the amplicons.
-
-
Off-Target Editing Analysis:
-
Use in silico tools to predict potential off-target sites.
-
Perform targeted deep sequencing (e.g., GUIDE-seq) on the genomic DNA to assess indel formation at the predicted off-target sites.
-
Protocol 2: Comparative Immunogenicity Study
Objective: To compare the immune response elicited by this compound LNPs and AAVs delivering a transgene.
Materials:
-
Animals: 8-week-old C57BL/6 mice.
-
LNP-Transgene: this compound LNPs encapsulating mRNA for a reporter protein (e.g., Luciferase).
-
AAV-Transgene: AAV8 vector expressing the same reporter protein.
-
Control: Saline.
Procedure:
-
Animal Dosing: Administer a single IV injection of the LNP-transgene, AAV-transgene, or saline.
-
Blood Collection: Collect blood samples from the mice at various time points (e.g., pre-dose, 7, 14, and 28 days post-injection).
-
Antibody Analysis:
-
Isolate serum from the blood samples.
-
Use an ELISA to measure the levels of antibodies against the delivery vector (e.g., anti-AAV capsid antibodies) and the transgene product.
-
-
Cytokine Analysis:
-
Isolate plasma from the blood samples.
-
Use a multiplex cytokine assay (e.g., Luminex) to measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IFN-γ).
-
Visualizing the Pathways and Workflows
Caption: Cellular pathways for gene delivery by this compound LNPs and AAVs.
Caption: Experimental workflow for comparing this compound LNPs and AAVs in vivo.
Conclusion
The choice between this compound LNPs and viral vectors for gene delivery is not a one-size-fits-all decision and depends heavily on the specific therapeutic application.
This compound LNPs are a highly promising platform, particularly for applications that require transient gene expression, such as gene editing and vaccination. Their key advantages include:
-
Lower immunogenicity , allowing for the possibility of repeat dosing.
-
Versatile cargo capacity , enabling the delivery of large nucleic acids.
-
Scalable and cost-effective manufacturing , which is crucial for broad clinical and commercial viability.
Viral vectors , especially AAVs, remain a powerful tool for gene therapy, particularly for monogenic diseases requiring long-term gene expression. Their main strengths are:
-
High transduction efficiency .
-
Inherent tissue tropism , allowing for targeted delivery.
-
A long track record of clinical use and regulatory approvals.
Future advancements in both technologies are likely to address their current limitations. For LNPs, research is focused on improving targeting to extra-hepatic tissues and further reducing immunogenicity. For viral vectors, efforts are underway to overcome pre-existing immunity, improve manufacturing processes, and enhance safety profiles. Ultimately, a thorough understanding of the comparative strengths and weaknesses of each platform, supported by robust experimental data, will be essential for advancing the field of gene therapy and bringing new treatments to patients.
References
- 1. Lipid Nanoparticles for Gene Therapy Market Research 2024: [globenewswire.com]
- 2. darkhorseconsultinggroup.com [darkhorseconsultinggroup.com]
- 3. Which Gene Therapy Delivery Vector Will Emerge Victorious? | The Scientist [the-scientist.com]
- 4. helixbiotech.com [helixbiotech.com]
- 5. In vivo genome editing using 244-cis LNPs and low-dose AAV achieves therapeutic threshold in hemophilia A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive analysis of off-target and on-target effects resulting from liver-directed CRISPR-Cas9-mediated gene targeting with AAV vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellgenetherapyreview.com [cellgenetherapyreview.com]
- 8. Low immunogenicity of LNP allows repeated administrations of CRISPR-Cas9 mRNA into skeletal muscle in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunogenicity assessment of AAV-based gene therapies: An IQ consortium industry white paper - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive analysis of off-target and on-target effects resulting from liver-directed CRISPR-Cas9-mediated gene targeting with AAV vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
Navigating the Complex Landscape of "L-369": A Critical Review of Available Data for a Comparative Efficacy Analysis
The identity of the therapeutic agent "L-369" presents a significant challenge for a comprehensive cross-validation of its efficacy in different disease models. Publicly available scientific literature and clinical trial databases reveal multiple, distinct entities referred to by similar names, each with a unique mechanism of action and therapeutic target. This ambiguity precludes a direct comparative analysis as requested.
A thorough investigation into "this compound" has uncovered several different investigational compounds and commercial products, none of which provide sufficient data to construct a detailed comparison guide for researchers and drug development professionals. The primary entities identified include a CAR-T cell therapy, a synonym for a well-established anesthetic, an antiepileptic agent, and a nutritional supplement.
Identified Agents and Data Limitations:
-
bbT369 (this compound): This designation refers to a Chimeric Antigen Receptor T-cell (CAR-T) therapy investigated for the treatment of relapsed and/or refractory B-cell Non-Hodgkin's Lymphoma. A Phase 1/2 clinical trial (NCT05169489) was initiated; however, the study was terminated in Phase 1, and no participants were enrolled in Phase 2.[1] Consequently, there is no efficacy data available from this trial to compare with alternative treatments.
-
Cthis compound: This is an alternative chemical name for Ketamine, a widely used anesthetic, analgesic, and more recently, a treatment for depression.[2] While extensive data exists on Ketamine's efficacy in various models, it is a well-characterized drug and not a novel compound implied by the "this compound" designation in a research and development context.
-
RWJ-333369: This compound has been investigated as a novel antiepileptic agent. Studies have explored its neuroprotective effects in models of epilepsy and traumatic brain injury.[3] However, the available published data is limited to preclinical studies and does not provide the breadth of information required for a comprehensive comparison with other antiepileptic drugs, including detailed experimental protocols and comparative efficacy data in multiple disease models.
-
OP 369 Capsule: This is a commercially available nutritional supplement containing flaxseed oil, a source of omega-3, -6, and -9 fatty acids.[4][5][6] As a dietary supplement, it does not fall into the category of a therapeutic drug for specific disease models in the manner that would be relevant to drug development professionals seeking comparative efficacy data.
-
IL-36: While not a drug, Interleukin-36 (IL-36) is a cytokine that plays a role in various autoimmune diseases and cancer.[7][8] The IL-36 signaling pathway is a target for drug development, and research into agonists and antagonists of this pathway is ongoing. However, this represents a broad therapeutic area rather than a specific compound designated "this compound".
Conclusion: Insufficient Data for a Comparative Guide
Due to the lack of a singular, well-defined therapeutic agent "this compound" with a substantial body of published efficacy data across different disease models, it is not feasible to generate the requested "Publish Comparison Guide." The core requirements, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams, cannot be fulfilled without a clear and consistent subject of analysis.
Researchers and drug development professionals are advised to specify the exact chemical name, corporate identifier, or therapeutic class of the compound of interest to enable a more targeted and effective literature search and analysis. Without such clarification, a meaningful and accurate comparison of "this compound" efficacy remains unattainable.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Ketamine - Wikipedia [en.wikipedia.org]
- 3. The novel antiepileptic agent RWJ-333369-A, but not its analog RWJ-333369, reduces regional cerebral edema without affecting neurobehavioral outcome or cell death following experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OP 369 Capsule 10's Substitute - Alternatives, Uses and Benefits - Apollo Pharmacy [apollopharmacy.in]
- 5. Omega 3-6-9 Complex Alternatives Compared - Drugs.com [drugs.com]
- 6. drugs.com [drugs.com]
- 7. The Role of IL-36 in the Pathophysiological Processes of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IL-36γ transforms the tumor microenvironment and promotes type 1 lymphocyte-mediated antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of L-369's Endosomal Escape Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the endosomal escape mechanism of the ionizable cationic lipid L-369 with alternative strategies. While specific quantitative data for this compound's endosomal escape efficiency is not publicly available, this document outlines the established mechanism for its class of molecules and compares it with other technologies for which experimental data exists. Detailed protocols for key validation assays are also provided to facilitate independent verification.
This compound and the Mechanism of Ionizable Lipid-Mediated Endosomal Escape
This compound is an ionizable cationic lipid designed for the formulation of lipid nanoparticles (LNPs) to deliver nucleic acid-based therapeutics, such as siRNA and mRNA. The efficacy of these therapeutics is critically dependent on their ability to escape from the endosome and reach the cytoplasm.
The generally accepted mechanism for endosomal escape mediated by ionizable lipids like this compound is pH-dependent. At physiological pH (around 7.4), these lipids are largely neutral, which contributes to the stability of the LNP in circulation. Upon endocytosis, the LNP is trafficked into the endosome, where the internal environment becomes progressively more acidic (pH dropping to 5.0-6.5). In this acidic environment, the tertiary amine group of the ionizable lipid becomes protonated, leading to a net positive charge. This charge facilitates interaction with negatively charged lipids on the inner leaflet of the endosomal membrane, disrupting the membrane's integrity and allowing the nucleic acid cargo to be released into the cytosol. This process is often referred to as the "proton sponge" effect or is associated with the formation of non-bilayer lipid phases that destabilize the endosomal membrane.[1][2][3]
References
L-369: A Glimpse into a Novel Cationic Lipid for siRNA Delivery
For researchers, scientists, and drug development professionals at the forefront of nucleic acid therapies, the choice of a delivery vehicle is paramount to clinical success. Among the various non-viral vectors, cationic lipids have emerged as a leading platform for siRNA delivery, facilitating cellular uptake and endosomal escape. L-369, a novel ionizable lipid developed by Alnylam Pharmaceuticals, has been highlighted as a next-generation component for lipid nanoparticles (LNPs) designed for RNAi therapeutics.
While detailed comparative studies with extensive quantitative data in the public domain remain limited, information from company presentations provides a qualitative overview of this compound's potential advantages in the field of siRNA delivery.
Overview of this compound's Reported Characteristics
According to presentations from Alnylam, this compound represents a new class of ionizable lipids with several key features aimed at improving the performance of siRNA-LNP formulations. These characteristics include:
-
Improved In Vivo Elimination Profile: This suggests that this compound is designed to be cleared from the body more efficiently than previous generations of cationic lipids, potentially leading to a better safety profile and reducing the risk of lipid accumulation with repeat dosing.
-
Excellent Translation Across Species: Data indicates consistent performance from preclinical animal models, including non-human primates (NHPs), to potentially humans. This is a critical factor in the successful clinical translation of drug delivery platforms.
-
Wide Safety Margin: This characteristic implies a favorable therapeutic index, where the dose required for therapeutic efficacy is significantly lower than the dose that causes toxicity.
-
Potential for Efficient Delivery of Larger Payloads: The ability to effectively encapsulate and deliver larger siRNA payloads could open up new therapeutic possibilities, potentially for targeting multiple genes simultaneously or for delivering other types of RNA molecules.
Comparative Landscape of Cationic Lipids for siRNA Delivery
To understand the potential significance of this compound, it is essential to consider the landscape of existing cationic lipids that have been pivotal in the advancement of siRNA therapeutics. Lipids such as DLin-MC3-DMA , a key component of the first FDA-approved siRNA-LNP therapeutic, Onpattro®, and ALC-0315 , utilized in the Pfizer-BioNTech COVID-19 mRNA vaccine, have set the benchmark for efficacy and safety.
These lipids are integral to the LNP formulation, which typically includes a combination of an ionizable cationic lipid, a neutral helper lipid (like DSPC or DOPE), cholesterol for stability, and a PEGylated lipid to control particle size and reduce immunogenicity. The collective properties of these components dictate the overall performance of the LNP in terms of siRNA encapsulation, stability in circulation, cellular uptake, and endosomal release of the siRNA cargo.
While direct quantitative comparisons are not yet publicly available for this compound, the performance of new cationic lipids is generally evaluated based on metrics such as:
-
Gene Silencing Efficacy (ED50): The effective dose required to achieve 50% knockdown of the target gene. Lower ED50 values indicate higher potency.
-
Cytotoxicity (CC50 or LD50): The concentration or dose that results in 50% cell death or is lethal to 50% of a test population, respectively. Higher values are desirable.
-
Therapeutic Index: The ratio of the toxic dose to the therapeutic dose, providing a measure of a drug's safety.
Experimental Methodologies in Cationic Lipid Evaluation
The evaluation of novel cationic lipids like this compound involves a series of standardized in vitro and in vivo experiments. While specific protocols for this compound are proprietary, the general methodologies employed in the field provide a framework for how its performance would be assessed and compared.
Lipid Nanoparticle Formulation and Characterization
A typical workflow for preparing and characterizing siRNA-loaded LNPs is crucial for ensuring reproducibility and understanding the physicochemical properties of the delivery vehicle.
Protocol for LNP Formulation (General):
-
Preparation of Lipid and siRNA Solutions: The cationic lipid, helper lipid, cholesterol, and PEG-lipid are dissolved in ethanol (B145695). The siRNA is solubilized in an aqueous buffer at a low pH (e.g., sodium acetate (B1210297) buffer, pH 4.0).
-
Rapid Mixing: The lipid-ethanol solution and the siRNA-aqueous solution are rapidly mixed using a microfluidic device or a T-junction mixer. The rapid change in solvent polarity leads to the self-assembly of the lipids around the siRNA, forming the LNP core.
-
Purification: The resulting LNP suspension is dialyzed against a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to remove ethanol and non-encapsulated siRNA. Tangential flow filtration can also be used for larger scale production.
-
Sterilization: The final LNP formulation is sterilized by passing it through a 0.22 µm filter.
Characterization Techniques:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS) to determine the average hydrodynamic diameter and the uniformity of the particle size distribution.
-
Zeta Potential: Measured to determine the surface charge of the LNPs, which influences their stability and interaction with cell membranes.
-
Encapsulation Efficiency: Quantified using a fluorescent dye-based assay (e.g., RiboGreen) to determine the percentage of siRNA successfully encapsulated within the LNPs.
-
Morphology: Visualized using Cryogenic Transmission Electron Microscopy (Cryo-TEM) to assess the shape and internal structure of the LNPs.
In Vivo Evaluation of Gene Silencing
The ultimate test of a cationic lipid's performance is its ability to effectively deliver siRNA to the target tissue and induce gene silencing in a living organism.
Preclinical Data on "L-369" Cannot Be Located for Meta-Analysis
A comprehensive search for preclinical studies on a compound designated "L-369" has not yielded sufficient data to conduct the requested meta-analysis and comparative guide.
Extensive searches for "this compound" in scientific literature databases have failed to identify a specific molecule or drug candidate with this identifier that possesses a body of preclinical research. The search results did yield mentions of compounds with similar alphanumeric designations, such as "RWJ-333369," an antiepileptic agent, and references to turbocharger components in automotive contexts (e.g., "S369SX-E").[1][2] However, no consistent preclinical data associated with a compound simply named "this compound" could be found. One search result identified "Cthis compound" as another name for Ketamine, a well-known anesthetic and antidepressant.[3] Without a clear and distinct subject, a meta-analysis is not feasible.
A meta-analysis requires a collection of individual, comparable preclinical studies from which quantitative data can be extracted and statistically pooled.[4][5][6][7][8] The absence of such studies for "this compound" prevents any objective comparison of its performance against alternative compounds.
Researchers and drug development professionals interested in a comparative analysis are encouraged to verify the compound's designation. It is possible that "this compound" may be an internal project code, a typographical error, or a less common synonym for a known molecule.
Should a more specific and verifiable compound name be provided, a comprehensive comparison guide can be developed, adhering to the rigorous standards of data presentation, experimental protocol detailing, and visualization as initially requested. This would include summarizing quantitative data in structured tables and creating diagrams for signaling pathways and experimental workflows using the DOT language for Graphviz.
References
- 1. The novel antiepileptic agent RWJ-333369-A, but not its analog RWJ-333369, reduces regional cerebral edema without affecting neurobehavioral outcome or cell death following experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. powerdriven.com [powerdriven.com]
- 3. Ketamine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. A practical guide to preclinical systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
L-369: Essential Safety and Disposal Information for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety, handling, and disposal information for L-369 (CAS 1443522-24-4), an ionizable cationic lipid integral to the formulation of lipid nanoparticles (LNPs) for siRNA delivery. Adherence to these guidelines is essential for ensuring laboratory safety and proper environmental stewardship.
Chemical and Safety Data
This compound, also known as Lipid 369, is a key component in the development of advanced drug delivery systems. Below is a summary of its key characteristics.
| Property | Value |
| Chemical Name | 9-[4-(dimethylamino)-1-oxobutoxy]-heptadecanedioic acid, 1,17-bis(3-pentyloctyl) ester |
| CAS Number | 1443522-24-4 |
| Molecular Formula | C₄₉H₉₅NO₆ |
| Molecular Weight | 794.3 g/mol |
| Primary Use | Formulation of lipid nanoparticles for siRNA delivery |
| Physical Form | Typically supplied as a solution in ethanol (B145695) |
| Storage | Store at -20°C |
Note: A comprehensive Safety Data Sheet (SDS) for this compound is typically provided by the manufacturer upon purchase. This document should be consulted for detailed safety information. The procedures outlined below are based on general best practices for handling similar ionizable lipids and should be supplemented with the official SDS.
Proper Disposal Procedures
As this compound is a specialized chemical for research use, its disposal must be handled with care to minimize environmental impact and ensure compliance with local, state, and federal regulations.
Step-by-Step Disposal Plan:
-
Consult the Safety Data Sheet (SDS): The SDS provided by the manufacturer is the primary source of information for the safe disposal of this compound. It will contain specific instructions regarding environmental hazards and appropriate disposal methods.
-
Segregate Waste: Do not mix this compound waste with other laboratory waste streams unless explicitly permitted. This compound waste, including unused solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), should be collected in a designated, clearly labeled, and sealed waste container.
-
Chemical Inactivation (If Recommended): The SDS may recommend a specific chemical inactivation or neutralization procedure. Follow these instructions precisely.
-
Engage a Licensed Waste Disposal Service: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste. Professional hazardous waste disposal services have the expertise and equipment to handle such materials safely and in accordance with regulations.
-
Documentation: Maintain a record of the disposal, including the date, quantity of waste, and the disposal vendor used.
General Precautions for Handling this compound Waste:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.
-
Avoid Environmental Release: Do not dispose of this compound down the drain or in the regular trash. Prevent any release into the soil or waterways.
Experimental Protocol: Formulation of siRNA-Lipid Nanoparticles
This section provides a detailed methodology for the formulation of lipid nanoparticles using an ionizable lipid like this compound. This protocol is a representative example and may require optimization based on the specific siRNA and experimental goals.
Materials and Reagents:
-
Ionizable lipid (e.g., this compound)
-
Helper lipids:
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
-
siRNA targeting the gene of interest
-
Ethanol (200 proof, RNase-free)
-
Citrate (B86180) buffer (10 mM, pH 4.0, RNase-free)
-
Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)
-
Microfluidic mixing device
-
Dialysis cassettes (e.g., 10 kDa MWCO)
-
RNase-free vials and labware
Procedure:
-
Preparation of Lipid Stock Solution:
-
In an RNase-free vial, prepare the lipid stock solution in ethanol. A common molar ratio for the lipid components is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-DMG).
-
The total lipid concentration in the ethanolic solution is typically around 12.5 mM.
-
Vortex the solution until all lipids are fully dissolved.
-
-
Preparation of siRNA Solution:
-
Dilute the siRNA stock in 10 mM citrate buffer (pH 4.0) to the desired concentration. The final concentration will depend on the desired lipid-to-siRNA ratio.
-
-
Lipid Nanoparticle Formulation using Microfluidics:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the siRNA-citrate buffer solution into another.
-
Set the flow rates to achieve a 3:1 aqueous to alcoholic phase ratio. The total flow rate will depend on the specific microfluidic device being used (e.g., 12 mL/min).
-
Initiate the mixing process. The rapid mixing of the two solutions will induce the self-assembly of the lipids and siRNA into nanoparticles.
-
-
Purification and Buffer Exchange:
-
Collect the resulting LNP solution.
-
To remove the ethanol and exchange the buffer, dialyze the LNP solution against sterile, RNase-free PBS (pH 7.4) at 4°C for at least 3 hours using a dialysis cassette with an appropriate molecular weight cutoff.
-
-
Sterilization and Characterization:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and siRNA encapsulation efficiency using techniques such as dynamic light scattering (DLS) and a Ribogreen assay.
-
Visualizations
Experimental Workflow: LNP Formulation
Caption: Workflow for siRNA-LNP formulation.
Signaling Pathway: siRNA-Mediated Gene Silencing
Caption: Mechanism of siRNA-mediated gene silencing.
Essential Safety and Logistics for Handling L-369 (Ketamine Hydrochloride)
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety protocols and logistical plans for L-369, also known as Ketamine Hydrochloride (Cthis compound). Adherence to these guidelines is critical for personnel safety and regulatory compliance.
Quantitative Data Summary
A comprehensive understanding of the physical and toxicological properties of a substance is the foundation of safe laboratory practices. The following table summarizes key quantitative data for Ketamine Hydrochloride.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆ClNO・HCl | [1][2] |
| Molecular Weight | 274.19 g/mol | [1] |
| Melting Point | 258-265 °C (496.4-509 °F) | [1][2] |
| Appearance | White crystalline solid | [1][2] |
| Solubility | Soluble in water | [1] |
| pH (aqueous solution) | 3.5 - 5.5 | [1] |
| Oral LD50 (Rat) | 477 mg/kg | [3] |
| Intraperitoneal LD50 (Rat) | 224 mg/kg | [3] |
Hazard Identification and Personal Protective Equipment (PPE)
Ketamine Hydrochloride is classified as harmful if swallowed or inhaled and causes skin and serious eye irritation.[3] It is also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[3][4] Therefore, appropriate personal protective equipment is mandatory.
Recommended Personal Protective Equipment:
-
Eye Protection: Safety glasses with side shields or goggles are required.[5][6] A face shield should be worn if there is a potential for splashes.[5]
-
Skin Protection: A lab coat or work uniform is necessary.[5][6] Consider additional protective garments like sleevelets or aprons for tasks with a higher risk of exposure.[5]
-
Hand Protection: Chemical-resistant gloves (e.g., disposable nitrile, neoprene, or natural rubber) are required.[6] Double gloving may be necessary for certain procedures.[5]
-
Respiratory Protection: Use in a well-ventilated area. If engineering controls are insufficient or during tasks that may generate aerosols, a NIOSH/MSHA approved respirator should be worn.[5]
Experimental Protocols: Safe Handling and Disposal
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Read the Safety Data Sheet (SDS) thoroughly.[7] Work in a designated area, preferably a chemical fume hood, especially when handling the solid form or preparing solutions.[7]
-
Weighing and Transfer: When weighing the solid material, do so in a fume hood or a ventilated balance enclosure to minimize inhalation exposure. Use appropriate tools (spatulas, etc.) to handle the compound and avoid creating dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Spill Management: In case of a spill, evacuate the area if necessary. For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.[5] Ensure adequate ventilation. Do not allow the product to enter drains.[2]
-
Hygiene: Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7] Do not eat, drink, or smoke in the laboratory.[2]
Disposal Plan:
Ketamine is a DEA Schedule III controlled substance, and its disposal must be documented and performed in compliance with all federal, state, and local regulations.[6][8]
-
Render Non-Retrievable: Unused or expired ketamine must be rendered "non-retrievable." This can be achieved by mixing it with an unappealing substance like coffee grounds or cat litter in a sealed container.[1]
-
Reverse Distributor: The preferred method for the disposal of controlled substances is through a DEA-registered reverse distributor.[8][9] This requires specific paperwork, including a DEA Form 41 for destruction, which the reverse distributor will typically handle.[8]
-
Wastage: For residual amounts in syringes after a procedure ("wastage"), these should be collected in a designated "slurry bottle" and documented on a controlled substance disposal form.[10]
-
Empty Containers: Empty vials should have their labels removed or defaced and can then be disposed of in the appropriate waste stream (e.g., red bag biohazardous waste).[9] The disposal of the empty container must be recorded.[9]
-
Prohibited Disposal: Do not flush ketamine down the sink or dispose of it in the regular trash unless it has been rendered non-retrievable.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. merck.com [merck.com]
- 5. merck.com [merck.com]
- 6. ehs.ucr.edu [ehs.ucr.edu]
- 7. Laboratory Safety guidelines and Personal protection equipment (PPE) | Safety | Tel Aviv University [en-med.tau.ac.il]
- 8. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 9. unthsc.edu [unthsc.edu]
- 10. Controlled Substances | Environmental Health & Safety Office | University of Minnesota Duluth [ehso.d.umn.edu]
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
